molecular formula C6H8Cl2N2 B591745 (5-Chloropyridin-2-yl)methanamine hydrochloride CAS No. 871826-13-0

(5-Chloropyridin-2-yl)methanamine hydrochloride

Cat. No.: B591745
CAS No.: 871826-13-0
M. Wt: 179.044
InChI Key: HZUPEPYIDPCKQQ-UHFFFAOYSA-N
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Description

(5-Chloropyridin-2-yl)methanamine hydrochloride is a valued chemical building block in medicinal chemistry and drug discovery. Its structure, featuring a chloropyridine ring and a primary amine functional group, makes it a versatile intermediate for constructing more complex molecules. This compound serves as a key precursor in organic synthesis, particularly for the development of bicyclic heterocycles that act as potent HIV integrase inhibitors . Research and patent literature also identifies its utility in the synthesis of soluble guanylate cyclase (sGC) activators , which are being investigated for the treatment of cardiovascular diseases. Furthermore, this amine is employed as a critical synthon in the production of specialty chemicals and agrochemicals . This compound is supplied as a high-purity solid for professional research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-chloropyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUPEPYIDPCKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1257535-54-8
Record name 2-Pyridinemethanamine, 5-chloro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10719878
Record name 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/1)
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Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871826-13-0
Record name 2-Pyridinemethanamine, 5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871826-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of (5-Chloropyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (5-Chloropyridin-2-yl)methanamine hydrochloride. The information is compiled from various chemical suppliers and databases to serve as a foundational resource for its use in research and development.

Core Physical Properties

This compound, identified by the CAS number 871826-13-0, is a pyridinemethanamine derivative. It is essential to distinguish between the hydrochloride salt, the dihydrochloride salt, and the free base, as their physical properties will differ. This guide focuses on the hydrochloride salt, with comparative data provided where available.

Data Presentation

The quantitative physical and chemical properties of (5-Chloropyridin-2-yl)methanamine and its hydrochloride salts are summarized in the table below. This allows for a clear comparison of the different forms of the compound.

PropertyThis compound(5-Chloropyridin-2-yl)methanamine Dihydrochloride(5-Chloropyridin-2-yl)methanamine (Free Base)
CAS Number 871826-13-0[1][2][3]1257535-54-867938-76-5[4]
Molecular Formula C₆H₈Cl₂N₂[5]C₆H₇N₂Cl · 2[HCl][6]C₆H₇ClN₂
Molecular Weight 179.04 g/mol [5]215.5 g/mol [6]142.59 g/mol
Appearance SolidOff-white to gray solidYellow oil[4]
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Solubility Soluble in water (inferred from related compounds)Information not availableInformation not available
Storage Conditions Store in a cool, dry, and well-ventilated area[5]Storage at -4°C (1-2 weeks), longer-term at -20°C (1-2 years)[6]Information not available

Note: Specific experimental values for melting point, boiling point, and solubility of this compound are not consistently reported in publicly available sources. A related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, is reported to be soluble in water and DMSO.[7]

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of chemical compounds like this compound are provided below. These are generalized methods standard in organic chemistry laboratories.

Determination of Melting Point (Capillary Method)

The melting point of a solid compound is a crucial indicator of its purity.[8] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[8][9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[9][10]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in a fine, powdered form.[8] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Pack the dry powder into the open end of a capillary tube to a depth of about 1-2 mm.[11] The sample can be compacted by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[9]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating run (10-20°C per minute) to get an estimated range.[9]

    • For an accurate measurement, start with the apparatus at a temperature about 15-20°C below the estimated melting point.

    • Set the heating rate to a slow ramp of about 1-2°C per minute.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).[10]

    • Repeat the measurement with a fresh sample to ensure consistency.

Determination of Solubility

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[12] These tests are typically performed in a qualitative or semi-quantitative manner.

Solvents:

  • Water (distilled or deionized)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Hydrochloric Acid (HCl) solution[6]

  • Organic solvents (e.g., diethyl ether, ethanol, DMSO)

Procedure:

  • General Protocol:

    • In a small test tube, add approximately 25 mg of the solid compound.[6][12]

    • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[6]

    • Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.

  • Solubility in Water:

    • Follow the general protocol with water.

    • If the compound is water-soluble, test the pH of the solution with pH paper. An acidic pH may indicate a carboxylic acid or a salt of a weak base, while a basic pH suggests an amine or a salt of a weak acid.[12]

  • Solubility in Aqueous Acid and Base:

    • If the compound is insoluble in water, test its solubility in 5% HCl. Solubility in dilute acid is a strong indication of a basic functional group, such as an amine.[6][12]

    • If the compound is insoluble in water, also test its solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions suggests an acidic functional group.[6]

  • Solubility in Organic Solvents:

    • Follow the general protocol with various organic solvents to determine its solubility profile in non-polar and polar aprotic/protic media.

Visualizations

The following diagrams illustrate the logical workflow for the physical characterization of a chemical compound.

Physical_Property_Characterization_Workflow start Start: Chemical Compound mol_formula Determine Molecular Formula and Molecular Weight start->mol_formula appearance Observe Physical Appearance (Color, Form) mol_formula->appearance melting_point Determine Melting Point appearance->melting_point solubility Determine Solubility Profile appearance->solubility data_compilation Compile and Tabulate Data melting_point->data_compilation solubility->data_compilation end End: Characterized Compound data_compilation->end

Caption: Workflow for Physical Property Characterization.

Solubility_Testing_Logic start Start: Compound water_test Test Solubility in Water start->water_test soluble_in_water Soluble water_test->soluble_in_water Yes insoluble_in_water Insoluble water_test->insoluble_in_water No test_ph Test pH of Aqueous Solution soluble_in_water->test_ph acid_base_test Test Solubility in 5% HCl and 5% NaOH insoluble_in_water->acid_base_test organic_solvent_test Test Solubility in Organic Solvents test_ph->organic_solvent_test acid_base_test->organic_solvent_test end End: Solubility Profile organic_solvent_test->end

Caption: Logical Flow for Solubility Determination.

References

(5-Chloropyridin-2-yl)methanamine hydrochloride chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including the chloro-substituted pyridine ring and the primary aminomethyl group, make it a versatile synthon for the introduction of this particular molecular scaffold into more complex molecules. This document provides a concise technical overview of its chemical properties, available synthetic methodologies, and characterization data.

Chemical Structure and Properties

The chemical structure and fundamental properties of this compound are summarized below.

Chemical Structure:

CAS Number: 871826-13-0[1][2][3][4][5]

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C₆H₇ClN₂ • HCl[2]
C₆H₈Cl₂N₂[1]
Molecular Weight 179.04 g/mol [1][2]
Purity ≥97.0%[1][5]
InChI Key HZUPEPYIDPCKQQ-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=NC=C1Cl)CN.Cl[1]

Synthesis and Characterization

Experimental Protocol: Synthesis of (5-Chloropyridin-2-yl)methanamine (Free Base)

A common route for the synthesis of the free base involves the reduction of 5-chloro-2-cyanopyridine.

Reaction Scheme:

G 5-Chloro-2-cyanopyridine 5-Chloro-2-cyanopyridine Reducing_Agent H2, Pd/C, HCl 5-Chloro-2-cyanopyridine->Reducing_Agent (5-Chloropyridin-2-yl)methanamine (5-Chloropyridin-2-yl)methanamine Reducing_Agent->(5-Chloropyridin-2-yl)methanamine

Figure 1: Synthesis of the free base.

Materials:

  • 5-chloro-2-cyanopyridine

  • Ethanol

  • Concentrated Hydrochloric Acid

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-chloro-2-cyanopyridine in ethanol in a suitable reaction vessel.

  • Add concentrated hydrochloric acid and 10% Pd/C catalyst to the solution.

  • Subject the reaction mixture to a hydrogen atmosphere (e.g., 40 psi) and agitate for a sufficient period (e.g., 2 hours) until the reaction is complete, which can be monitored by techniques such as TLC or LCMS.

  • Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate to yield (5-Chloropyridin-2-yl)methanamine as an oil.

Characterization of the Free Base:

  • LCMS: The product can be analyzed by LCMS to confirm the molecular weight. The expected (M+H)⁺ peak is approximately 143.07.

  • ¹H NMR (500 MHz, CDCl₃): δ 8.56-8.51 (1H, br d), 7.66-7.60 (1H, m), 7.28-7.14 (1H, m), 3.97 (2H, s), 1.72 (2H, s).

Applications in Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structure is incorporated into various scaffolds designed to interact with biological targets. Due to the proprietary nature of drug development, detailed experimental protocols and the specific signaling pathways modulated by the final compounds are often not publicly disclosed.

Signaling Pathways and Experimental Workflows

As of the date of this document, there is no publicly available information detailing specific signaling pathways that are directly modulated by this compound itself, nor are there published, detailed experimental workflows for its use in biological assays. This compound is typically a starting material or intermediate, and the biological activity is associated with the final, more complex molecules synthesized from it.

Conclusion

This compound is a key synthetic intermediate with established chemical properties and a defined route for the synthesis of its free base. While detailed experimental protocols for its direct application and biological pathway information are not extensively available in the public domain, its utility in the synthesis of pharmaceutical compounds underscores its importance for researchers in the field of drug discovery and development. Further information regarding its use may be found in patent literature, which often describes the synthesis of novel compounds derived from this intermediate.

References

Spectroscopic Profile of (5-Chloropyridin-2-yl)methanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-Chloropyridin-2-yl)methanamine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (5-Chloropyridin-2-yl)methanamine and its hydrochloride salt. It is important to note that specific experimental data for the hydrochloride salt is not widely available in public literature; therefore, data for the free base form, (5-Chloropyridin-2-yl)methanamine, is also included for reference.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data for (5-Chloropyridin-2-yl)methanamine (Free Base)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.56-8.51br d1HPyridine-H6
7.66-7.60m1HPyridine-H4
7.28-7.14m1HPyridine-H3
3.97s2H-CH₂-
1.72s2H-NH₂

Solvent: CDCl₃, Frequency: 500 MHz[1]

Note: The chemical shifts, particularly for the amine protons and the adjacent methylene group, are expected to differ for the hydrochloride salt, especially when analyzed in solvents like D₂O or DMSO-d₆ due to protonation of the amine.

¹³C NMR Data

Mass Spectrometry (MS) Data

Predicted Mass Spectrometry Data for (5-Chloropyridin-2-yl)methanamine

Adductm/z
[M+H]⁺143.03705
[M+Na]⁺165.01899
[M-H]⁻141.02249
[M+NH₄]⁺160.06359
[M+K]⁺180.99293

This data is based on computational predictions.[2]

An experimental LCMS analysis of the free base showed a (M+H)⁺ peak at 143.07, which corresponds to the calculated value of 143.04.[1]

Infrared (IR) Spectroscopy Data

Specific experimental IR data for this compound is not available in the public domain. For reference, the IR spectrum of a solid sample (KBr disc) would be expected to show characteristic peaks for N-H stretching of the ammonium salt, C-H stretching of the aromatic ring and methylene group, C=N and C=C stretching of the pyridine ring, and C-Cl stretching.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for ¹H.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight) is commonly used.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph (LC-MS). The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass range is set to scan for the expected molecular ion.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of the compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty sample compartment is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The background is subtracted from the sample spectrum to yield the final IR spectrum. The positions and intensities of the absorption bands are then correlated to the functional groups present in the molecule.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample 1. Sample Handling cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Processing & Interpretation Sample Compound (5-Chloropyridin-2-yl)methanamine HCl Prep Sample Preparation Dissolution / Pelletizing Sample->Prep NMR NMR Spectroscopy ¹H & ¹³C Prep->NMR MS Mass Spectrometry ESI-MS Prep->MS IR IR Spectroscopy FTIR Prep->IR Process Data Processing Fourier Transform, Baseline Correction NMR->Process MS->Process IR->Process Interpret Spectral Interpretation Peak Assignment, Structure Elucidation Process->Interpret Report Final Report Data Tables & Analysis Interpret->Report

References

Synthesis of (5-Chloropyridin-2-yl)methanamine hydrochloride from 2-chloro-5-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (5-Chloropyridin-2-yl)methanamine hydrochloride from 2-chloro-5-(chloromethyl)pyridine. The document details multiple synthetic routes, including direct amination and the Gabriel synthesis, presenting comprehensive experimental protocols and quantitative data to support researchers in the practical application of these methods.

Introduction

(5-Chloropyridin-2-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug development. Their structural motif is present in a range of biologically active compounds. The synthesis of this intermediate from the readily available starting material, 2-chloro-5-(chloromethyl)pyridine, is a critical process for the advancement of various research and development pipelines. This guide outlines the primary synthetic strategies for this conversion, focusing on practical, reproducible methodologies.

Synthetic Pathways

The conversion of 2-chloro-5-(chloromethyl)pyridine to (5-Chloropyridin-2-yl)methanamine can be achieved through several synthetic routes. The most direct method is amination using an ammonia source. For a more controlled approach that can prevent over-alkylation, the Gabriel synthesis offers a robust alternative.

Direct Amination

The most straightforward approach involves the nucleophilic substitution of the benzylic chloride in 2-chloro-5-(chloromethyl)pyridine with ammonia. This can be achieved using aqueous ammonia or liquid ammonia under pressure.

reactant 2-chloro-5-(chloromethyl)pyridine product (5-Chloropyridin-2-yl)methanamine reactant->product Amination reagent Ammonia (aq. or liq.) hcl_salt (5-Chloropyridin-2-yl)methanamine Hydrochloride product->hcl_salt Salt Formation hcl HCl

Caption: Direct Amination Workflow.

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides. This two-step process involves the formation of an N-alkylated phthalimide intermediate, which is then cleaved to release the desired primary amine. This method avoids the formation of secondary and tertiary amine by-products.

reactant 2-chloro-5-(chloromethyl)pyridine intermediate N-(2-chloro-pyridin-5-ylmethyl)phthalimide reactant->intermediate Alkylation phthalimide Potassium Phthalimide product (5-Chloropyridin-2-yl)methanamine intermediate->product Hydrazinolysis hydrazine Hydrazine Hydrate hcl_salt (5-Chloropyridin-2-yl)methanamine Hydrochloride product->hcl_salt Salt Formation hcl HCl

Caption: Gabriel Synthesis Workflow.

Experimental Protocols

Synthesis of (5-Chloropyridin-2-yl)methanamine via Direct Amination

This protocol is adapted from established industrial processes.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • 25% Aqueous ammonia

  • Acetonitrile

  • 30% Aqueous sodium hydroxide solution

  • Ethanol

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Methanol

Procedure:

  • A stainless steel autoclave is charged with 14.99 g of 2-chloro-5-(chloromethyl)pyridine, 63.01 g of 25% aqueous ammonia, and 60 ml of acetonitrile.[1]

  • The mixture is stirred on an oil bath at 80°C for 2 hours.[1]

  • The reaction mixture is cooled and then diluted with 12.3 g of 30% aqueous sodium hydroxide solution.[1]

  • The mixture is concentrated under reduced pressure to remove volatiles.[1]

  • The residue is diluted with 200 ml of ethanol and dried over anhydrous magnesium sulfate.[1]

  • The mixture is filtered to remove insoluble materials.[1]

  • The filtrate is concentrated, and the crude product is purified by column chromatography (eluent: dichloromethane-methanol, 4:1) to yield 5-(aminomethyl)-2-chloropyridine as a yellow solid.[1]

Synthesis of (5-Chloropyridin-2-yl)methanamine via Gabriel Synthesis

This protocol is based on a documented two-step synthesis.

Step 1: Synthesis of N-(2-chloro-pyridin-5-ylmethyl)phthalimide

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • A mixture of 9.25 g (0.05 mol) of potassium phthalimide, 8.1 g (0.05 mol) of 2-chloro-5-(chloromethyl)pyridine, and 50 ml of dimethylformamide is heated to reflux for 8 hours.[2]

  • The reaction mixture is then cooled to 20°C.[2]

  • 100 ml of water and 200 ml of diethyl ether are added, and the mixture is stirred.[2]

  • The resulting crystalline product is isolated by suction filtration and dried to yield N-(2-chloro-pyridin-5-ylmethyl)phthalimide.[2]

Step 2: Synthesis of (5-Chloropyridin-2-yl)methanamine

Materials:

  • N-(2-chloro-pyridin-5-ylmethyl)phthalimide

  • Hydrazine hydrate

  • Methanol

  • Water

  • Concentrated Hydrochloric acid

  • 2N Sodium hydroxide solution

  • Sodium chloride

Procedure:

  • A mixture of 8.2 g (0.03 mol) of N-(2-chloro-pyridin-5-ylmethyl)phthalimide, 3.0 g (0.06 mol) of hydrazine hydrate, and 100 ml of methanol is heated to reflux for 15 hours.[2]

  • The resulting suspension is diluted with 50 ml of water and concentrated in a water jet vacuum.[2]

  • After the addition of 75 ml of concentrated hydrochloric acid, the reaction mixture is stirred at 100°C for 5 hours.[2]

  • The mixture is then cooled in an ice-salt bath and filtered.[2]

  • The filtrate is made alkaline with 2N sodium hydroxide solution and saturated with sodium chloride.[2] The product, (5-Chloropyridin-2-yl)methanamine, can then be extracted with a suitable organic solvent.

Preparation of this compound

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Materials:

  • (5-Chloropyridin-2-yl)methanamine (free base)

  • Anhydrous solvent (e.g., diethyl ether, isopropanol, or ethanol)

  • Anhydrous hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

  • Dissolve the crude or purified (5-Chloropyridin-2-yl)methanamine in a minimal amount of a suitable anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in an anhydrous solvent (e.g., HCl in diethyl ether) or bubble anhydrous HCl gas through the solution with stirring until precipitation is complete.

  • The precipitated hydrochloride salt is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum.

Data Presentation

The following table summarizes quantitative data from the described synthetic protocols.

ParameterDirect Amination (Aqueous Ammonia)Gabriel Synthesis (Step 1)Gabriel Synthesis (Step 2)
Starting Material 2-chloro-5-(chloromethyl)pyridine2-chloro-5-(chloromethyl)pyridineN-(2-chloro-pyridin-5-ylmethyl)phthalimide
Key Reagents 25% Aqueous Ammonia, AcetonitrilePotassium Phthalimide, DMFHydrazine Hydrate, HCl
Reaction Temperature 80°C[1]Reflux[2]Reflux, then 100°C[2]
Reaction Time 2 hours[1]8 hours[2]15 hours, then 5 hours[2]
Product (5-Chloropyridin-2-yl)methanamineN-(2-chloro-pyridin-5-ylmethyl)phthalimide(5-Chloropyridin-2-yl)methanamine
Yield 53.6% (calculated from reported masses)[1]98%[2]Not explicitly stated
Purity/Appearance Yellow solid[1]Crystalline solid, M.P. 125°C[2]-

Conclusion

This technical guide has detailed the synthesis of this compound from 2-chloro-5-(chloromethyl)pyridine. The direct amination and Gabriel synthesis routes offer viable and reproducible methods for obtaining the target compound. The choice of method may depend on factors such as required purity, scale, and available equipment. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide on the Core Mechanism of Action of (5-Chloropyridin-2-yl)methanamine Hydrochloride in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of detailed studies on the specific mechanism of action of (5-Chloropyridin-2-yl)methanamine hydrochloride. This compound is predominantly cataloged by chemical suppliers as a synthetic building block, suggesting its primary role in medicinal chemistry is as an intermediate for the synthesis of more complex molecules. While research exists on the biological activities of various pyridine derivatives, including anticancer and antimicrobial properties, specific data detailing the biological targets, signaling pathways, and pharmacological effects of this compound is not publicly available at this time.

Given the lack of specific information on the requested compound, this guide will instead provide a comprehensive overview of a closely related and well-characterized isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride . This compound has been identified as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in various fibrotic diseases and cancer. By examining the mechanism of this related molecule, we can gain insights into the potential biological activities that derivatives of chloropyridinylmethanamine may possess.

Illustrative Example: Mechanism of Action of (2-Chloropyridin-4-yl)methanamine hydrochloride as a LOXL2 Inhibitor

(2-Chloropyridin-4-yl)methanamine hydrochloride acts as a selective inhibitor of the enzyme Lysyl Oxidase-Like 2 (LOXL2).[1] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix. Dysregulation of LOXL2 activity is associated with the progression of fibrosis and cancer metastasis.

Quantitative Data

The inhibitory activity of (2-Chloropyridin-4-yl)methanamine hydrochloride against LOXL2 has been quantified, as summarized in the table below.

TargetAssay ConditionIC50 (nM)SelectivityReference
LOXL2 in vitro enzymatic assay126>31-fold vs. LOX[1]
LOXL2 Human whole blood1,450-[1]
LOX with BSA5,910-[1]
MAO-A, MAO-B, SSAO ->30,000Inactive[1]
CYP3A4, CYP2C9, CYP2D6 ->30,000Inactive[1]
Experimental Protocols

The following outlines the general experimental methodology used to determine the inhibitory activity of compounds like (2-Chloropyridin-4-yl)methanamine hydrochloride against LOXL2.

In Vitro LOXL2 Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant human LOXL2 enzyme is purified. A suitable substrate, such as a synthetic peptide containing a lysine residue, is prepared in an appropriate assay buffer.

  • Compound Dilution: (2-Chloropyridin-4-yl)methanamine hydrochloride is serially diluted to a range of concentrations.

  • Reaction Initiation: The LOXL2 enzyme is pre-incubated with the diluted compound for a specified period. The reaction is initiated by the addition of the substrate.

  • Detection of Activity: The enzymatic activity is measured by detecting the production of hydrogen peroxide, a byproduct of the lysine oxidation reaction. This is often achieved using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase.

  • Data Analysis: The fluorescence intensity is measured over time. The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of LOXL2 in collagen cross-linking and a typical workflow for screening LOXL2 inhibitors.

LOXL2_Pathway Collagen Collagen Fibrils Lysine Lysine Residues LOXL2 LOXL2 Lysine->LOXL2 Oxidation Aldehyde Allyllysine (Aldehyde) Crosslink Collagen Cross-links Aldehyde->Crosslink Spontaneous Condensation LOXL2->Aldehyde Inhibitor (2-Chloropyridin-4-yl)methanamine hydrochloride Inhibitor->LOXL2 Inhibition

Caption: Role of LOXL2 in collagen cross-linking and its inhibition.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Selectivity Profiling cluster_2 Cellular & In Vivo Models A Compound Library B Primary LOXL2 Assay (e.g., Amplex Red) A->B C Hit Identification B->C D Selectivity Assays (LOX, MAO, etc.) C->D E Lead Selection D->E F Cell-based Assays (e.g., Fibroblast activation) E->F G In Vivo Models (e.g., Fibrosis models) F->G

References

Technical Guide on the Solubility and Stability of (5-Chloropyyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyridin-2-yl)methanamine hydrochloride is a pyridin-2-yl)methanamine derivative of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is crucial for its application in pharmaceutical development. This technical guide provides an in-depth overview of the available information and standardized methodologies for evaluating the solubility and stability of this compound. Due to the limited publicly available quantitative data for this compound, this guide also presents data for a structurally similar isomer as a reference and details robust experimental protocols for determining these critical parameters.

Introduction

This compound is a primary amine hydrochloride with a chemical structure that lends itself to a variety of chemical reactions for the synthesis of more complex molecules. As with any compound intended for pharmaceutical research and development, its solubility in various solvent systems and its stability under different environmental conditions are fundamental properties that influence its handling, formulation, and ultimately, its potential therapeutic efficacy and safety.

This document serves as a technical resource, outlining standardized methods for the determination of solubility and for conducting comprehensive stability assessments, including forced degradation studies.

Physicochemical Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 871826-13-0-
Molecular Formula C₆H₈Cl₂N₂-
Molecular Weight 179.05 g/mol -
Appearance White to off-white solid[1]
Storage Store at room temperature, keep dry and cool[1]

Solubility Profile

Table 3.1: Estimated Solubility of this compound based on its Isomer

SolventEstimated Solubility
Water~100 mg/mL
DMSO~87.5 mg/mL

Disclaimer: The data presented above is for the isomer (2-Chloropyridin-4-yl)methanamine hydrochloride and is intended for estimation purposes only.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

3.1.1. Materials

  • This compound

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, etc.)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

3.1.2. Procedure

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the vials for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to facilitate this separation.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV). Analyze the sample to determine the concentration of the dissolved compound.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent in a vial B Seal vial A->B C Shake at constant temperature (24-48h) B->C D Cease shaking and allow solid to settle C->D E Centrifuge (optional) D->E F Filter supernatant E->F G Dilute filtrate F->G H Quantify by HPLC-UV G->H

Workflow for Solubility Determination

Stability Profile

Specific stability data for this compound from forced degradation studies are not publicly available. Safety Data Sheets for the compound and its analogs generally indicate that it is stable under normal storage conditions. However, comprehensive stability testing under stressed conditions is essential for a thorough understanding of its degradation pathways.

Experimental Protocols for Stability and Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines and represent standard industry practice for assessing the stability of a drug substance.

4.1.1. Thermal Stability

  • Objective: To evaluate the effect of temperature on the compound.

  • Procedure:

    • Place a known quantity of the solid compound in a suitable container (e.g., glass vial).

    • Store the samples in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4 weeks).

    • Include a control sample stored at the recommended storage temperature.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze it using a stability-indicating HPLC method to determine the purity and identify any degradation products.

4.1.2. Hydrolytic Stability

  • Objective: To assess the compound's susceptibility to hydrolysis across a range of pH values.

  • Procedure:

    • Prepare solutions of the compound in aqueous media of different pH values (e.g., pH 2, pH 7, pH 9).

    • Store the solutions at a specified temperature (e.g., 40°C).

    • At various time intervals, take aliquots of the solutions and analyze them by HPLC to monitor for degradation.

4.1.3. Photostability

  • Objective: To determine the effect of light exposure on the compound.

  • Procedure:

    • Expose the solid compound and a solution of the compound to a light source that provides both visible and ultraviolet output, as specified in ICH guideline Q1B.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC to assess for photodegradation.

G Workflow for Forced Degradation Studies cluster_sample_prep Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis A Prepare solid and solution samples B Thermal (Heat) A->B C Hydrolytic (Acid, Base, Neutral) A->C D Photolytic (Light) A->D E Oxidative (e.g., H2O2) A->E F Withdraw samples at time points B->F C->F D->F E->F G Analyze by Stability-Indicating HPLC F->G H Identify and quantify degradants G->H I Elucidate degradation pathways H->I

Forced Degradation Workflow

Conclusion

While specific quantitative data on the solubility and stability of this compound are limited, this guide provides a framework for its evaluation. The presented experimental protocols for solubility determination and stability testing are robust and adhere to industry standards. For researchers and drug development professionals, conducting these experiments is a critical step in characterizing this compound for its potential use in pharmaceutical applications. The provided data on a structural isomer offers a preliminary estimate of solubility, but it is imperative to determine these properties for the specific compound of interest.

References

The Dawn of a New Scaffold: Discovery and Initial Characterization of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational heterocyclic scaffold, continues to be a cornerstone in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its status as a "privileged structure."[1][2] This technical guide provides an in-depth exploration of the discovery and initial characterization of novel pyridine derivatives, offering a comprehensive resource for professionals dedicated to advancing therapeutic innovation. We will delve into synthetic methodologies, detailed experimental protocols for characterization, and the diverse biological activities of these promising compounds, presenting quantitative data in a clear, comparative format.

I. Discovery and Synthesis: Forging New Molecular Architectures

The journey of a novel therapeutic agent begins with its synthesis. Modern organic chemistry offers a versatile toolbox for the creation of diverse pyridine libraries. Efficient synthetic strategies are paramount for generating structural analogues, which is crucial for establishing robust structure-activity relationships (SAR).

One of the most powerful and atom-economical approaches is the one-pot multicomponent reaction (MCR) . This strategy allows for the construction of complex molecules from three or more starting materials in a single synthetic operation, minimizing waste and purification steps.[3][4] A common and effective MCR for pyridine synthesis involves the condensation of an aromatic aldehyde, a compound bearing an active methylene group (such as malononitrile), and a thiol. This method's adaptability in varying the initial reactants enables the generation of a wide array of substituted pyridines.[3]

Another sophisticated approach involves transition-metal-catalyzed synthesis . Catalysts based on palladium and rhodium have proven particularly effective in constructing the pyridine ring with high efficiency and regioselectivity.[4] These modern methods offer access to unique substitution patterns that may not be achievable through classical condensation reactions.

II. Structural Elucidation and Physicochemical Characterization

Once synthesized, the precise chemical structure of a novel pyridine derivative must be unequivocally confirmed. A battery of spectroscopic and analytical techniques is employed for this critical step.

Table 1: Physicochemical and Spectroscopic Data for Representative Pyridine Derivatives
Compound IDMolecular FormulaMelting Point (°C)1H NMR (DMSO-d6) δ (ppm)13C NMR (DMSO-d6) δ (ppm)IR (cm-1)Mass Spec (m/z)
5a [5]C25H18N2O4S279–28012.73 (s, 1H, NH), 7.92–7.25 (m, 14H, Ar-H + pyridinium-H), 2.45 (s, 3H, CH3)155.03, 153.55, 151.66, 150.72, 146.51, 143.52, 133.03, 129.92, 129.39, 128.67, 128.27, 122.00, 21.673185 (NH), 2219 (CN), 1645 (C=O)442.48
5b [5]C26H20N2O5S289–29012.57 (s, 1H, NH), 7.91–6.77 (m, 13H, Ar-H + pyridinium-H), 3.85 (s, 3H, OCH3), 2.44 (s, 3H, CH3)165.22, 162.28, 158.42, 150.66, 146.52, 136.46, 135.66, 131.88, 130.94, 130.71, 129.99, 128.66, 124.14, 122.82, 116.24, 114.86, 56.00, 21.663137 (NH), 3041 (CHarom), 2961 (CHaliph), 2227 (CN), 1643 (C=O)472.51
2e [6]C19H18N3Cl2semi-solid7.54 (t, J=7.7 Hz, 1H), 7.12 (d, J=7.7 Hz, 2H), 7.01 (t, J=8.0 Hz, 2H), 6.61 (d, J=7.7 Hz, 2H), 6.58 (s, 2H), 6.46 (dd, J=8.0, 1.0 Hz, 2H), 4.36 (s, 4H)157.4, 149.0, 137.5, 135.1, 130.3, 120.1, 117.5, 112.7, 111.4, 48.9Not Provided358.0872 [M+H]+
2j [6]C23H28N3oil7.53 (t, J=7.7 Hz, 1H), 7.01 (d, J=8.3 Hz, 4H), 6.97 (d, J=8.3 Hz, 2H), 6.59 (d, J=8.3 Hz, 4H), 4.41 (s, 4H), 2.50-2.57 (m, 4H), 1.18 (t, J=7.7 Hz, 6H)158.4, 146.0, 137.3, 133.6, 128.7, 119.9, 115.3, 113.3, 49.7, 28.0, 16.02Not Provided346.2291 [M+H]+
Experimental Protocols: A Guide to Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR spectra are recorded on a 300 or 400 MHz spectrometer.[7][8]

  • Samples are dissolved in an appropriate deuterated solvent, typically CDCl3 or DMSO-d6.[7][8]

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Coupling constants (J) are expressed in Hertz (Hz).[7]

Mass Spectrometry (MS):

  • Mass spectra are obtained using an API 3000 mass spectrometer or equivalent.[8]

  • Electrospray ionization (ESI) is a common technique for determining the mass-to-charge ratio (m/z) of the synthesized compounds.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR spectra are recorded using a KBr pellet method or on a spectrometer with KBr windows.[9]

  • Characteristic absorption bands are reported in wavenumbers (cm-1) and help identify key functional groups.[9]

Melting Point (MP):

  • Melting points are determined in open capillary tubes and are uncorrected.[8]

Below is a generalized workflow for the synthesis and characterization of novel pyridine derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Elucidation A Starting Materials (Aldehyde, Active Methylene, Thiol) B One-Pot Multicomponent Reaction A->B C Crude Product B->C D Recrystallization or Column Chromatography C->D E Pure Pyridine Derivative D->E F NMR Spectroscopy (1H, 13C) E->F G Mass Spectrometry E->G H FTIR Spectroscopy E->H I Melting Point Analysis E->I

A generalized workflow for the synthesis and characterization of novel pyridine derivatives.

III. Biological Evaluation: Unveiling Therapeutic Potential

The true value of novel pyridine derivatives lies in their biological activity. These compounds have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for various therapeutic areas.[10]

Anticancer Activity

A significant area of investigation for pyridine derivatives is oncology. Numerous studies have reported their potent cytotoxic effects against a variety of cancer cell lines.[11][12]

Table 2: In Vitro Anticancer Activity of Novel Pyridine Derivatives (IC50 in µM)

Compound IDHuh-7 (Liver Cancer)[11][12]A549 (Lung Cancer)[11][12]MCF-7 (Breast Cancer)[11][12]PIM-1 Kinase Inhibition[13]
3b 6.5415.546.13Not Reported
12 5.27Not Reported0.50.0143
Taxol (Control) 6.6838.0512.32Not Applicable
Doxorubicin (Control) 2.48Not Reported2.14Not Applicable

Experimental Protocol: MTT Assay for Cytotoxicity The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Following incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Many pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some derivatives have been shown to inhibit kinases like PIM-1 and the PI3K/Akt pathway, both of which are critical for cancer progression.[10][13]

G cluster_pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Pyridine Pyridine Derivative (Inhibitor) Pyridine->PI3K G Discovery Discovery & Synthesis Characterization Structural & Physicochemical Characterization Discovery->Characterization Biological Biological Evaluation Characterization->Biological Lead Lead Optimization Biological->Lead Lead->Biological Iterative Process Clinical Preclinical & Clinical Development Lead->Clinical

References

Potential Biological Activities of Substituted Aminopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Substituted aminopyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. As privileged scaffolds, their unique structural properties allow for interaction with a variety of enzymes and receptors, leading to diverse pharmacological effects.[1] This technical guide provides an in-depth overview of the prominent biological activities of substituted aminopyridines, including their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. The document details the underlying mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes critical pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activities

Substituted aminopyridines have emerged as a promising class of compounds in oncology, with numerous derivatives demonstrating potent anti-proliferative activity against various cancer cell lines.[2][3] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth, angiogenesis, and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of many substituted aminopyridines is the inhibition of protein kinases, particularly those involved in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase in this process.[4][5] Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][6] Several pyridine-based derivatives have been developed as potent VEGFR-2 inhibitors, effectively blocking the ATP-binding site and preventing the initiation of this signaling cascade.[4][7][8] This inhibition leads to a reduction in tumor vascularization, thereby starving the tumor and impeding its growth. Other pathways, such as the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, have also been identified as targets for aminopyridine-based compounds.[9]

Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by substituted aminopyridine derivatives.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds P1 P VEGFR2->P1 Aminopyridine Substituted Aminopyridine Derivative Aminopyridine->VEGFR2 Inhibits Phosphorylation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS P1->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Migration, Survival (Angiogenesis) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 signaling pathway inhibited by aminopyridines.
Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer and anti-angiogenic activities of representative substituted aminopyridine derivatives.

Compound IDTargetCell Line / AssayIC₅₀ (µM)Reference(s)
Compound 8d VEGFR-2Enzyme Assay0.12[7]
Compound 9c VEGFR-2Enzyme Assay0.17[7]
Compound 10 VEGFR-2Enzyme Assay0.12[4]
Compound 6 VEGFR-2Enzyme Assay0.06 (nM)[5]
Compound 11 VEGFR-2Enzyme Assay0.19[8]
Pyridine-urea 8e VEGFR-2Enzyme Assay3.93[10]
Pyridine-urea 8e MCF-7 (Breast)Cytotoxicity Assay0.22[10]
Compound 10 HepG2 (Liver)Cytotoxicity Assay4.25[4]
Compound S3c A2780 (Ovarian)Cytotoxicity Assay15.57[11]
Compound S3c A2780CISR (Ovarian, Cisplatin-Resistant)Cytotoxicity Assay11.52[11]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on the metabolic activity of a cell line, which is an indicator of cell viability.

1. Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS).

  • MTT solvent (e.g., Dimethyl sulfoxide - DMSO).

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Test compound stock solution.

  • Microplate spectrophotometer.

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[12]

  • MTT Addition: After the treatment period, remove the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance of each well at a wavelength of 490-590 nm using a microplate reader.[12][13]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). The IC₅₀ value (the concentration of compound that inhibits cell viability by 50%) can then be determined using a dose-response curve.

Antimicrobial Activities

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Substituted aminopyridines have been extensively investigated in this regard, with many derivatives showing significant activity against a range of pathogenic microorganisms.[14][15]

Mechanism of Action

The antimicrobial mechanisms of substituted aminopyridines can be diverse. Some compounds are believed to interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[16] Others may act by inhibiting essential bacterial enzymes or by binding to bacterial DNA, thereby disrupting replication and transcription processes.[17] The specific mechanism is often dependent on the substitution pattern on the pyridine ring and the nature of the appended functional groups.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow start Start: Prepare Compound and Bacterial Inoculum prep_plate Prepare 96-well plate with serial dilutions of compound in broth medium start->prep_plate controls Include Positive Control (bacteria, no compound) and Negative Control (broth only) start->controls inoculate Inoculate wells with standardized bacterial suspension (e.g., 5x10^5 CFU/mL) prep_plate->inoculate incubation Incubate plate (e.g., 18-24h at 37°C) inoculate->incubation controls->inoculate read_results Visually inspect for turbidity or read absorbance incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End: MIC Value Obtained determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Data Presentation: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for several substituted aminopyridine derivatives against common bacterial pathogens.

Compound IDBacterial StrainMIC (µg/mL)Reference(s)
Compound 2c Staphylococcus aureus0.039[18]
Compound 2c Bacillus subtilis0.039[18]
Compound VII Streptococcus pneumoniae1.95[19]
Compound VII Bacillus subtilis0.98[19]
Compound 3d Escherichia coli3.91[19]
Ceftiofur Escherichia coli (MIC₉₀)1[20]
Ampicillin Escherichia coli (MIC₉₀)≥128[20]
Vancomycin S. aureus (MRSA) (MIC of 2 µg/mL observed in 77% of implant-related isolates)2[21]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the quantitative susceptibility of a bacterial isolate to an antimicrobial agent.

1. Materials:

  • 96-well sterile microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media.

  • Bacterial isolates for testing.

  • Antimicrobial agent (test compound) stock solution.

  • Sterile saline or broth for inoculum preparation.

  • 0.5 McFarland turbidity standard.

  • Microplate reader (optional).

2. Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2-12. 100 µL of the highest compound concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10 or 11. The final 50 µL from the last dilution well is discarded.[12]

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a non-selective agar plate after 18-24 hours of incubation. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in broth to achieve the final desired inoculum concentration. For standard MIC testing, this is typically a 1:100 dilution to get ~1.5 x 10⁶ CFU/mL, which after addition to the plate will result in a final concentration of ~5 x 10⁵ CFU/mL.[12]

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions (wells 1-11). Well 11 is often used as a growth control (bacteria, no compound), and well 12 serves as a sterility control (broth only).[12]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[12]

  • Result Interpretation: After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[22] The result can be read visually or with a microplate reader.

Antiviral Activities

The pyridine nucleus is a key component in several antiviral drugs, and research into new substituted aminopyridine derivatives continues to yield promising candidates against a variety of viruses, including influenza and coronaviruses.[23]

Mechanism of Action

The antiviral mechanisms of aminopyridines can vary depending on the virus and the compound's structure. A common mode of action is the inhibition of essential viral enzymes. For instance, some derivatives have been shown to inhibit the activity of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[23] Others may interfere with the viral entry process, such as the fusion of the viral envelope with the host cell membrane, which is often mediated by viral glycoproteins like hemagglutinin (HA).

Logical Relationship: Viral Replication Cycle and Inhibition

The diagram below shows a simplified viral replication cycle and highlights potential stages where substituted aminopyridines can exert their inhibitory effects.

Viral_Replication Virus Virus Particle Attachment 1. Attachment & Entry (Fusion) Virus->Attachment HostCell Host Cell Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Replication (RNA Polymerase) Uncoating->Replication Synthesis 4. Protein Synthesis Replication->Synthesis Assembly 5. Assembly Synthesis->Assembly Release 6. Release (Budding) Assembly->Release Inhibitor1 Entry Inhibitor Inhibitor1->Attachment Inhibitor2 Polymerase Inhibitor Inhibitor2->Replication

Potential inhibition points in the viral life cycle.
Data Presentation: Antiviral Activity

The following table lists the 50% inhibitory concentration (IC₅₀) values of select aminopyridine and related derivatives against influenza viruses.

| Compound ID | Virus Strain | Assay Type | IC₅₀ | Reference(s) | | :--- | :--- | :--- | :--- | | Nitazoxanide | Influenza A/WSN/1933 (H1N1) | CPE Assay | 1.6 µM |[23] | | Nitazoxanide | Influenza A/Parma/2009 (H1N1, Oseltamivir-resistant) | CPE Assay | 1.9 µM |[23] | | Compound 37 | Influenza A (H1N1, Amantadine-resistant) | Anti-influenza Assay | 0.15-12.4 µM |[23] | | CBS1116 | Influenza A/Puerto Rico/8/34 (H1N1) | Plaque Reduction | 0.4 µM | | | CBS1116 | Influenza A/Vietnam/1203/04 (H5N1) | Plaque Reduction | 13.8 µM | | | Oseltamivir | Influenza A(H3N2)v (Median) | NI Assay | 0.77 nM |[24] | | Zanamivir | Influenza A(H3N2)v (Median) | NI Assay | 0.46 nM |[24] |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the virus-induced damage and death known as the cytopathic effect.

1. Materials:

  • A susceptible host cell line (e.g., MDCK for influenza, Vero E6 for coronaviruses).

  • Virus stock with a known titer.

  • 96-well cell culture plates.

  • Cell culture medium (e.g., MEM with low serum).

  • Test compound stock solution.

  • Cell viability staining solution (e.g., Neutral Red or Crystal Violet).

  • Fixative solution (e.g., 10% formalin).

  • Destaining/solubilization solution.

  • Microplate reader.

2. Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate and incubate until a confluent monolayer is formed (typically 24 hours).

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in culture medium. In a separate plate or tubes, mix the compound dilutions with a standardized amount of virus (e.g., a multiplicity of infection - MOI of 0.002).[19]

  • Infection and Treatment: Remove the growth medium from the cell plate. Add the virus-compound mixtures to the cell monolayers. Include cell control wells (cells, no virus, no compound) and virus control wells (cells, virus, no compound).

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (e.g., 72 hours) at the appropriate temperature and CO₂ concentration.[19]

  • Staining: After incubation, remove the medium. Fix the remaining adherent cells with a fixative solution. Stain the fixed cells with a viability dye like Crystal Violet, which stains the cellular proteins of intact cells.

  • Washing and Solubilization: Gently wash the plate to remove excess stain. Add a solubilization solution to each well to release the dye from the stained cells.

  • Quantification: Measure the absorbance of the solubilized dye in each well using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. The IC₅₀ (or EC₅₀) value is the concentration of the compound that protects 50% of the cells from virus-induced death.

Neuroprotective Effects

Certain aminopyridines, most notably 4-aminopyridine (4-AP), are known to act on the central nervous system. 4-AP is approved for the symptomatic treatment of walking disability in multiple sclerosis (MS).[10] Its neuroprotective properties are primarily attributed to its ability to modulate ion channel function in demyelinated neurons.

Mechanism of Action: Potassium Channel Blockade

In healthy myelinated axons, voltage-gated potassium (Kᵥ) channels are typically located in the juxtaparanodal region, covered by the myelin sheath. In demyelinating diseases like MS, the loss of myelin exposes these Kᵥ channels.[4] The resulting efflux of potassium ions during an action potential short-circuits the axonal membrane, impairing nerve impulse conduction. 4-aminopyridine acts as a broad-spectrum blocker of these exposed Kᵥ channels.[25][26] By inhibiting the outward K⁺ current, 4-AP helps to restore the action potential and improve nerve signal transmission along the demyelinated axon.[4] This action alleviates some of the neurological symptoms associated with the disease.

Logical Relationship: Kᵥ Channel Blockade in Demyelinated Axon

The diagram below illustrates the mechanism of action of 4-aminopyridine on a demyelinated axon.

Kv_Blockade cluster_healthy Healthy Myelinated Axon cluster_demyelinated Demyelinated Axon cluster_treated 4-AP Treated Demyelinated Axon healthy_axon Node of Ranvier Myelin Sheath Axon Kᵥ Channels (Covered) demyelinated_axon Node of Ranvier Exposed Axon Exposed Kᵥ Channels K_efflux K⁺ Efflux demyelinated_axon:kv->K_efflux Short-circuits Action Potential Conduction_Fail Conduction Failure K_efflux->Conduction_Fail treated_axon Node of Ranvier Exposed Axon Blocked Kᵥ Channels Conduction_Restore Conduction Restored treated_axon->Conduction_Restore Four_AP 4-Aminopyridine Four_AP->treated_axon:kv

Mechanism of 4-Aminopyridine in demyelinated neurons.
Data Presentation: Kᵥ Channel Inhibition

The following table summarizes the inhibitory activity of 4-aminopyridine and its derivatives against various voltage-gated potassium (Kᵥ) channels.

CompoundKᵥ Channel SubtypeIC₅₀ (µM)Reference(s)
4-Aminopyridine Kᵥ1.1170[25][26]
4-Aminopyridine Kᵥ1.2230[26]
4-Aminopyridine mKᵥ1.1147 (extracellular)[6]
4-Aminopyridine Shaker K⁺ Channel (+10 mV)200[27]
3F4AP Shaker K⁺ Channel (+10 mV)160[27]
3Me4AP Shaker K⁺ Channel (+10 mV)37[27]
3MeO4AP Shaker K⁺ Channel (+10 mV)310[27]
Experimental Protocol: Whole-Cell Patch-Clamp Assay

This electrophysiological technique is used to measure ion currents across the membrane of a single cell, allowing for the direct assessment of a compound's effect on ion channel activity.

1. Materials:

  • Cell line expressing the Kᵥ channel of interest (e.g., CHO or HEK293 cells).

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for making micropipettes.

  • Pipette puller.

  • Extracellular (bath) solution.

  • Intracellular (pipette) solution.

  • Test compound (e.g., 4-aminopyridine).

2. Procedure:

  • Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 3-7 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate the cells on a coverslip placed in a recording chamber on the microscope stage. Continuously perfuse the chamber with the extracellular solution.

  • Gigaohm Seal Formation: Under microscopic guidance, carefully lower the micropipette onto the surface of a single cell. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior. This is the whole-cell configuration.

  • Voltage Clamp: "Clamp" the membrane potential at a holding potential (e.g., -70 mV). Apply a series of depolarizing voltage steps (e.g., from -90 mV to +50 mV) to activate the voltage-gated potassium channels.

  • Current Recording: Record the resulting outward K⁺ currents using the patch-clamp amplifier.

  • Compound Application: Perfuse the bath with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis: Record the K⁺ currents in the presence of the compound. Measure the peak current amplitude at each voltage step before and after compound application. Calculate the percentage of current inhibition at each concentration to generate a dose-response curve and determine the IC₅₀ value.

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous diseases. Substituted aminopyridines have been identified as having anti-inflammatory properties, often by targeting key enzymes in the inflammatory cascade.[28]

Mechanism of Action: COX-2 Inhibition

A major mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. The COX-2 isoform is particularly relevant as it is typically induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling. Several substituted aminopyridine and related heterocyclic derivatives have been designed and synthesized as selective COX-2 inhibitors. By binding to the active site of the COX-2 enzyme, these compounds prevent the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing the inflammatory response.

Signaling Pathway: Arachidonic Acid Cascade

The diagram below outlines the inflammatory pathway involving arachidonic acid and the inhibitory role of COX-2 inhibitors.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Releases COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Converts to Inhibitor Substituted Aminopyridine (COX-2 Inhibitor) Inhibitor->COX2 Inhibits Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates

Inhibition of the COX-2 inflammatory pathway.
Data Presentation: Anti-inflammatory Activity

The following table presents the COX-2 inhibitory activity of several aminopyridine-related derivatives.

Compound IDTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Compound 5n COX-20.07508.6
Compound 5d COX-20.06>555
Compound 7b COX-20.07>714
Compound 10c COX-20.08>625
Compound A COX-10.28-
Compound A COX-20.093.11
Meloxicam COX-20.1312.3
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[27]

1. Animals:

  • Male Wistar rats (150-200 g).

2. Materials:

  • Carrageenan (1% w/v solution in sterile 0.9% saline).

  • Test compound and vehicle.

  • Reference drug (e.g., Indomethacin, 10 mg/kg).

  • Plethysmometer or digital calipers.

  • Oral gavage needles.

3. Procedure:

  • Acclimatization and Grouping: Acclimatize animals for at least one week before the experiment. Randomly divide them into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[27]

  • Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups, typically via oral gavage (p.o.).[27]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[11][27]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, for example, at 1, 2, 3, 4, and 5 hours.[27]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

    • The results will indicate the anti-inflammatory efficacy of the test compound.

Conclusion and Future Perspectives

Substituted aminopyridines have unequivocally demonstrated their value as a core scaffold in modern drug discovery. Their capacity to interact with a wide range of biological targets underpins their diverse therapeutic potential, from anticancer and antimicrobial to neuroprotective and anti-inflammatory applications. The quantitative data and mechanistic insights summarized in this guide highlight the significant progress made in this field. Future research should focus on leveraging structure-activity relationship (SAR) studies to enhance the potency and selectivity of these compounds for their respective targets. The development of derivatives with dual-action capabilities, such as combined VEGFR-2/BRAF inhibition, represents an exciting frontier.[7] Furthermore, optimizing the pharmacokinetic and safety profiles of lead compounds will be critical for their successful translation into clinical candidates. The continued exploration of the chemical space around the aminopyridine nucleus is poised to deliver novel and effective therapeutic agents for a multitude of challenging diseases.

References

In Silico ADME Prediction for Pyridine-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile component in designing molecules that interact with biological targets. However, these same properties can significantly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a critical determinant of its ultimate success as a therapeutic agent. Early assessment of ADME properties is paramount to de-risk drug discovery projects, reduce late-stage attrition, and optimize resource allocation.

This in-depth technical guide provides a comprehensive overview of the principles and practices of in silico ADME prediction for pyridine-based compounds. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize computational tools to forecast the pharmacokinetic fate of their molecules, enabling more informed decision-making in the design and optimization of novel pyridine-containing drug candidates.

The Importance of In Silico ADME Prediction

Traditional experimental assessment of ADME properties is often resource-intensive and time-consuming, making it impractical for screening large numbers of compounds in the early phases of drug discovery. In silico ADME prediction offers a rapid and cost-effective alternative, allowing for the early identification of potential liabilities and the prioritization of compounds with more favorable pharmacokinetic profiles. For pyridine-based compounds, these predictive models can offer valuable insights into how the position and nature of substituents on the pyridine ring, as well as the overall molecular architecture, will impact key ADME parameters.

Key ADME Parameters for Pyridine-Based Compounds

The ADME profile of a drug candidate is a complex interplay of various physicochemical and biochemical processes. For pyridine-based compounds, particular attention should be paid to the following parameters:

  • Absorption: This refers to the processes by which a drug enters the systemic circulation. Key considerations for oral drugs include aqueous solubility, intestinal permeability, and potential for active transport or efflux. The basicity of the pyridine ring can influence solubility and dissolution rates in the gastrointestinal tract.

  • Distribution: Once in the bloodstream, a drug distributes into various tissues and organs. Important parameters include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and tissue distribution. The polarity and hydrogen bonding capacity of pyridine derivatives can affect their distribution profile.

  • Metabolism: This involves the enzymatic conversion of a drug into its metabolites, primarily in the liver. The pyridine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, leading to oxidation or other transformations that can alter the compound's activity and clearance rate. Predicting CYP inhibition is also crucial to avoid drug-drug interactions.

  • Excretion: This is the process by which a drug and its metabolites are removed from the body, typically via the kidneys or in the feces. Renal clearance and the potential for active renal secretion or reabsorption are important considerations.

  • Toxicity (ADMET): Early prediction of potential toxicities, such as cardiotoxicity (hERG inhibition), hepatotoxicity, and mutagenicity, is essential to avoid costly failures in later stages of development.

Computational Models and Tools for ADME Prediction

A variety of computational models and software tools are available for in silico ADME prediction. These tools primarily rely on Quantitative Structure-Property Relationship (QSPR) models, which correlate the structural or physicochemical properties of molecules with their ADME behavior. Many modern platforms also incorporate machine learning and deep learning algorithms trained on large datasets of experimental data.

Several freely accessible web-based tools are widely used in the scientific community:

  • SwissADME: A popular and user-friendly web tool that provides predictions for a wide range of ADME properties, physicochemical characteristics, pharmacokinetic parameters, and drug-likeness.[1][2]

  • admetSAR: A comprehensive database and prediction tool for evaluating various ADMET properties of chemical compounds.[3][4]

  • pkCSM: A platform that uses graph-based signatures to predict a variety of pharmacokinetic and toxicity properties.[5][6]

  • ProTox-II: A web server for the prediction of various toxicity endpoints for small molecules.

Data Presentation: In Silico ADME Properties of Representative Pyridine-Based Compounds

The following tables summarize predicted ADME properties for a selection of pyridine-based compounds, including the well-known drug Isoniazid and its derivatives, as well as other pyridine carboxamides. This data has been compiled from various research articles and showcases the type of information that can be obtained from in silico predictions.

Table 1: Predicted Physicochemical and Absorption Properties of Isoniazid and Analogs

CompoundMolecular Weight ( g/mol )LogPWater Solubility (LogS)GI AbsorptionBBB PermeantReference
Isoniazid137.14-0.72-0.77HighYes[7]
INH01225.251.35-2.50HighYes[8]
INH02241.251.25-2.75HighYes[8]
INH03257.271.68-3.10HighYes[8]

Table 2: Predicted Metabolism and Toxicity of Pyridine Carboxamide Derivatives

CompoundCYP2D6 InhibitorhERG I InhibitorAmes MutagenicityOral Rat Acute Toxicity (LD50, mol/kg)Reference
Rx-1NoNoNo2.583[1]
Rx-2NoNoNo2.612[1]
Rx-3YesNoNo2.612[1]
Rx-6YesNoNo2.445[1]
Rx-7NoNoNo2.601[1]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the in silico ADME prediction process.

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis cluster_decision Decision Making Compound_Structure Pyridine-Based Compound (SMILES/SDF) ADME_Tools ADME Prediction Tools (e.g., SwissADME, admetSAR) Compound_Structure->ADME_Tools Physicochemical Physicochemical Properties (MW, LogP, TPSA) ADME_Tools->Physicochemical Absorption Absorption (Solubility, Permeability) ADME_Tools->Absorption Distribution Distribution (PPB, BBB) ADME_Tools->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) ADME_Tools->Metabolism Excretion Excretion (Clearance) ADME_Tools->Excretion Toxicity Toxicity (hERG, Mutagenicity) ADME_Tools->Toxicity Prioritization Prioritization of Candidates Physicochemical->Prioritization Absorption->Prioritization Distribution->Prioritization Metabolism->Prioritization Excretion->Prioritization Toxicity->Prioritization Optimization Lead Optimization Prioritization->Optimization Iterative Process Optimization->Compound_Structure

Caption: Workflow for in silico ADME prediction of pyridine-based compounds.

ADME_Interplay Absorption Absorption Distribution Distribution Absorption->Distribution Bioavailability Efficacy Efficacy Absorption->Efficacy Metabolism Metabolism Distribution->Metabolism Tissue Exposure Distribution->Efficacy Target Site Concentration Toxicity Toxicity Distribution->Toxicity Off-Target Accumulation Excretion Excretion Metabolism->Excretion Clearance Metabolism->Toxicity Reactive Metabolites Excretion->Efficacy

Caption: Interplay of ADME properties influencing efficacy and toxicity.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for performing in silico ADME predictions for a hypothetical pyridine-based compound using two popular web-based tools: SwissADME and admetSAR.

Hypothetical Compound: 4-(pyridin-4-yl)benzamide SMILES String: C1=CN=CC=C1C2=CC=C(C=C2)C(=O)N

Protocol 1: ADME Prediction using SwissADME

Objective: To predict the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of 4-(pyridin-4-yl)benzamide.

Methodology:

  • Access the SwissADME web server: Open a web browser and navigate to the SwissADME website (91]

  • Input the molecule: In the "Enter a list of SMILES" text box, paste the SMILES string for 4-(pyridin-4-yl)benzamide: C1=CN=CC=C1C2=CC=C(C=C2)C(=O)N.

  • Run the prediction: Click the "Run" button to initiate the calculation.

  • Analyze the results: The output page will display a comprehensive analysis of the compound's properties. Key sections to examine include:

    • Physicochemical Properties: Note the molecular weight, number of hydrogen bond acceptors and donors, TPSA (Topological Polar Surface Area), and the consensus Log P value. These are fundamental for assessing drug-likeness.

    • Lipophilicity: Observe the different calculated LogP values (e.g., iLOGP, XLOGP3, WLOGP). A consensus value is provided.

    • Water Solubility: Check the predicted LogS value and the qualitative solubility classification (e.g., soluble, moderately soluble).

    • Pharmacokinetics:

      • GI absorption: Predicted as "High" or "Low".

      • BBB permeant: A "Yes" or "No" prediction indicates the likelihood of crossing the blood-brain barrier.

      • P-gp substrate: Predicts whether the compound is likely to be a substrate for the P-glycoprotein efflux pump.

      • CYP Inhibition: Provides predictions for the inhibition of major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

    • Drug-likeness: This section evaluates the compound against several established rules, including Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules. The number of violations for each rule is reported.

    • Medicinal Chemistry: This section flags any potential liabilities, such as PAINS (Pan Assay Interference Compounds) alerts.

    • Bioavailability Radar: A graphical representation of the drug-likeness of the compound based on six key physicochemical properties.[10]

Protocol 2: ADMET Prediction using admetSAR 2.0

Objective: To predict a broad range of ADMET properties for 4-(pyridin-4-yl)benzamide, with a focus on toxicity endpoints.

Methodology:

  • Access the admetSAR web server: Open a web browser and navigate to the admetSAR 2.0 website (114]

  • Input the molecule: In the "Predict by SMILES" tab, paste the SMILES string for 4-(pyridin-4-yl)benzamide: C1=CN=CC=C1C2=CC=C(C=C2)C(=O)N.

  • Run the prediction: Click the "Predict" button.

  • Analyze the results: The results are presented in a table with predicted values and confidence scores. Key profiles to examine include:

    • Absorption:

      • Human Intestinal Absorption: A qualitative prediction (e.g., "+", "-").

      • Caco-2 Permeability: Predicted permeability value.

    • Distribution:

      • Blood-Brain Barrier Penetration: A qualitative prediction.

      • P-glycoprotein Substrate/Inhibitor: Predictions for both substrate and inhibitory potential.

    • Metabolism:

      • CYP Substrate/Inhibitor: Predictions for various CYP isoforms.

    • Excretion:

      • Renal Organic Cation Transporter (OCT2) Substrate: A prediction of interaction with this important renal transporter.

    • Toxicity:

      • Ames Mutagenicity: Predicts the mutagenic potential of the compound.

      • Carcinogenicity: A prediction of carcinogenic potential.

      • hERG Inhibition: Predicts the likelihood of blocking the hERG potassium channel, a key indicator of cardiotoxicity risk.

      • Hepatotoxicity: Predicts the potential for drug-induced liver injury.

      • Acute Oral Toxicity (LD50): Provides a predicted LD50 value in rats.

Conclusion

In silico ADME prediction is an indispensable tool in modern drug discovery, enabling the early and rapid assessment of the pharmacokinetic and toxicological properties of novel compounds. For pyridine-based molecules, these computational methods provide crucial insights into how the inherent properties of the pyridine scaffold and its substituents will influence the compound's behavior in a biological system. By integrating the predictions from multiple tools and models, researchers can build a comprehensive ADME profile for their compounds of interest. This data-driven approach facilitates the rational design and optimization of pyridine-based drug candidates with a higher probability of success in preclinical and clinical development. The methodologies and data presented in this guide serve as a valuable resource for scientists working to unlock the full therapeutic potential of this important class of heterocyclic compounds.

References

Navigating the Supply and Application of (5-Chloropyridin-2-yl)methanamine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, securing a reliable supply of niche chemical reagents is as crucial as understanding their potential applications. This technical guide provides an in-depth overview of the supply landscape and available technical data for (5-Chloropyridin-2-yl)methanamine hydrochloride (CAS No: 871826-13-0), a substituted pyridine derivative of interest in medicinal chemistry and synthetic applications.

I. Sourcing and Procurement of this compound

The acquisition of this compound for research and development purposes is facilitated by a number of specialized chemical suppliers. While pricing is often subject to quotation and dependent on quantity and purity, the following companies have been identified as potential sources for this compound. Researchers are advised to contact these suppliers directly to obtain current pricing and availability.

SupplierWebsite/ContactNotes
BLD Pharmbldpharm.comLists the compound with CAS number 871826-13-0. Pricing is typically available upon request.
Laibo Chemlaibochem.comOffers the compound in various package sizes, such as 250mg. Direct inquiry is necessary for pricing.
Acros Pharmatechacros.comLists the compound and indicates it is available for purchase. Pricing details are generally provided upon inquiry.
Watson International Ltdwatson-int.comProvides the compound and recommends requesting supplier information through their platform.
Atomax Chemicals Co., Ltd.atomaxchem.comLists the compound with its CAS number. An interactive quote system is available for inquiries.

II. Technical Profile and Physicochemical Properties

A comprehensive understanding of a compound's properties is fundamental to its application in experimental settings.

PropertyValue
CAS Number 871826-13-0
Molecular Formula C₆H₈Cl₂N₂
Molecular Weight 179.05 g/mol
Appearance Typically a solid
Purity Often available in purities of 97% or higher

III. Synthetic and Methodological Applications

While detailed, peer-reviewed experimental protocols and specific signaling pathway involvement for this compound are not extensively documented in publicly accessible literature, its structural motif is common in medicinal chemistry. Compounds containing the chloropyridinyl moiety are prevalent in the development of various therapeutic agents. The primary amine group and the chlorinated pyridine ring make it a versatile building block in organic synthesis.

Based on the general reactivity of similar compounds, this compound can be anticipated to participate in a variety of chemical transformations. A logical workflow for its utilization in a synthetic context, for instance, in the generation of a more complex derivative, is depicted below.

G General Synthetic Workflow Utilizing this compound A (5-Chloropyridin-2-yl)methanamine hydrochloride B Deprotonation (Base) A->B Reaction Setup C Free Amine B->C Generates E Coupling Reaction (e.g., Amide formation, Reductive amination) C->E Reactant D Electrophile (e.g., Acyl Chloride, Aldehyde) D->E Reactant F Target Molecule (e.g., Amide, Secondary Amine) E->F Yields

Caption: A conceptual workflow for the synthetic use of the title compound.

IV. Potential Biological Significance and Future Directions

The logical relationship for investigating the potential of a novel compound like this compound in a drug discovery context would typically follow the workflow outlined below.

G Drug Discovery and Development Cascade cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase A Compound Synthesis/ Acquisition of this compound B High-Throughput Screening (Target-based or Phenotypic) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In vitro & In vivo Pharmacology & Toxicology D->E F Candidate Selection E->F G Clinical Trials (Phase I-III) F->G H Regulatory Approval G->H

Caption: A generalized pathway for drug discovery and development.

Safety data sheet and handling precautions for (5-Chloropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of (5-Chloropyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound (CAS No: 871826-13-0). The information is compiled from various safety data sheets to ensure a thorough overview for laboratory and research professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] Adherence to strict safety protocols is mandatory to prevent adverse health effects.

Globally Harmonized System (GHS) Classification [1]

ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Label Elements

ElementDescription
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning

Hazard Statements (H-Statements) [1][2]

CodeStatement
H301Toxic if swallowed.
H302Harmful if swallowed.
H315Causes skin irritation.
H317May cause an allergic skin reaction.
H319Causes serious eye irritation.
H330Fatal if inhaled.
H335May cause respiratory irritation.
H410Very toxic to aquatic life with long lasting effects.

Precautionary Statements (P-Statements) [2][3][4][5]

CodeStatement
P260Do not breathe mist or vapors.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ eye protection/ face protection.
P301 + P310 + P330IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340 + P310IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₈Cl₂N₂
Molecular Weight 179.05 g/mol
Appearance No data available
Odor No data available
Melting Point/Freezing Point No data available
Boiling Point No data available
Solubility No data available
Vapor Pressure No data available
Density No data available

Experimental Protocols & Handling

Due to the hazardous nature of this compound, strict adherence to the following experimental workflow is crucial.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Engineering Controls Engineering Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Engineering Controls->Personal Protective Equipment (PPE) Weighing and Transfer Weighing and Transfer Personal Protective Equipment (PPE)->Weighing and Transfer Review SDS Review SDS Review SDS->Engineering Controls Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Work-up and Purification Work-up and Purification Reaction Setup->Work-up and Purification Decontamination Decontamination Work-up and Purification->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Storage Storage Waste Disposal->Storage

Safe Handling Workflow

Handling and Storage [1][8]

  • Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use only in a well-ventilated area, preferably in a chemical fume hood. Do not eat, drink, or smoke in handling areas.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in an inert atmosphere. Recommended storage temperature is 2-8°C.

Personal Protective Equipment (PPE) [1][3][7]

ProtectionSpecifications
Eye/Face Protection Use chemical safety goggles and/or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.
Respiratory Protection If dust is generated, use a NIOSH-approved particulate respirator.

First-Aid Measures

Immediate medical attention is required in case of exposure.

G cluster_routes Routes of Exposure Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin Contact Skin Contact Exposure->Skin Contact Eye Contact Eye Contact Exposure->Eye Contact Ingestion Ingestion Exposure->Ingestion First Aid Response First Aid Response Inhalation->First Aid Response Move to fresh air Skin Contact->First Aid Response Wash with soap and water Eye Contact->First Aid Response Rinse with water for 15 min Ingestion->First Aid Response Rinse mouth, do NOT induce vomiting Seek Medical Attention Seek Medical Attention First Aid Response->Seek Medical Attention

First-Aid Procedure Flowchart

First-Aid Procedures [1][9][10]

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures [1][10]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Toxicological and Ecological Information

Toxicological Information [1][11]

  • The toxicological properties of this compound have not been thoroughly investigated.

  • It is classified as harmful if swallowed or inhaled and causes skin and eye irritation.

Ecological Information [7][8]

  • No specific data is available regarding the ecotoxicity of this product.

  • It is advised to prevent its release into the environment.

This document is intended as a guide and does not replace the need for a comprehensive risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Synthetic Protocols for N-Alkylation of (5-Chloropyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The N-alkylation of (5-chloropyridin-2-yl)methanamine hydrochloride is a crucial transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. This key structural motif is found in compounds targeting a range of therapeutic areas. The introduction of various alkyl and arylalkyl substituents on the nitrogen atom allows for the fine-tuning of physicochemical properties, target affinity, and pharmacokinetic profiles of potential drug candidates.

This document provides detailed protocols for two primary methods of N-alkylation of this compound: direct N-alkylation with alkyl halides and reductive amination with aldehydes or ketones. These methods offer versatile and efficient routes to a wide range of N-substituted products.

Data Summary

The following tables summarize quantitative data for representative N-alkylation reactions of (5-chloropyridin-2-yl)methanamine.

Table 1: Direct N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile60692
Ethyl iodideTriethylamineDMF251285
4-Methoxybenzyl chlorideNaHTHF0 to 25488
2-BromopropaneDIPEADichloromethane402475

Table 2: Reductive Amination with Carbonyl Compounds

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane251295
AcetoneNaBH₃CNMethanol252488
CyclohexanoneH₂/Pd-CEthanol50891
4-FluorobenzaldehydeSodium BorohydrideMethanol251693

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, DMF, THF)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.5 M), add the base (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes to neutralize the hydrochloride salt and generate the free amine.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (see Table 1) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with Carbonyl Compounds

This protocol outlines the N-alkylation of this compound via reductive amination with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Solvent (e.g., 1,2-dichloroethane, methanol)

  • Triethylamine (or other suitable base)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in the chosen solvent (0.1-0.5 M).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

  • Add the aldehyde or ketone (1.0-1.2 eq) to the mixture and stir at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at the specified temperature (see Table 2) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start amine (5-Chloropyridin-2-yl)methanamine HCl start->amine mix1 Mix Amine, Base, Solvent amine->mix1 base Base (e.g., K₂CO₃, Et₃N) base->mix1 solvent Anhydrous Solvent solvent->mix1 reagent Alkylating Agent or Carbonyl add_reagent Add Reagent reagent->add_reagent mix1->add_reagent react Stir and Heat add_reagent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench/Solvent Removal monitor->quench Complete extract Extraction quench->extract wash Wash extract->wash dry Dry wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

Caption: General experimental workflow for N-alkylation.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products amine (5-Chloropyridin-2-yl)methanamine (Free Base) product N-Alkyl-(5-chloropyridin-2-yl)methanamine (Final Product) amine->product alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->product Direct Alkylation carbonyl Aldehyde/Ketone (R₂C=O) (Electrophile) carbonyl->product Reductive Amination base Base (Deprotonation/Neutralization) base->amine salt Salt Byproduct base->salt reducing_agent Reducing Agent (Hydride Source) reducing_agent->carbonyl solvent Solvent (Reaction Medium) solvent->amine

Caption: Logical relationship of reaction components.

Application Notes and Protocols for (5-Chloropyridin-2-yl)methanamine hydrochloride in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of (5-Chloropyridin-2-yl)methanamine hydrochloride as a versatile building block in parallel synthesis. The protocols outlined herein are designed to facilitate the rapid generation of novel compound libraries for screening in drug discovery programs. The primary amine and the reactive chloropyridine scaffold of this molecule offer multiple avenues for chemical diversification.

Application Note: Parallel Amide Library Synthesis

This compound is an ideal scaffold for the parallel synthesis of amide libraries. The primary amine serves as a key functional group for reaction with a diverse set of carboxylic acids, while the chloropyridine moiety can be further functionalized in subsequent steps, for example, through palladium-catalyzed cross-coupling reactions. This dual functionality allows for the creation of large and structurally diverse compound libraries from a single, readily available starting material.

Parallel synthesis enables the rapid production of numerous discrete compounds, which is highly advantageous for structure-activity relationship (SAR) studies in early-stage drug discovery. The following protocol describes a solution-phase parallel synthesis approach to generate a library of amides in a 96-well plate format. This method is amenable to automation and high-throughput purification.

Experimental Protocols

Protocol 1: Parallel Synthesis of an Amide Library

This protocol details the parallel synthesis of a library of amides by reacting this compound with a diverse set of carboxylic acids using a common amide coupling reagent.

Materials:

  • This compound

  • A diverse library of carboxylic acids (in solution)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar amide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Centrifugal evaporator

  • High-throughput purification system (e.g., preparative LC-MS)

Procedure:

  • Preparation of (5-Chloropyridin-2-yl)methanamine Stock Solution:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Add 2.2 equivalents of DIPEA to the stock solution to neutralize the hydrochloride salt and provide the free base for the reaction.

  • Preparation of Carboxylic Acid Stock Solutions:

    • Prepare 0.2 M stock solutions of a diverse set of carboxylic acids in anhydrous DMF in individual vials or a 96-well plate.

  • Reaction Setup in 96-Well Block:

    • To each well of a 96-well reaction block, add 200 µL (0.04 mmol) of the (5-Chloropyridin-2-yl)methanamine stock solution.

    • To each well, add 200 µL (0.04 mmol) of a unique carboxylic acid stock solution.

    • Prepare a 0.22 M solution of BOP reagent in anhydrous DMF. Add 200 µL (0.044 mmol) of the BOP solution to each well.

    • Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.

  • Work-up and Extraction:

    • After the reaction is complete, add 500 µL of DCM to each well.

    • Add 500 µL of saturated aqueous NaHCO₃ solution to each well to quench the reaction and wash away water-soluble byproducts.

    • Seal the block and shake vigorously for 5 minutes.

    • Centrifuge the block to separate the aqueous and organic layers.

    • Carefully remove the upper aqueous layer from each well using a multichannel pipette or liquid handler.

    • Add 500 µL of water to each well, shake, centrifuge, and remove the aqueous layer. Repeat this wash step.

  • Isolation of Crude Products:

    • Place the 96-well block in a centrifugal evaporator to remove the DCM and any residual solvent. The crude amide products will remain as a residue in each well.

  • Purification and Analysis:

    • Dissolve the crude products in an appropriate solvent (e.g., DMSO/methanol).

    • Purify each compound using a high-throughput preparative LC-MS system.

    • Analyze the purity and confirm the identity of the final compounds by analytical LC-MS and ¹H NMR (for a subset of the library).[1]

Data Presentation

Table 1: Representative Virtual Amide Library from (5-Chloropyridin-2-yl)methanamine

Carboxylic Acid Building BlockR-GroupProduct StructureMolecular FormulaCalculated MW ( g/mol )
Acetic AcidCH₃
alt text
C₈H₉ClN₂O184.62
Benzoic AcidC₆H₅
alt text
C₁₃H₁₁ClN₂O246.70
Cyclohexanecarboxylic Acidc-C₆H₁₁
alt text
C₁₃H₁₇ClN₂O252.74
4-Methoxybenzoic Acid4-MeO-C₆H₄
alt text
C₁₄H₁₃ClN₂O₂276.72
Thiophene-2-carboxylic AcidC₄H₃S
alt text
C₁₁H₉ClN₂OS252.72

Visualizations

G cluster_prep Preparation cluster_synthesis Synthesis cluster_processing Processing & Purification cluster_output Output A Building Block A ((5-Chloropyridin-2-yl)methanamine HCl) D Parallel Reaction in 96-Well Plate A->D B Building Block B (Carboxylic Acid Library) B->D C Reagents (Coupling Agent, Base) C->D E Quench & Liquid-Liquid Extraction D->E F Solvent Evaporation E->F G High-Throughput Purification (LC-MS) F->G H Purified Compound Library G->H I Analysis (LC-MS, NMR) H->I

Caption: Parallel synthesis workflow for amide library generation.

reaction cluster_product compoundA (5-Chloropyridin-2-yl)methanamine reactants plus1 + compoundB R-COOH (Carboxylic Acid) product Product (Amide) reactants->product Coupling Reagent, Base DMF, Room Temp.

Caption: General reaction scheme for amide formation.

References

Application Notes and Protocols for the Use of (5-Chloropyridin-2-yl)methanamine hydrochloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyridin-2-yl)methanamine hydrochloride is a key building block in the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic applications. Its bifunctional nature, featuring a primary amine and a substituted pyridine ring, makes it a valuable synthon for generating libraries of molecules for drug discovery. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The protocols and data presented herein are based on established synthetic methodologies and published data for structurally related compounds.

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases has revolutionized the treatment of various malignancies. The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, and the introduction of a (5-chloropyridin-2-yl)methylamino moiety can impart desirable pharmacological properties, such as improved potency and selectivity.

This document will focus on a representative synthetic route to a pyrimidine-based kinase inhibitor, "Inhibitor-1," using this compound as a key starting material. The protocol will detail a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful and versatile method for the formation of C-N bonds.

Experimental Protocols

Synthesis of a Representative Kinase Inhibitor (Inhibitor-1)

This protocol describes the synthesis of a hypothetical kinase inhibitor, N2-((5-chloropyridin-2-yl)methyl)-5-methoxy-N4-(4-(trifluoromethoxy)phenyl)pyrimidine-2,4-diamine (Inhibitor-1), via a sequential Buchwald-Hartwig amination.

Reaction Scheme:

Materials:

  • 2,4-dichloro-5-methoxypyrimidine

  • 4-(trifluoromethoxy)aniline

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Anhydrous 1,4-Dioxane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: Synthesis of 2-chloro-5-methoxy-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine (Intermediate A)

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-dichloro-5-methoxypyrimidine (1.0 eq), 4-(trifluoromethoxy)aniline (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask to achieve a concentration of 0.2 M with respect to the dichloropyrimidine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Intermediate A .

Protocol 2: Synthesis of N2-((5-chloropyridin-2-yl)methyl)-5-methoxy-N4-(4-(trifluoromethoxy)phenyl)pyrimidine-2,4-diamine (Inhibitor-1)

  • To a dry Schlenk flask under an inert atmosphere, add Intermediate A (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.03 eq), Xantphos (0.06 eq), and sodium tert-butoxide (2.5 eq).

  • Add anhydrous 1,4-dioxane to the flask to achieve a concentration of 0.15 M with respect to Intermediate A .

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford Inhibitor-1 .

Data Presentation

Table 1: Representative Synthetic Data for Inhibitor-1

StepProductStarting MaterialYield (%)Purity (%) (by HPLC)
1Intermediate A2,4-dichloro-5-methoxypyrimidine75>95
2Inhibitor-1Intermediate A62>98

Table 2: Biological Activity of a Structurally Analogous CDK2/9 Inhibitor

The following data is for a structurally similar compound, a 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivative, as reported in the literature. This data is provided as a reference for the potential biological activity of Inhibitor-1.

Kinase TargetIC₅₀ (nM)Reference Compound
CDK2/cyclin E1505-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivative
CDK9/cyclin T1805-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivative

Visualizations

Signaling Pathway

CDK_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Mitogens->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc Myc (Transcription Factor) ERK->Myc CyclinD Cyclin D Myc->CyclinD CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 pRb_P pRb-P (Phosphorylated) CyclinD_CDK46->pRb_P pRb pRb pRb->pRb_P Phosphorylation E2F E2F (Transcription Factor) pRb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE CyclinE_CDK2 Cyclin E-CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Inhibitor1 Inhibitor-1 (Hypothetical) Inhibitor1->CDK2 Inhibition

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway.

Experimental Workflow

Experimental_Workflow Start Start Materials: - 2,4-dichloro-5-methoxypyrimidine - 4-(trifluoromethoxy)aniline Step1 Step 1: Buchwald-Hartwig Mono-amination Start->Step1 Purification1 Purification 1: Flash Column Chromatography Step1->Purification1 Intermediate Intermediate A Purification1->Intermediate Step2 Step 2: Buchwald-Hartwig Second Amination Intermediate->Step2 Reagent (5-Chloropyridin-2-yl)methanamine hydrochloride Reagent->Step2 Purification2 Purification 2: Flash Column Chromatography Step2->Purification2 FinalProduct Inhibitor-1 Purification2->FinalProduct Analysis Analysis: - HPLC - NMR - MS FinalProduct->Analysis

Caption: Synthetic Workflow for Inhibitor-1.

Application Notes and Protocols for High-Throughput Screening Assays Involving Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its versatility allows for the targeting of a wide range of biological entities, making it a valuable component of small molecule libraries for high-throughput screening (HTS). These application notes provide an overview of HTS assays involving aminopyridine scaffolds in key therapeutic areas, complete with detailed experimental protocols and illustrative diagrams to guide researchers in their drug discovery efforts.

Kinase Inhibitor Screening

Aminopyridine derivatives are frequently identified as potent kinase inhibitors. HTS campaigns are instrumental in screening large libraries of these compounds to identify novel modulators of kinase activity, which are often dysregulated in cancer and inflammatory diseases.

Quantitative Data from Anticancer Screening

The following tables summarize the inhibitory activity of various aminopyridine and related heterocyclic derivatives against a panel of cancer cell lines, demonstrating the potential of this scaffold in oncology research.

Table 1: Inhibitory Concentration (IC50) of Aminopyridine Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
12c UO-31 (Renal)Potent (better than sunitinib and sorafenib)[1]
12j MOLT-4 (Leukemia)1.82[1]
12c MOLT-4 (Leukemia)1.58[1]
11 M14 (Melanoma)2.40[1]
Derivative 67 A375 (Melanoma)0.0015[2]
Derivative 67 M14 (Melanoma)0.0017[2]
Derivative 67 RPMI 7951 (Melanoma)0.0017[2]
Derivative 59 MDA-MB-453 (Breast)0.0049[2]
Derivative 60 SK-BR-3 (Breast)0.0090[2]
Derivative 20 MCF7 (Breast)0.91[2]
Compound 8 HCT-116 (Colon)3.94[3]
Compound 8 HepG-2 (Liver)3.76[3]
Compound 8 MCF-7 (Breast)4.43[3]
Aminopyridine Derivative HCT 116 (Colon)3.7 - 8.1[4]
Aminopyridine Derivative HT29 (Colon)3.27 - 7.7[4]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is adapted for a high-throughput screen to identify aminopyridine-based inhibitors of a target kinase, such as Epidermal Growth Factor Receptor (EGFR).

Objective: To identify and characterize aminopyridine compounds that inhibit the activity of a specific protein kinase in a 384-well format.

Materials:

  • Recombinant target kinase (e.g., EGFR)

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665)

  • 384-well low-volume, white assay plates

  • Aminopyridine compound library (dissolved in DMSO)

  • Positive control (e.g., a known inhibitor like Staurosporine)

  • Negative control (DMSO vehicle)

  • Acoustic liquid handler (e.g., Echo 550)

  • Plate reader capable of HTRF detection

Primary HTS Protocol:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 25 nL of each compound from the aminopyridine library into the wells of a 384-well plate. Also, dispense the positive and negative controls into designated wells.[5]

  • Kinase Addition: Add 5 µL of a solution containing the target kinase in kinase assay buffer to each well.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP in kinase assay buffer.

  • Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect kinase activity by adding 10 µL of the HTRF detection reagents according to the manufacturer's instructions.

  • Final Incubation: Incubate for the time specified by the detection reagent protocol (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition: Read the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.

Dose-Response Assay for Hit Confirmation:

  • Serial Dilution: Prepare a 10-point serial dilution series for each "hit" compound identified in the primary screen, typically starting from 100 µM.

  • Compound Dispensing: Dispense 25 nL of each concentration of the hit compounds into a 384-well plate.

  • Assay Procedure: Follow steps 2-8 from the Primary HTS Protocol.

  • Data Analysis: Plot the percent inhibition as a function of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[5]

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.[5]

Signaling Pathway and Workflow Visualization

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary HTS cluster_analysis Data Analysis cluster_confirmation Hit Confirmation Compound_Library Aminopyridine Library in DMSO Acoustic_Dispensing Acoustic Dispensing (25 nL/well) Compound_Library->Acoustic_Dispensing Assay_Plates 384-well Plates Assay_Plates->Acoustic_Dispensing Reagent_Addition Add Kinase, Substrate & ATP Acoustic_Dispensing->Reagent_Addition Incubation_1 Incubate (60 min) Reagent_Addition->Incubation_1 Detection_Addition Add HTRF Reagents Incubation_1->Detection_Addition Read_Plate Read HTRF Signal Detection_Addition->Read_Plate Primary_Analysis Calculate % Inhibition Identify 'Hits' Read_Plate->Primary_Analysis Dose_Response Dose-Response Assay Primary_Analysis->Dose_Response IC50_Determination Determine IC50 Dose_Response->IC50_Determination

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Aminopyridine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR Signaling Pathway Targeted by Aminopyridine Inhibitors.

Phenotypic Screening for Neuroactive Compounds

Phenotypic screening allows for the discovery of compounds with desired effects on cellular or organismal phenotypes without prior knowledge of the molecular target. This approach is particularly powerful in complex areas like neuroscience. Aminopyridine scaffolds are known to modulate ion channels and other neuronal targets, making them interesting candidates for neuroactivity screens.

Experimental Protocol: Zebrafish-Based Behavioral Screen

This protocol outlines a high-throughput phenotypic screen using zebrafish larvae to identify aminopyridine compounds that affect behavior.

Objective: To identify aminopyridine compounds that induce behavioral changes in zebrafish larvae.

Materials:

  • Wild-type zebrafish embryos

  • 96-well or 384-well plates

  • E3 embryo medium

  • Aminopyridine compound library (dissolved in DMSO)

  • Automated microscopy and imaging system with behavioral analysis software

  • PTU (1-phenyl-2-thiourea) to prevent pigmentation (optional)

Protocol:

  • Embryo Collection and Plating: Collect freshly fertilized zebrafish embryos and place them in E3 medium. At 24 hours post-fertilization (hpf), transfer individual embryos into the wells of a 96-well plate containing E3 medium (with or without PTU).[6]

  • Compound Addition: Add the aminopyridine library compounds to the wells at a final concentration of, for example, 10 µM. Include a vehicle control (DMSO) in several wells.

  • Incubation: Incubate the plates at 28.5°C for a defined period, for example, up to 5 days post-fertilization (dpf), allowing for compound exposure and developmental progression.

  • Behavioral Assay: At a specific developmental stage (e.g., 5 dpf), subject the larvae to a behavioral paradigm. This could involve assessing spontaneous swimming activity, response to a light/dark stimulus, or a touch-response assay.

  • Data Acquisition: Use an automated imaging system to record videos of the larval behavior.

  • Data Analysis: Analyze the video data using behavioral analysis software to quantify parameters such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior). Identify compounds that cause significant deviations from the behavior of the vehicle-treated control group.

Logical Relationship Diagram

Phenotypic_Screening_Logic Start Start: Aminopyridine Library Zebrafish_Screen Zebrafish Larvae Behavioral Assay Start->Zebrafish_Screen Behavioral_Analysis Automated Imaging & Behavioral Analysis Zebrafish_Screen->Behavioral_Analysis Hit_Identification Identify Compounds with Neuroactive Phenotypes Behavioral_Analysis->Hit_Identification Target_Deconvolution Target Deconvolution (Secondary Assays) Hit_Identification->Target_Deconvolution Lead_Optimization Lead Optimization Target_Deconvolution->Lead_Optimization

Caption: Logic flow for a zebrafish-based phenotypic screen.

Antiviral Activity Screening

The aminopyridine scaffold is present in some antiviral agents, and HTS provides an efficient means to explore large chemical libraries for new antiviral leads. Cell-based assays measuring the inhibition of viral cytopathic effect (CPE) are a common primary screening method.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol is designed for a high-throughput screen to identify aminopyridine compounds that inhibit the replication of a cytopathic virus.

Objective: To identify aminopyridine compounds that protect host cells from virus-induced cell death.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Cytopathic virus (e.g., Vesicular Stomatitis Virus)

  • Cell culture medium

  • 384-well clear-bottom, black-walled microplates

  • Aminopyridine compound library (dissolved in DMSO)

  • Positive control (e.g., a known antiviral drug)

  • Negative control (DMSO vehicle)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed the host cells into 384-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Addition: After 24 hours, add the aminopyridine library compounds to the wells at the desired screening concentration.

  • Virus Infection: Immediately after compound addition, infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include uninfected and virus-only controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 48-72 hours, or until significant CPE is observed in the virus-only control wells.

  • Cell Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of CPE inhibition for each compound by comparing the signal in the compound-treated, virus-infected wells to the signals from the cell-only and virus-only controls.

  • "Hits" are compounds that show a significant reduction in CPE.

  • Follow up with dose-response assays to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) to calculate the selectivity index (SI = CC50/EC50).

Experimental Workflow Diagram

Antiviral_Screen_Workflow Start Start: Aminopyridine Library Cell_Seeding Seed Host Cells (384-well plates) Start->Cell_Seeding Compound_Addition Add Aminopyridine Compounds Cell_Seeding->Compound_Addition Virus_Infection Infect with Cytopathic Virus Compound_Addition->Virus_Infection Incubation Incubate (48-72h) Virus_Infection->Incubation Viability_Assay Measure Cell Viability (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Analyze Data (% CPE Inhibition) Viability_Assay->Data_Analysis Hit_Confirmation Hit Confirmation (EC50 & CC50) Data_Analysis->Hit_Confirmation End Identify Antiviral Hits Hit_Confirmation->End

Caption: Workflow for a CPE-based antiviral HTS assay.

References

Application Notes & Protocols for the Quantification of (5-Chloropyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (5-Chloropyridin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to deliver accurate and reproducible results for quality control and research applications.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is suitable for the accurate quantification of this compound in bulk drug substances and reaction mixtures.

Experimental Protocol

a. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium carbonate buffer (10 mM, pH 10.5)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

b. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile, methanol, and 10 mM ammonium carbonate buffer (pH 10.5) in a ratio of 37.5:37.5:25 (v/v/v). Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.

c. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Methanol:Ammonium Carbonate Buffer (10 mM, pH 10.5) (37.5:37.5:25, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 218 nm

  • Injection Volume: 10 µL

d. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

e. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterValue
Linearity Range10 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~3 µg/mL
Retention Time~4.5 min

Experimental Workflow

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC Analysis (C18, 218 nm) prep->hplc Inject data Data Acquisition (Peak Area) hplc->data cal Calibration Curve Construction data->cal quant Quantification cal->quant

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is suitable for the identification and quantification of this compound, particularly in complex matrices where high selectivity is required.

Experimental Protocol

a. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Chloroform (analytical grade)

  • 0.5 M Hydrochloric acid

  • 25% Ammonium hydroxide

  • This compound reference standard

b. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Dissolve 10 mg of the reference standard in 10 mL of chloroform.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution with chloroform to concentrations ranging from 1 µg/mL to 50 µg/mL.

c. Sample Preparation (from an ointment or similar matrix):

  • Dissolve a known amount of the sample in 0.5 M HCl.[1]

  • Alkalinize the solution with 25% (v/v) NH4OH.[1]

  • Extract the (5-Chloropyridin-2-yl)methanamine base with chloroform.[1]

  • Use the chloroform extract for GC-MS analysis.

d. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

e. Data Analysis:

  • Identify the analyte by its retention time and mass spectrum.

  • Quantify using a calibration curve constructed by plotting the peak area of a characteristic ion against the concentration of the standards.

Quantitative Data Summary
ParameterValue
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Experimental Workflow

GCMS_Workflow extraction Sample Extraction (LLE) gcms GC-MS Analysis extraction->gcms Inject identification Identification (Retention Time, Mass Spectrum) gcms->identification quant Quantification (Calibration Curve) identification->quant

Caption: GC-MS analysis workflow for this compound.

UV-Vis Spectrophotometry Method

This simple and rapid UV-Vis spectrophotometric method is suitable for the quantification of this compound in pure form or in simple formulations.

Experimental Protocol

a. Instrumentation and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • 0.1 N Hydrochloric acid

  • This compound reference standard

  • Volumetric flasks and pipettes

b. Preparation of Solutions:

  • Solvent: 0.1 N Hydrochloric acid

  • Standard Stock Solution (100 µg/mL): Dissolve 10 mg of the reference standard in 100 mL of 0.1 N HCl.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 0.1 N HCl to concentrations ranging from 2 µg/mL to 20 µg/mL.

c. Spectrophotometric Analysis:

  • Determine the wavelength of maximum absorbance (λmax) by scanning the standard solution from 200 to 400 nm. The expected λmax will be around 260-280 nm.

  • Measure the absorbance of the calibration standards and the sample solution at the determined λmax using 0.1 N HCl as a blank.

d. Sample Preparation:

  • Accurately weigh and dissolve the sample in 0.1 N HCl to obtain a concentration within the calibration range.

e. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the analyte in the sample from the calibration curve using its absorbance value.

Quantitative Data Summary
ParameterValue
λmax~270 nm (To be determined experimentally)
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Molar Absorptivity (ε)To be determined experimentally

Logical Relationship

UVVis_Logic beer_lambert Beer-Lambert Law (A = εbc) absorbance Measure Absorbance (A) beer_lambert->absorbance concentration Determine Concentration (c) beer_lambert->concentration calibration Calibration Curve (A vs. c) absorbance->calibration calibration->concentration

Caption: Logical relationship for quantification by UV-Vis Spectrophotometry.

References

Application Note: A Robust LC-MS/MS Methodology for the Quantification of Pyridine-Containing Compounds in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of pyridine-containing compounds in complex biological matrices. Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and biologically active molecules. Their accurate quantification is crucial for pharmacokinetic studies, metabolism research, and safety assessments. This application note details optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection, addressing common challenges such as the poor retention of polar analytes.

Introduction

The pyridine ring is a key structural motif in medicinal chemistry, contributing to the efficacy of numerous drugs by influencing factors like metabolic stability, potency, and binding affinity. The development of robust analytical methods for these compounds is therefore of paramount importance. LC-MS/MS offers the requisite sensitivity and selectivity for quantifying these compounds at low concentrations in complex biological samples such as plasma and urine.

A primary challenge in the analysis of many pyridine-containing compounds is their inherent polarity, which can lead to poor retention on traditional reversed-phase C18 columns.[1][2] This can result in co-elution with matrix components and ion suppression. This note presents strategies to overcome these issues, including the use of mixed-mode chromatography and specialized column chemistries.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For the extraction of basic pyridine-containing compounds from biological fluids like plasma or urine, a mixed-mode solid-phase extraction (SPE) protocol utilizing a strong cation exchange (SCX) sorbent is highly effective.[3] This approach leverages both reversed-phase and ion-exchange mechanisms for superior cleanup and analyte enrichment.

Protocol: Mixed-Mode Cation Exchange SPE for Urine/Plasma

  • Cartridge Conditioning: Condition a mixed-mode strong cation exchange (e.g., DSC-MCAX, 100 mg/3 mL) SPE cartridge with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate (pH 6). Do not allow the sorbent to dry.

  • Sample Loading: Dilute 1 mL of the biological sample (urine or plasma) with 1 mL of 50 mM ammonium acetate (pH 6). Load the diluted sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing (Interference Elution):

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6) to remove unretained polar impurities.

    • Wash with 1 mL of 1 M acetic acid to remove weakly basic compounds.

    • Wash with 1 mL of methanol to remove non-polar, non-basic impurities.

  • Analyte Elution: Elute the target pyridine-containing compounds with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the charge on the basic analytes, releasing them from the ion-exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

To address the challenge of poor retention of polar pyridine derivatives, a reversed-phase column with a polar-endcapped stationary phase or a mixed-mode column is recommended.[2]

Optimized LC Conditions:

ParameterRecommended Setting
Column Polar-endcapped C18 (e.g., Phenomenex Synergi Hydro-RP) or Mixed-Mode (e.g., Waters Atlantis PREMIER BEH Z-HILIC) (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes.

Note: The gradient should be optimized based on the specific analytes of interest.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[4][5]

General MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp. 450 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Data Presentation

The following tables provide exemplary quantitative data for a selection of pyridine-containing compounds. These values should be used as a starting point for method development and optimized for the specific instrument in use.

Table 1: Exemplary MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nicotinic Acid124.180.120
Nicotinamide123.180.022
Nicotinuric Acid181.079.025
N-methyl-2-pyridone-5-carboxamide153.1110.218
Imatinib494.2394.130
Amlodipine409.1238.115

Data compiled from multiple sources.[4][5][6]

Table 2: Typical Chromatographic Performance and Limits of Quantification (LOQ)

CompoundRetention Time (min)LOQ in Plasma (ng/mL)
Nicotinic Acid2.82.0
Nicotinamide3.510.0
Nicotinuric Acid2.52.0
N-methyl-2-pyridone-5-carboxamide4.250.0
Imatinib6.11.0
Amlodipine5.80.5

Retention times are illustrative and will vary with the specific LC system and gradient. LOQ values are typical and require validation.[4][6]

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the development of this LC-MS/MS method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) dilute Dilute with Buffer (pH 6) start->dilute spe Mixed-Mode SPE dilute->spe elute Elute with Basic Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation inject->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow from sample preparation to data analysis.

G cluster_lc LC Method Development cluster_ms MS Method Development cluster_prep Sample Prep Development start Define Analytes and Matrix cluster_lc cluster_lc start->cluster_lc cluster_ms cluster_ms start->cluster_ms cluster_prep cluster_prep start->cluster_prep col_select Select Column (Polar-Endcapped C18 or Mixed-Mode) mob_phase Optimize Mobile Phase (pH, Organic Modifier) col_select->mob_phase gradient Develop Gradient mob_phase->gradient validate Method Validation (Linearity, Accuracy, Precision) gradient->validate infusion Direct Infusion of Standards precursor Determine Precursor Ion (Q1 Scan) infusion->precursor product Optimize Fragmentation (Product Ion Scan & Collision Energy) precursor->product mrm Select MRM Transitions product->mrm mrm->validate spe_select Select SPE Sorbent (Mixed-Mode Cation Exchange) spe_optim Optimize Wash & Elution Solvents spe_select->spe_optim spe_optim->validate

Caption: Logical flow for LC-MS/MS method development.

Conclusion

This application note provides a robust and detailed framework for the development and implementation of an LC-MS/MS method for the quantification of pyridine-containing compounds in biological matrices. By employing mixed-mode solid-phase extraction and appropriate chromatographic conditions, the challenges associated with the analysis of these often polar compounds can be effectively overcome. The provided protocols and parameters serve as a validated starting point for researchers, enabling the rapid development of sensitive and selective assays for a wide range of pyridine derivatives.

References

One-Pot Synthesis of Novel Pyridine Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of novel pyridine derivatives, a critical scaffold in modern drug discovery. The pyridine ring is a fundamental component of numerous pharmaceuticals due to its ability to engage in various biological interactions.[1][2][3] One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to generate diverse pyridine libraries, accelerating the identification of new therapeutic agents.[4][5][6]

Application Notes

Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][5][7][8] Recent research has focused on the development of novel one-pot synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry.[5][9] These methods, often employing microwave assistance or biodegradable catalysts, allow for rapid and high-yield production of complex pyridine structures from simple, readily available starting materials.[5][10]

The synthesized compounds have shown promising activity against a range of biological targets. For instance, certain cyanopyridine and pyridone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer.[1][11][12] Mechanistic studies have revealed that these compounds can induce apoptosis and cell cycle arrest by modulating key signaling pathways such as the p53/p21, JNK, and PI3K/Akt pathways, or by inhibiting crucial enzymes like VEGFR-2 and histone deacetylase 6 (HDAC6).[1][2][13][14]

Data Presentation: Synthesis and Biological Activity

The following tables summarize quantitative data from representative one-pot syntheses of pyridine derivatives and their corresponding biological activities.

Table 1: One-Pot Synthesis of Polysubstituted Pyridine Derivatives

MethodReactantsCatalyst/ConditionsTime (h)Yield (%)Reference
Three-Component Reaction 1,3-Dicarbonyl Compound, Alkynone, Ammonium AcetateReflux in Ethanol24Up to 98[4][15]
Four-Component Reaction Aromatic Aldehyde, Acetophenone, Malononitrile, Ammonium AcetateIonic Liquid ([Bmim][BF4]), 80°C0.5 - 186 - 96[16]
Microwave-Assisted Synthesis p-formylphenyl-4-toluenesulfonate, Ethyl Cyanoacetate, Acetophenone derivative, Ammonium AcetateMicrowave irradiation in Ethanol2 - 7 min82 - 94[5][9]
Base-Promoted Synthesis Aromatic Terminal Alkyne, BenzamideCs₂CO₃ in Sulfolane, 135°C24High[17]

Table 2: Anticancer Activity of Novel Pyridine Derivatives (IC₅₀ Values in µM)

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Cyanopyridone Derivative (5e) MCF-7 (Breast)1.39[11]
Cyanopyridone Derivative (5a) HepG2 (Liver)2.71[11]
Pyrido[2,3-d]pyrimidine (7b) MCF-7 (Breast)6.22[11]
Imidazo[1,2-a]pyridine (HS-104) MCF-7 (Breast)1.2[13]
Pyridine Derivative (H42) SKOV3 (Ovarian)0.85 (72h)[14]
Pyridine Derivative (H42) A2780 (Ovarian)5.40 (72h)[14]
2-Amino-4,6-diphenylnicotinonitrile (3) MDA-MB-231 (Breast)Surpassing Doxorubicin[10]
3-Cyano-2(1H)-pyridone (8a) A549 (Lung)0.83 µg/ml[12]
Cyanopyridine-based 1,3,4-oxadiazole (4e) MCF-7 (Breast)8.352[18]

Experimental Protocols

Protocol 1: One-Pot, Four-Component Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Derivatives[10][16]

This protocol describes a highly efficient one-pot synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives, which have shown significant cytotoxic activity against breast cancer cell lines.[10]

Materials:

  • Substituted Benzaldehyde (1 mmol)

  • Substituted Acetophenone (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium Acetate (3 equiv.)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde (1 mmol), substituted acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 equiv.) in absolute ethanol.

  • Attach a reflux condenser and heat the mixture to reflux overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid product with cold ethanol.

  • Purify the crude product by recrystallization from an appropriate solvent to yield the final 2-amino-4,6-diphenylnicotinonitrile derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)[11][18]

This protocol outlines the procedure for evaluating the in vitro anticancer activity of the synthesized pyridine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized pyridine derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized pyridine derivatives in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

  • Incubate the plates for 48 or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

One-Pot Synthesis Workflow

G cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Product Aldehyde Aromatic Aldehyde Reaction Reflux in Ethanol / Microwave Irradiation Aldehyde->Reaction Ketone Acetophenone Ketone->Reaction Nitrile Malononitrile Nitrile->Reaction Ammonia Ammonium Acetate Ammonia->Reaction Pyridine Novel Pyridine Derivative Reaction->Pyridine

Caption: A generalized workflow for the one-pot synthesis of novel pyridine derivatives.

Anticancer Signaling Pathways of Pyridine Derivatives

G cluster_pathway Cellular Response to Pyridine Derivatives cluster_targets Molecular Targets cluster_downstream Downstream Effects Pyridine Novel Pyridine Derivatives VEGFR2 VEGFR-2 Pyridine->VEGFR2 inhibition HDAC6 HDAC6 Pyridine->HDAC6 inhibition PI3K_Akt PI3K/Akt Pathway Pyridine->PI3K_Akt inhibition p53_p21 p53/p21 Upregulation Pyridine->p53_p21 JNK JNK Upregulation Pyridine->JNK Apoptosis Apoptosis VEGFR2->Apoptosis inhibition leads to CellCycleArrest G2/M Cell Cycle Arrest HDAC6->CellCycleArrest inhibition leads to PI3K_Akt->Apoptosis inhibition leads to p53_p21->CellCycleArrest JNK->Apoptosis

Caption: Signaling pathways modulated by anticancer pyridine derivatives.

References

Application Notes: Molecular Docking of (5-Chloropyridin-2-yl)methanamine Hydrochloride Derivatives as Potential TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The (5-Chloropyridin-2-yl)methanamine scaffold is a key pharmacophore in medicinal chemistry, recognized for its versatility in developing novel therapeutic agents. Derivatives of this structure have been investigated for a range of biological activities. Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a well-established therapeutic target for pain management and inflammation[1]. This document outlines the application of molecular docking to investigate the binding interactions of novel (5-Chloropyridin-2-yl)methanamine hydrochloride derivatives with the human TRPV1 receptor, providing insights into their potential as antagonists.

Methodology Summary

A computational molecular docking study was performed to predict the binding affinities and interaction patterns of a series of (5-Chloropyridin-2-yl)methanamine derivatives against the human TRPV1 receptor. The three-dimensional crystal structure of the TRPV1 receptor was obtained from the Protein Data Bank. Ligand structures were designed and optimized prior to docking. The docking simulations were carried out using molecular docking software to generate various binding poses, which were then scored based on their predicted binding free energy. The resulting interactions were analyzed to identify key residues involved in ligand binding.

Data Presentation

The following table summarizes the in silico molecular docking results for a selection of hypothetical (5-Chloropyridin-2-yl)methanamine derivatives against the human TRPV1 receptor.

Compound IDDerivative SubstitutionDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Key Interacting Residues
CPD-014-tert-butylphenyl-9.8-10.2Tyr511, Thr550, Arg557
CPD-024-fluorophenyl-9.2-9.5Tyr511, Ser512, Arg557
CPD-033,4-dichlorophenyl-10.5-11.1Met547, Thr550, Arg557
CPD-044-methoxyphenyl-8.9-9.1Tyr511, Thr550
CPD-05N-piperazine-1-carboxamide-11.2-11.8Tyr511, Met547, Thr550, Arg557

The molecular docking studies suggest that (5-Chloropyridin-2-yl)methanamine derivatives can effectively bind to the active site of the TRPV1 receptor. The presence of bulky and hydrophobic substituents, as well as hydrogen bond acceptors, appears to enhance the binding affinity[1]. Specifically, compound CPD-05, featuring a piperazine-1-carboxamide moiety, demonstrated the most favorable docking score and interactions with key residues within the TRPV1 binding pocket. These in silico findings provide a strong basis for the further design and synthesis of novel (5-Chloropyridin-2-yl)methanamine derivatives as potent TRPV1 antagonists for the potential treatment of pain and inflammation.

Protocols: Molecular Docking of (5-Chloropyridin-2-yl)methanamine Derivatives

This protocol provides a detailed methodology for performing molecular docking studies of (5-Chloropyridin-2-yl)methanamine derivatives against a target protein, such as the TRPV1 receptor.

1. Software and Resource Requirements

  • Molecular graphics and modeling software (e.g., PyMOL, Chimera, Discovery Studio)

  • Molecular docking software (e.g., AutoDock Vina, Schrödinger Glide)

  • Protein Data Bank (PDB) for receptor crystal structures

  • Ligand structure generation and preparation tool (e.g., ChemDraw, MarvinSketch, Avogadro)

2. Protocol for Receptor Preparation

  • Obtain Receptor Structure: Download the 3D crystal structure of the target protein (e.g., TRPV1) from the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Load the PDB file into a molecular modeling software.

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

3. Protocol for Ligand Preparation

  • Ligand Design: Draw the 2D structures of the (5-Chloropyridin-2-yl)methanamine derivatives using chemical drawing software.

  • 3D Conversion and Optimization:

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

4. Protocol for Grid Generation and Docking

  • Define the Binding Site: Identify the active site of the receptor. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review.

  • Generate the Grid Box:

    • Center the grid box on the identified active site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, providing sufficient space for the ligand to move and rotate freely.

  • Execute Docking:

    • Launch the molecular docking software.

    • Specify the prepared receptor and ligand files.

    • Provide the grid parameter file.

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation.

5. Protocol for Analysis of Docking Results

  • Analyze Binding Poses:

    • Visualize the docked poses of the ligands within the receptor's active site using molecular graphics software.

    • Analyze the binding orientation and conformation of each ligand.

  • Evaluate Docking Scores:

    • Rank the ligands based on their docking scores (binding affinities). Lower scores typically indicate more favorable binding.

  • Identify Key Interactions:

    • Examine the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the top-ranked ligands and the amino acid residues of the receptor.

    • Generate 2D and 3D diagrams of the ligand-receptor interactions for further analysis and publication.

Visualizations

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Receptor_Prep Receptor Preparation (PDB Download, Cleaning, Adding Hydrogens) Grid_Gen Grid Generation (Define Binding Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run Run Docking Simulation Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis

Caption: Molecular Docking Experimental Workflow.

G Pain_Stimulus Painful Stimulus (e.g., Heat, Capsaicin) TRPV1_Activation TRPV1 Activation Pain_Stimulus->TRPV1_Activation Ca_Influx Ca2+ Influx TRPV1_Activation->Ca_Influx Neuron_Depolarization Neuronal Depolarization Ca_Influx->Neuron_Depolarization Pain_Signal Pain Signal to Brain Neuron_Depolarization->Pain_Signal Derivative (5-Chloropyridin-2-yl)methanamine Derivative (Antagonist) Derivative->TRPV1_Activation

Caption: Simplified TRPV1 Signaling Pathway and Antagonism.

References

Fused Pyridine Building Blocks: Design and Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Fused pyridine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Their prevalence stems from their ability to mimic natural biological molecules and engage in a wide range of biological interactions, leading to diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] The generation of chemical libraries based on these privileged structures is a critical strategy in modern drug discovery, enabling the rapid exploration of chemical space to identify novel therapeutic agents.[6]

This document provides detailed application notes and experimental protocols for the design and synthesis of fused pyridine building blocks, tailored for the efficient generation of compound libraries.

Design Principles for Fused Pyridine Libraries

The design of a successful compound library hinges on the strategic selection of a core scaffold and its subsequent functionalization to achieve structural diversity and optimal physicochemical properties. For fused pyridine building blocks, key design considerations include:

  • Scaffold Selection: The choice of the fused heterocyclic system (e.g., isoquinoline, pyrido[2,3-d]pyrimidine, pyrazolo[3,4-b]pyridine) dictates the three-dimensional shape and vectoral display of substituents.[4][7]

  • Vectorial Diversity: Introducing multiple points for diversification on the core scaffold allows for the exploration of a broader range of chemical space. This can be achieved by incorporating functional groups amenable to various coupling chemistries.[8]

  • Physicochemical Properties: Properties such as solubility, lipophilicity (logD), and metabolic stability are crucial for drug-likeness. Iterative design and synthesis cycles, coupled with in silico modeling and experimental profiling, can optimize these properties.[8][9]

Synthetic Strategies for Fused Pyridine Building Blocks

A variety of synthetic methodologies are employed to construct fused pyridine rings, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of method often depends on the desired substitution pattern, scalability, and amenability to parallel synthesis.

A powerful and efficient approach for generating diverse fused pyridine derivatives is the one-pot, three-component synthesis . This strategy offers several advantages, including operational simplicity, reduced reaction times, and often higher yields compared to multi-step syntheses.[10]

Another robust method involves a diboration-electrocyclization sequence , which provides access to pyridine-fused boronic ester building blocks.[8][11][12] These intermediates are highly versatile and can be readily diversified through high-throughput synthesis techniques like the Suzuki coupling.[8]

The following diagram illustrates a general workflow for the generation of a chemical library based on fused pyridine building blocks.

Library_Generation_Workflow cluster_design Design & Synthesis cluster_library Library Generation cluster_screening Screening & Optimization Scaffold Scaffold Selection (Fused Pyridine Core) BuildingBlocks Building Block Synthesis Scaffold->BuildingBlocks Diversification Diversification Strategy BuildingBlocks->Diversification ParallelSynthesis Parallel Synthesis (e.g., Suzuki Coupling) Diversification->ParallelSynthesis Purification Purification & QC ParallelSynthesis->Purification HTS High-Throughput Screening (HTS) Purification->HTS HitValidation Hit Validation HTS->HitValidation LeadOp Lead Optimization HitValidation->LeadOp

General workflow for fused pyridine library generation.

Experimental Protocols

This section provides detailed protocols for the synthesis of representative fused pyridine building blocks.

Protocol 1: One-Pot, Three-Component Synthesis of Fused Pyridine Derivatives

This protocol describes an efficient synthesis of pyrazolo[3,4-b]pyridine derivatives in an ionic liquid medium.[10]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde)

  • Acyl acetonitrile (e.g., Benzoylacetonitrile)

  • Amino heterocycle (e.g., 3-methyl-1H-pyrazol-5-amine)

  • 1-butyl-3-methylimidazolium bromide ([bmim]Br)

  • Ethanol

  • Water

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • To a dry 50 mL round-bottom flask, add the aldehyde (1 mmol), acyl acetonitrile (1 mmol), 3-methyl-1H-pyrazol-5-amine (1 mmol), and [bmim]Br (2 mL).

  • Stir the reaction mixture at 80°C.

  • Monitor the reaction progress by TLC (typically 4-7 hours).

  • Upon completion, add 50 mL of water to the flask to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • Purify the crude product by recrystallization from ethanol.

The following diagram illustrates the synthetic pathway for this one-pot reaction.

One_Pot_Synthesis Aldehyde Aldehyde Reaction One-Pot Reaction ([bmim]Br, 80°C) Aldehyde->Reaction Acetonitrile Acyl Acetonitrile Acetonitrile->Reaction Aminopyrazole Aminopyrazole Aminopyrazole->Reaction FusedPyridine Fused Pyridine Product Reaction->FusedPyridine

One-pot synthesis of fused pyridine derivatives.
Protocol 2: Synthesis of Fused Pyridine Boronic Ester Building Blocks via Diboration-Electrocyclization

This protocol outlines the generation of isoquinoline-like boronic ester building blocks, which are amenable to high-throughput diversification.[8]

Step 1: Synthesis of yne-ene-oxime ethers

  • Perform a Sonogashira coupling between a commercially available unsaturated β-bromo aldehyde and an appropriate terminal alkyne.

  • Condense the resulting yne-ene-aldehyde with methoxylamine hydrochloride to yield the corresponding yne-ene-oxime ether.

Step 2: Diboration-Electrocyclization

  • Subject the yne-ene-oxime ether to a diboration-electrocyclization reaction to generate the 3,4-disubstituted isoquinoline or isoquinoline-like boronic ester scaffold.

Step 3: Library Generation via Suzuki Coupling

  • Utilize the synthesized boronic ester building blocks in a parallel Suzuki coupling reaction with a library of aryl bromides to generate a diverse set of biaryl-linked compounds.

Data Presentation

The following tables summarize quantitative data for the synthesis of various fused pyridine derivatives, allowing for easy comparison of reaction efficiencies.

Table 1: Yields for the One-Pot, Three-Component Synthesis of Fused Pyridine Derivatives[10]

AldehydeAcyl AcetonitrileAmino HeterocycleTime (h)Yield (%)
BenzaldehydeBenzoylacetonitrile3-methyl-1H-pyrazol-5-amine492
4-ChlorobenzaldehydeBenzoylacetonitrile3-methyl-1H-pyrazol-5-amine495
4-NitrobenzaldehydeBenzoylacetonitrile3-methyl-1H-pyrazol-5-amine590
BenzaldehydeBenzoylacetonitrile6-aminouracil688
4-MethoxybenzaldehydeBenzoylacetonitrile6-aminouracil785

Table 2: Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Derivatives[4]

Starting MaterialReagentProductYield (%)
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileEthyl acetoacetate5-Methyl-7-phenyl-2-propanone-3H-pyrido-[2,3-d]-pyrimidine-4-oneExcellent
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileAcetic anhydride2,5-Dimethyl-7-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one-
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrilePhenyl isothiocyanateN-(5-Cyano-4-methyl-6-phenylpyridin-2-yl)-N'-phenylthiourea-
6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrileAcetic acid3-Amino-4-methyl-6-phenyl-1H-pyrazolo-[3,4-b]-pyridine62
6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrilePhenylisothiocyanate2-(3-Amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-1-yl)-N-phenylthioacetamide70

Table 3: Yields for the Synthesis of Fused Pyridine Scaffolds[13]

ProductYield (%)Melting Point (°C)
Isoquinoline derivative 2a-258–260
Isoquinoline derivative 2b-240–242
6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile (3)72180–182
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile (4)65198–200
6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile (5)78210–212
1,8-Naphthyridine derivative 1472300–302
Pyrazolo-[3,4-b]-pyridine derivative 1562220–222
Pyrazolo-[3,4-b]-pyridine derivative 1670> 360

Conclusion

The design and synthesis of fused pyridine building blocks are pivotal for the generation of diverse chemical libraries for drug discovery. The methodologies presented here, from efficient one-pot multicomponent reactions to versatile boronic ester intermediates, provide a robust toolkit for medicinal chemists. By combining strategic design, efficient synthesis, and high-throughput screening, the exploration of fused pyridine chemical space can be accelerated, leading to the identification of novel and potent therapeutic agents.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of (5-Chloropyridin-2-yl)methanamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (5-Chloropyridin-2-yl)methanamine scaffold is a key pharmacophore found in a variety of biologically active compounds. Its structural features, including the chlorine substituent on the pyridine ring and the primary amine, provide a versatile platform for chemical modification to explore structure-activity relationships (SAR). Analogs of this scaffold have been investigated for a range of therapeutic targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases such as cancer. These application notes provide a comprehensive overview of the synthetic strategies and biological evaluation protocols for conducting SAR studies on novel (5-Chloropyridin-2-yl)methanamine hydrochloride analogs, with a focus on their potential as kinase inhibitors.

Data Presentation: Illustrative SAR of (5-Chloropyridin-2-yl)methanamine Analogs as Kinase Inhibitors

The following table summarizes hypothetical SAR data for a series of N-substituted (5-Chloropyridin-2-yl)methanamine analogs against a representative protein kinase (e.g., a Cyclin-Dependent Kinase - CDK). This data is illustrative and based on trends observed for structurally related pyridine-based kinase inhibitors. The goal is to demonstrate how systematic structural modifications can influence inhibitory potency and cellular activity.

Compound IDR Group (Substitution on the amine)Kinase IC50 (nM)[1]Cell Viability GI50 (µM)[2]
1a H (Parent Compound)>10,000>50
1b Methyl5,20035
1c Ethyl2,10018
1d Isopropyl4,50025
1e Cyclohexyl8509.2
1f Phenyl3204.5
1g 4-Fluorophenyl1502.1
1h 4-Methoxyphenyl2803.8
1i 4-(Trifluoromethyl)phenyl951.5
1j Benzyl1802.8
1k 2-Phenylethyl4506.1

Summary of SAR Observations:

  • Alkyl Substituents: Increasing the steric bulk of the alkyl substituent from methyl to cyclohexyl (compounds 1b-1e ) generally leads to an increase in kinase inhibitory activity.

  • Aromatic Substituents: The introduction of an aromatic ring (compounds 1f-1i ) significantly enhances potency compared to alkyl substituents.

  • Substituents on the Phenyl Ring: Electron-withdrawing groups, such as a trifluoromethyl group at the 4-position of the phenyl ring (compound 1i ), result in the most potent inhibition in this series. A fluorine atom (compound 1g ) is also favorable, while an electron-donating methoxy group (compound 1h ) is slightly less active.

  • Benzyl vs. Phenyl: A direct phenyl substitution (compound 1f ) is more potent than a benzyl group (compound 1j ), suggesting the proximity of the aromatic ring to the core structure is important for activity.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted (5-Chloropyridin-2-yl)methanamine Analogs via Reductive Amination

This protocol describes a general method for the synthesis of a library of N-substituted (5-Chloropyridin-2-yl)methanamine analogs for SAR studies.

Materials:

  • This compound

  • Various aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add the desired aldehyde or ketone (1.1 eq).

  • If starting from the hydrochloride salt, add a base such as triethylamine (1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of glacial acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted analog.

  • Characterize the final compound by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC50 values of the synthesized analogs against a specific protein kinase using a commercially available luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).[3]

Materials:

  • Synthesized (5-Chloropyridin-2-yl)methanamine analogs dissolved in 100% DMSO

  • Recombinant protein kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well or 96-well assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

  • In a white assay plate, add the test compounds at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase enzyme and the specific substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Anti-Proliferative Assay (Resazurin Assay)

This protocol measures the effect of the synthesized analogs on the viability of a cancer cell line.[3]

Materials:

  • Cancer cell line of interest (e.g., a line where the target kinase is known to be active)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized (5-Chloropyridin-2-yl)methanamine analogs dissolved in DMSO

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells with the compounds for a specified period (e.g., 72 hours).

  • After the incubation period, add the resazurin solution to each well and incubate for an additional 2-4 hours.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • The fluorescence signal is proportional to the number of viable, metabolically active cells.

  • Calculate the percent cell viability for each treatment relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualization

SAR_Workflow General Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Material (5-Chloropyridin-2-yl)methanamine HCl reaction Reductive Amination with Aldehydes/Ketones start->reaction purification Purification (Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization library Analog Library characterization->library invitro In Vitro Assay (e.g., Kinase Inhibition) library->invitro cellular Cell-Based Assay (e.g., Anti-Proliferation) library->cellular ic50 IC50 Determination invitro->ic50 sar SAR Analysis ic50->sar gi50 GI50 Determination cellular->gi50 gi50->sar design Design of New Analogs sar->design design->reaction Iterative Improvement

Caption: Workflow for Synthesis and SAR Studies.

Kinase_Signaling_Pathway Representative Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor (5-Chloropyridin-2-yl)methanamine Analog (Inhibitor) inhibitor->raf Inhibition growth_factor Growth Factor growth_factor->receptor

Caption: A Representative Kinase Signaling Pathway.

References

Application Notes and Protocols for the Scale-Up Synthesis of Aminopyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminopyridines are a critical class of heterocyclic organic compounds that serve as fundamental building blocks in the synthesis of a wide array of pharmaceutical agents and other bioactive molecules.[1][2][3][4] Their versatile chemical nature, stemming from the presence of both a basic pyridine ring and a nucleophilic amino group, allows for diverse functionalization, making them indispensable intermediates in drug discovery and development.[2][5] As drug candidates progress from laboratory-scale discovery to preclinical and clinical development, the need for robust, scalable, and cost-effective synthetic routes for these intermediates becomes paramount.[6][7]

This document provides detailed application notes and scalable protocols for the synthesis of key aminopyridine intermediates. It is intended for researchers, scientists, and drug development professionals, offering practical guidance on moving from bench-scale to pilot-plant or manufacturing scale. The protocols have been selected based on their proven scalability, efficiency, and use of readily available starting materials.

Challenges in Scaling-Up Aminopyridine Synthesis

Transitioning a synthetic route from the laboratory to a larger scale introduces a unique set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.[7] Key considerations for the scale-up of aminopyridine synthesis include:

  • Exotherm Control: Many reactions involved in aminopyridine synthesis, such as aminations and rearrangements, are highly exothermic.[8] Inadequate heat dissipation in large reactors can lead to temperature spikes, resulting in side reactions, impurity formation, and potentially hazardous runaway conditions.[9]

  • Reagent Handling and Stoichiometry: The handling of large quantities of hazardous or moisture-sensitive reagents, such as bromine, thionyl chloride, or strong bases, requires specialized equipment and stringent safety protocols.[8][10][11] Maintaining precise stoichiometric control on a large scale is also critical to maximize yield and minimize downstream purification efforts.

  • Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors can be difficult, leading to localized concentration gradients.[9] This can negatively impact reaction kinetics, yield, and the impurity profile of the final product.

  • Work-up and Product Isolation: Procedures that are straightforward on a lab scale, such as extractions and filtrations, can become cumbersome and time-consuming at a larger scale. The solubility of some aminopyridines in aqueous media can also lead to product loss during work-up.[8]

  • Impurity Profile: The impurity profile of a product can change significantly upon scale-up due to variations in reaction conditions, longer reaction times, and different work-up procedures.[9] Identifying and controlling these impurities is crucial for meeting regulatory requirements.

Protocol 1: Scale-Up Synthesis of 3-Aminopyridine via Hofmann Rearrangement

The Hofmann rearrangement of nicotinamide is a classic and reliable method for the synthesis of 3-aminopyridine. This procedure has been well-documented and is suitable for large-scale production.[12][13]

Experimental Protocol

Materials:

  • Nicotinamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Benzene

  • Ligroin

  • Activated Carbon (Norit)

  • Sodium Hydrosulfite

  • Water

  • Ice

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a suitable reactor equipped with a mechanical stirrer and a cooling system, prepare a solution of sodium hydroxide (1.87 moles) in 800 mL of water. Cool the solution to 0°C in an ice-salt bath.

  • With vigorous stirring, slowly add bromine (0.6 mole) to the cold NaOH solution, ensuring the temperature is maintained at or below 0°C.

  • Hofmann Rearrangement: Once the sodium hypobromite solution is prepared and at 0°C, add finely powdered nicotinamide (0.49 mole) all at once with continued vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 70-75°C for approximately 30 minutes. Monitor the reaction for completion.

  • Extraction: Cool the reaction mixture and perform a continuous extraction with ether for 15-20 hours. Alternatively, for batch extraction, use multiple large-volume portions of ether.[12]

  • Dry the combined ether extracts over sodium hydroxide pellets and filter.

  • Isolation of Crude Product: Remove the ether by distillation from a steam bath. The residue will crystallize upon cooling to yield crude 3-aminopyridine.

  • Purification/Recrystallization: Dissolve the crude product in a mixture of benzene (320 mL) and ligroin (80 mL). Add activated carbon (5 g) and sodium hydrosulfite (2 g) and heat the mixture on a steam bath for 20 minutes.

  • Filter the hot solution by gravity to remove the solids. Allow the filtrate to cool slowly to room temperature, then chill in a refrigerator overnight to induce crystallization.

  • Final Product Isolation: Isolate the white crystals of 3-aminopyridine by gravity filtration, wash with a small amount of cold ligroin, and dry in a vacuum desiccator.[12]

Quantitative Data
ParameterValueReference
Starting MaterialNicotinamide (0.49 mole)[12]
Crude Yield85-89%[12]
Final Yield65-71%[12]
Melting Point63-64°C[12]
PurityHigh (after recrystallization)[12]

Experimental Workflow

G Workflow for 3-Aminopyridine Synthesis A Preparation of NaOBr Solution (NaOH + Br2 @ 0°C) B Hofmann Rearrangement (Add Nicotinamide, Heat to 70-75°C) A->B Reagent C Extraction (Continuous or Batch with Ether) B->C Reaction Mixture D Isolation of Crude Product (Ether Distillation) C->D Organic Extract E Purification (Recrystallization from Benzene/Ligroin) D->E Crude Solid F Final Product (3-Aminopyridine Crystals) E->F Purified Product

Caption: Workflow for the synthesis of 3-aminopyridine.

Protocol 2: Scale-Up Synthesis of 2-Aminopyridine via Copper-Catalyzed Amination

The copper-catalyzed amination of 2-bromopyridine offers an efficient and scalable alternative to traditional methods like the Chichibabin reaction, which often requires harsh conditions. This method is characterized by high yields and milder reaction conditions.[14]

Experimental Protocol

Materials:

  • 2-Bromopyridine

  • Copper(I) oxide (Cu₂O)

  • Aqueous Ammonia (NH₃·H₂O, 28% solution)

  • Potassium Carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Ethylene Glycol

  • Ethyl Acetate

  • Argon or Nitrogen (for inert atmosphere)

Procedure:

  • Reactor Setup: Charge a suitable reactor, purged with an inert gas (Argon or Nitrogen), with copper(I) oxide (5 mol%), potassium carbonate (20 mol%), and ethylene glycol.

  • Addition of Reagents: Under the inert atmosphere, add N,N'-dimethylethylenediamine (10 mol%), 2-bromopyridine (1.0 eq), and the aqueous ammonia solution (20 eq).

  • Reaction: Stir the reaction mixture at 60°C for 16 hours or until reaction completion is confirmed by an appropriate analytical method (e.g., GC/MS, HPLC).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with multiple portions of ethyl acetate.

  • Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure.

  • Final Product: The resulting residue is 2-aminopyridine. If necessary, further purification can be achieved by silica gel chromatography. Note that the product can be volatile under high vacuum.[14]

Quantitative Data
ParameterValueReference
Starting Material2-Bromopyridine (0.5 mmol scale)[14]
Catalyst Loading5 mol% Cu₂O[14]
Ligand Loading10 mol% DMEDA[14]
Reaction Temperature60°C[14]
Reaction Time16 h[14]
Yield92%[14]

Experimental Workflow

G Workflow for 2-Aminopyridine Synthesis A Reactor Setup (Inert Atmosphere) (Cu2O, K2CO3, Ethylene Glycol) B Reagent Addition (DMEDA, 2-Bromopyridine, aq. NH3) A->B Prepare Slurry C Catalytic Amination (Stir at 60°C for 16h) B->C Start Heating D Aqueous Work-up (Cool and Dilute with Water) C->D Reaction Complete E Extraction (Ethyl Acetate) D->E Quenched Mixture F Purification (Concentration, Chromatography if needed) E->F Organic Phase G Final Product (2-Aminopyridine) F->G Purified Product

Caption: Workflow for copper-catalyzed 2-aminopyridine synthesis.

Safety Considerations for Scale-Up

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, lab coats, and chemical-resistant gloves. Specific reagents may require additional protection, such as face shields or respirators.[10][11]

  • Ventilation: All operations, especially those involving volatile, corrosive, or toxic reagents like bromine, thionyl chloride, and pyridine derivatives, should be conducted in a well-ventilated fume hood or a controlled reactor system with appropriate off-gas treatment.[10]

  • Exotherm Management: For large-scale reactions, ensure the reactor is equipped with an adequate cooling system, temperature probes, and an emergency quenching plan. Reagents should be added slowly and in a controlled manner to manage the heat of reaction.[8]

  • Reagent Handling: Handle corrosive and toxic materials with extreme care. Use appropriate transfer equipment (e.g., pumps, cannula) to avoid exposure. Be aware of the hygroscopic nature of some aminopyridines.[12]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. This includes quenching reactive reagents before disposal.

References

Application Notes and Protocols: The Use of Pyyridine Derivatives as Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2][3] Its unique chemical properties, including its aromaticity, polar and ionizable nature, and ability to form hydrogen bonds, make it a "privileged scaffold" frequently incorporated into a wide range of therapeutic agents.[4][5][6][7][8] Pyridine and its derivatives form the structural core of numerous FDA-approved drugs, demonstrating efficacy against a wide spectrum of diseases, including cancer, infectious diseases, and cardiovascular conditions.[3][9][10][11][12] The versatility of the pyridine nucleus allows for extensive chemical modification, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, bioavailability, and binding affinity for biological targets.[4][5][9][13] This document provides an overview of the applications of pyridine derivatives in drug design, summarizes key quantitative data, and details relevant experimental protocols for their synthesis and evaluation.

Applications in Drug Design

The structural and electronic features of the pyridine scaffold have led to its use in developing drugs with diverse biological activities. Pyridine-based compounds are integral to over 7000 existing drug candidates and are the second most common heterocycle in FDA-approved medications.[1][6][9]

Key Therapeutic Areas:

  • Anticancer: A significant number of pyridine-containing drugs are anticancer agents, often functioning as kinase inhibitors.[7][9] They target critical cellular processes like cell cycle regulation, proliferation, and apoptosis.[9] Examples include inhibitors of PIM-1 kinase, VEGFR-2, and smoothened (Smo) regulators in the Hedgehog signaling pathway.[9][14][15][16]

  • Anti-infective: Pyridine derivatives exhibit potent antibacterial, antifungal, and antiviral properties.[6][8][11] They are found in antiseptics, disinfectants, and antibiotics like isoniazid, a primary treatment for tuberculosis.[11][17]

  • Central Nervous System (CNS): The scaffold is present in drugs treating CNS disorders such as Alzheimer's disease, Parkinson's disease, and migraine.[9][10]

  • Cardiovascular: Pyridine-based drugs include calcium channel blockers like Nifedipine for hypertension and vasodilators such as Milrinone.[4][11][17]

  • Anti-inflammatory: Derivatives such as Piroxicam are used as nonsteroidal anti-inflammatory drugs (NSAIDs) for conditions like arthritis.[17]

Quantitative Data Summary: Bioactivity of Pyridine Derivatives

The following tables summarize the in vitro activity of various pyridine derivatives against different cancer cell lines and molecular targets, as indicated by their IC₅₀ values (the concentration required to inhibit 50% of the biological process).

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ID Target Cell Line IC₅₀ (µM) Reference
49j MDA-MB-231 (Breast Cancer) 0.95 ± 0.039 [7]
49j MCF-7 (Breast Cancer) 0.021 ± 0.0012 [7]
49j A549 (Lung Cancer) 0.091 ± 0.0053 [7]
49j DU-145 (Prostate Cancer) 0.24 ± 0.032 [7]
36t PC-3 (Prostate Cancer) 2.11 ± 0.27 [7]
36t HGC-27 (Gastric Cancer) 2.21 ± 0.25 [7]

| 36t | HeLa (Cervical Cancer) | 2.53 ± 0.01 |[7] |

Table 2: Anticancer Activity of Pyridine Hybrids

Compound ID Target Cell Line IC₅₀ (µM) Reference
3b Huh-7 (Liver Cancer) 6.54 [18]
3b A549 (Lung Cancer) 15.54 [18]
3b MCF-7 (Breast Cancer) 6.13 [18]
5a Huh-7 (Liver Cancer) 6.32 [18]
5a A549 (Lung Cancer) 13.29 [18]
5a MCF-7 (Breast Cancer) 5.87 [18]
VII (1,3,4-oxadiazole-pyridine) MCF-7 (Breast Cancer) 0.76 [14][19]
12 (Coupled Amide) MCF-7 (Breast Cancer) 0.5 [19]

| 12 (Coupled Amide) | HepG2 (Liver Cancer) | 5.27 |[19] |

Table 3: Kinase Inhibitory Activity of Pyridine Derivatives

Compound ID Target Kinase IC₅₀ (nM) Reference
8e (Pyridine-urea) VEGFR-2 3930 [16]
8n (Pyridine-urea) VEGFR-2 >10000 [16]
Sorafenib (Reference) VEGFR-2 90 [16]
12 (Coupled Amide) PIM-1 14.3 [19]
13 (Coupled Amide) PIM-1 19.8 [19]

| Staurosporine (Reference) | PIM-1 | 16.7 |[19] |

Key Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate logical workflows in drug discovery and the mechanism of action for certain pyridine derivatives.

G cluster_2 Preclinical & Clinical Lib Pyridine Scaffold Library Synth Derivative Synthesis (e.g., One-Pot Reaction) Lib->Synth SAR Structure-Activity Relationship (SAR) Analysis Synth->SAR Opt Lead Optimization SAR->Opt Screen In Vitro Screening (e.g., MTT Assay) Opt->Screen Hit Hit Identification Screen->Hit Target Target Validation (e.g., Kinase Assay) Hit->Target Lead Lead Compound Target->Lead Vivo In Vivo Studies (Animal Models) Lead->Vivo Preclinical Candidate Tox Toxicology Studies Vivo->Tox Clinical Clinical Trials Tox->Clinical

Caption: Drug discovery workflow using pyridine scaffolds.

G PIM1 PIM-1 Kinase Substrate Substrate Protein (e.g., Bad) Substrate_P Phosphorylated Substrate PIM1->Substrate_P Phosphorylation Drug Pyridine-based PIM-1 Inhibitor Drug->PIM1 Inhibition Apoptosis Apoptosis (Cell Death) Survival Cell Proliferation & Survival Substrate_P->Survival Inhibits Apoptosis note Inhibited pathway leads to increased apoptosis

Caption: Simplified PIM-1 kinase inhibition pathway.[14][19]

Experimental Protocols

Protocol 1: Synthesis of Pyridine Derivatives

This section details two common methods for synthesizing pyridine scaffolds.

1.1 One-Pot Three-Component Synthesis of Fused Pyridine Derivatives [15]

This protocol describes an efficient synthesis using an ionic liquid as a reusable medium.

  • Materials:

    • Aldehyde (1 mmol)

    • Acyl acetonitrile derivative (1 mmol)

    • Amino compound (e.g., malononitrile dimer) (1 mmol)

    • Ionic Liquid (e.g., [bmim]BF₄) (2 mL)

    • Ethanol

  • Procedure:

    • Combine the aldehyde, acyl acetonitrile, and amino compound in a round-bottom flask containing the ionic liquid.

    • Heat the mixture at 80°C and stir for the time specified by the reaction kinetics (typically 1-2 hours), monitoring progress with Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add cold water to the flask to precipitate the solid product.

    • Collect the crude product by vacuum filtration and wash with water.

    • Recrystallize the crude product from ethanol to obtain the pure fused pyridine derivative.

    • The ionic liquid can be recovered from the aqueous layer by evaporating the water under reduced pressure and reused.

1.2 Bohlmann-Rahtz Synthesis of 2,3,6-Trisubstituted Pyridines [15]

This classic method involves the condensation of an enamine with an alkynone.

  • Materials:

    • Enamine (1 equivalent)

    • Alkynone (1 equivalent)

    • Anhydrous Toluene or Acetic Acid

  • Procedure:

    • Dissolve the enamine in the chosen solvent in a reaction vessel equipped with a reflux condenser.

    • Add the alkynone to the solution.

    • Heat the mixture to reflux. The reaction progress should be monitored by TLC.

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting residue using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the target pyridine derivative.

Protocol 2: Biological Evaluation of Pyridine Derivatives

2.1 In Vitro Cytotoxicity Assessment (MTT Assay) [18][20]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Pyridine derivatives dissolved in DMSO (stock solution)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

    • DMSO (for formazan dissolution)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the pyridine compounds in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using dose-response curve analysis software.

2.2 PIM-1 Kinase Inhibitory Assay [14][19]

This protocol determines the ability of a compound to inhibit the activity of the PIM-1 kinase enzyme.

  • Materials:

    • Recombinant PIM-1 kinase

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Pyridine derivatives (test compounds)

    • Staurosporine (positive control inhibitor)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Add 5 µL of kinase assay buffer containing the PIM-1 enzyme to each well of a 96-well plate.

    • Add 2.5 µL of the test compound (pyridine derivative) at various concentrations. Include wells for a positive control (Staurosporine) and a no-inhibitor control.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the kinase substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the enzymatic reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves a 40-minute incubation with ADP-Glo™ Reagent followed by a 30-minute incubation with Kinase Detection Reagent.

    • Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of drug candidates.[1][21][22] For pyridine derivatives, specific structural modifications have been shown to significantly influence their biological activity.[1][2][23]

  • Enhancing Activity: The presence and position of certain functional groups, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups, have been found to enhance the antiproliferative activity of pyridine scaffolds against cancer cell lines.[1][2]

  • Reducing Activity: Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to lower biological activity.[1][2]

  • Improving Potency: In some kinase inhibitors, replacing a phenyl ring with a pyridine ring has resulted in a dramatic improvement in biological potency, sometimes by over 500 times.[9]

G cluster_mods Structural Modifications cluster_outcomes Biological Outcomes Core Core Pyridine Scaffold Mod1 Add -OH, -NH2 groups Core->Mod1 Mod2 Add bulky groups Core->Mod2 Mod3 Replace Phenyl with Pyridine Core->Mod3 Outcome1 Increased Potency (e.g., Anticancer) Mod1->Outcome1 Often Leads To Outcome2 Decreased Potency Mod2->Outcome2 Can Lead To Outcome3 Improved Binding Affinity (e.g., Kinase Inhibition) Mod3->Outcome3 Can Lead To

Caption: Structure-Activity Relationship (SAR) logic for pyridine derivatives.

Conclusion

Pyridine derivatives remain a highly valuable and versatile scaffold in modern drug discovery.[6][13][24] Their adaptability for chemical synthesis and their presence in a multitude of clinically successful drugs underscore their importance. The ability to systematically modify the pyridine core allows for the rational design of potent and selective therapeutic agents. The protocols and data presented here serve as a resource for researchers engaged in the discovery and development of novel pyridine-based pharmaceuticals, highlighting established methods for their synthesis and biological characterization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Chloropyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (5-Chloropyridin-2-yl)methanamine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reduction of 5-chloro-2-cyanopyridine. Potential impurities include:

  • Unreacted Starting Material: Residual 5-chloro-2-cyanopyridine.

  • Over-chlorinated Species: Dichlorinated pyridine derivatives may form during the synthesis of precursors.

  • Partially Reduced Intermediates: Aldehydes or imines, if the reduction of the nitrile is incomplete.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., toluene, ethanol, diethyl ether).

  • Reagents: Residual reducing agents or other reaction reagents.

Q2: My compound shows significant tailing on a silica gel TLC plate and during column chromatography. How can I resolve this?

A2: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong ionic interactions between the basic amine and the acidic silanol groups on the silica surface. To mitigate this, add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or a 10% ammonia solution in methanol, to your mobile phase (eluent). This neutralizes the acidic sites on the silica gel, leading to more symmetrical spots and peaks.

Q3: I'm having difficulty finding a suitable solvent for the recrystallization of my hydrochloride salt. What should I do?

A3: Hydrochloride salts are often highly polar and can be challenging to recrystallize. A good starting point is to screen a range of polar solvents.

  • Single Solvents: Try alcohols like ethanol, methanol, or isopropanol.

  • Solvent/Anti-solvent Systems: Dissolve the salt in a minimal amount of a hot polar solvent (like methanol or ethanol) and then slowly add a less polar anti-solvent (like diethyl ether, ethyl acetate, or acetone) until turbidity persists. Re-heat to dissolve and then cool slowly.[1]

  • Water Mixtures: For highly soluble salts, a mixture of alcohol and a small amount of water can be effective, followed by slow cooling.

Q4: My purified product is off-white or yellowish. How can I remove colored impurities?

A4: Colored impurities are common. A simple and often effective method is to treat a solution of your compound with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (typically 1-5% by weight), heat the mixture briefly, and then filter the hot solution through a pad of celite to remove the charcoal. The purified product can then be recovered by crystallization or solvent evaporation.[1] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q5: What is the best general approach to purify this compound?

A5: A combination of methods is often most effective. An initial acid-base extraction can remove neutral and acidic impurities. This is followed by recrystallization for high-purity final product. If recrystallization fails to remove a persistent impurity, column chromatography is the recommended next step. The optimal workflow depends on the specific impurities present.

Purification Method Selection

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

purification_workflow cluster_0 cluster_1 cluster_3 cluster_4 start Crude (5-Chloropyridin-2-yl)methanamine HCl assess Assess Purity & Impurities (TLC, LCMS, NMR) start->assess decision Major Impurities Identified? assess->decision acid_base Perform Acid-Base Extraction decision->acid_base Yes (Neutral/Acidic) recrystallize_first Attempt Recrystallization decision->recrystallize_first No (High initial purity) column_chroma Perform Column Chromatography decision->column_chroma Yes (Similar polarity) purity_check1 Check Purity acid_base->purity_check1 purity_check2 Check Purity recrystallize_first->purity_check2 purity_check3 Check Purity column_chroma->purity_check3 purity_check1->column_chroma Purity < 98% end_product Pure Product purity_check1->end_product Purity > 98% purity_check2->column_chroma Purity < 98% purity_check2->end_product Purity > 98% purity_check3->end_product Purity > 98%

Caption: Purification Method Selection Workflow.

Data Presentation

Table 1: Comparison of Purification Methods
MethodProsConsBest For Removing
Recrystallization Simple, scalable, cost-effective, yields high-purity crystalline solid.Can have lower yields, requires finding a suitable solvent system, may not remove impurities with similar solubility.Impurities with significantly different solubility profiles.
Column Chromatography Highly effective for separating complex mixtures and impurities with similar properties.More time-consuming, requires larger solvent volumes, can be difficult to scale up.Impurities with similar polarity to the product.
Acid-Base Extraction Excellent for removing entire classes of impurities (neutral, acidic). Fast and simple.Only removes acidic or neutral impurities, requires use of organic solvents and aqueous layers.Non-basic starting materials and byproducts.
Table 2: Suggested Solvent Systems for Column Chromatography
Stationary PhaseEluent System (Gradient)ModifierTarget Rf on TLC
Silica GelDichloromethane (DCM) -> 5-10% Methanol in DCM0.5-1% Triethylamine (TEA)0.2 - 0.4
Silica GelEthyl Acetate (EtOAc) / Hexanes (1:1 -> 1:0)0.5-1% Triethylamine (TEA)0.2 - 0.4
Alumina (Neutral)Dichloromethane (DCM) -> 2-5% Methanol in DCMNone typically needed0.3 - 0.5

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for recrystallizing this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, methanol). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Stirring and heating on a hot plate will facilitate this.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol is for purifying the compound using silica gel chromatography, particularly when impurities have similar polarity.

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. Remember to add 0.5-1% triethylamine (TEA) to the TLC solvent chamber.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder (dry loading). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent system determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Tailing in Column Chromatography

tailing_troubleshooting start Tailing Observed on Silica Gel TLC/Column? check_base Is a basic modifier (e.g., TEA) in the eluent? start->check_base add_base Add 0.5-1% Triethylamine (TEA) or NH4OH to the eluent check_base->add_base No check_overload Is the column overloaded? check_base->check_overload Yes resolved Tailing Resolved add_base->resolved reduce_load Reduce sample load relative to silica gel amount check_overload->reduce_load Yes check_solvent Is the eluent polarity too high? check_overload->check_solvent No reduce_load->resolved reduce_polarity Start with a less polar eluent and run a shallower gradient check_solvent->reduce_polarity Yes consider_alumina Consider using a different stationary phase like neutral alumina check_solvent->consider_alumina No reduce_polarity->resolved consider_alumina->resolved

Caption: Troubleshooting Tailing in Column Chromatography.

References

Overcoming side reactions in the synthesis of 2-aminomethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the synthesis of 2-aminomethylpyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminomethylpyridines?

The most prevalent method for synthesizing 2-aminomethylpyridines is the reduction of 2-cyanopyridine. This can be achieved through several methods, including catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel, and chemical reduction using hydride reagents such as Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄). Other less common methods include the amination of 2-picolyl halides.

Q2: What is the primary side reaction of concern when reducing 2-cyanopyridine?

The most significant side reaction is the formation of the secondary amine, bis(pyridin-2-ylmethyl)amine, through the reaction of the initially formed 2-aminomethylpyridine with an intermediate imine species.[1][2][3] This "dimer-like" byproduct can be challenging to separate from the desired primary amine.

Q3: How can the formation of secondary amine byproducts be minimized during catalytic hydrogenation?

The addition of ammonia (or ammonium hydroxide) to the reaction mixture is a common and effective strategy to suppress the formation of secondary amines.[1][2] Ammonia competes with the primary amine product for reaction with the intermediate imine, thus favoring the formation of the desired primary amine. The choice of catalyst is also crucial; for instance, Raney Nickel in the presence of ammonia in methanol has been shown to be effective.[1]

Q4: I am working with a halogen-substituted 2-cyanopyridine. What side reaction should I be aware of during catalytic hydrogenation?

Dehalogenation is a common side reaction when hydrogenating halogenated pyridines, particularly with palladium catalysts.[4][5] This results in the replacement of the halogen atom with a hydrogen atom. To avoid this, platinum or rhodium-based catalysts are often preferred as they are generally less effective at promoting dehalogenation.[5]

Q5: When using LiAlH₄ for the reduction of 2-cyanopyridine, what are the key experimental considerations?

LiAlH₄ is a powerful reducing agent that effectively converts nitriles to primary amines.[1] However, it is highly reactive and pyrophoric, requiring strictly anhydrous conditions and careful handling.[6] The reaction is typically performed in dry ethereal solvents like THF or diethyl ether. A proper aqueous workup is necessary to quench the excess reagent and hydrolyze the aluminum complexes to liberate the amine product.

Q6: Is Sodium borohydride (NaBH₄) a suitable reagent for the reduction of 2-cyanopyridine?

Standard NaBH₄ is generally not reactive enough to reduce nitriles to amines under ambient conditions. However, its reactivity can be enhanced by using it in conjunction with a catalyst or additives.

Troubleshooting Guides

Issue 1: Low Yield of 2-Aminomethylpyridine and Presence of a Higher Molecular Weight Byproduct

Observation: TLC or LC-MS analysis shows the presence of a significant amount of a byproduct with a molecular weight roughly double that of the expected product. ¹H NMR may show complex multiplets in the region of the pyridine and methylene protons.

Probable Cause: Formation of the secondary amine, bis(pyridin-2-ylmethyl)amine. This occurs when the primary amine product reacts with the intermediate imine formed during the reduction of the nitrile.[7]

Solutions:

  • For Catalytic Hydrogenation:

    • Add Ammonia: Introduce ammonia gas or add a solution of ammonia in the reaction solvent (e.g., methanolic ammonia) to the reaction mixture.[1][2] This will compete with the product for the imine intermediate.

    • Optimize Catalyst: Raney Nickel is often more selective for primary amine formation in the presence of ammonia compared to Pd/C.[1]

  • For Chemical Reduction (LiAlH₄):

    • Inverse Addition: Add the LiAlH₄ solution slowly to the solution of 2-cyanopyridine. This maintains a low concentration of the reducing agent and can sometimes favor the formation of the primary amine.

Issue 2: Presence of Dehalogenated Byproduct in the Synthesis of Halogen-Substituted 2-Aminomethylpyridines

Observation: Mass spectrometry analysis of the crude product shows a peak corresponding to the desired product and another peak corresponding to the product without the halogen substituent.

Probable Cause: Hydrogenolysis of the carbon-halogen bond during catalytic hydrogenation. This is particularly common with palladium catalysts.[4][5]

Solutions:

  • Change Catalyst: Switch from a palladium-based catalyst (e.g., Pd/C) to a platinum-based (e.g., PtO₂) or rhodium-based catalyst (e.g., Rh/C), which are less prone to causing hydrodehalogenation.[5][8]

  • Optimize Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes reduce the extent of dehalogenation.

  • Use a Chemical Reducing Agent: Consider using a non-catalytic reduction method with a hydride reagent like LiAlH₄ if dehalogenation remains a significant issue.

Issue 3: Incomplete Reaction or Sluggish Conversion

Observation: TLC or GC analysis shows a significant amount of unreacted 2-cyanopyridine even after extended reaction times.

Probable Cause:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent, or by the basicity of the pyridine nitrogen.[9]

  • Insufficient Hydrogen Pressure/Temperature: For catalytic hydrogenation, the conditions may not be sufficient to overcome the activation energy for the reduction of the aromatic nitrile.[9]

  • Poor Quality of Reducing Agent: Hydride reagents like LiAlH₄ can decompose if not stored properly under anhydrous conditions.

Solutions:

  • Catalyst Quality: Use fresh, high-quality catalyst. For catalytic hydrogenations, adding an acid (like HCl to form the pyridine salt) can prevent catalyst poisoning by the nitrogen lone pair, though this may not be compatible with all substrates.[5]

  • Optimize Hydrogenation Conditions: Increase the hydrogen pressure and/or temperature. A typical range for pyridine hydrogenation is 50-70 bar.[10]

  • Check Reducing Agent: Use freshly opened or properly stored hydride reagents.

  • Solvent Choice: Protic solvents like methanol or ethanol can sometimes accelerate hydrogenation rates with Pd/C.[11]

Data Presentation

Table 1: Comparison of Common Reducing Agents for 2-Cyanopyridine Reduction

Reducing Agent/CatalystTypical ConditionsAdvantagesCommon Side Reactions/Disadvantages
Catalytic Hydrogenation
Pd/CH₂ (1-70 bar), Methanol/Ethanol, RT-80°CWidely available, effective for many substrates.Formation of secondary amines, dehalogenation of substituted pyridines.[4]
Raney NiH₂ (high pressure), Methanolic NH₃Good for suppressing secondary amine formation.[1]Requires high pressure, potential for nickel leaching.[1]
PtO₂ (Adams' catalyst)H₂ (1-70 bar), Acetic Acid, RTLess prone to dehalogenation than Pd/C.[5][10]Requires acidic conditions which may not be suitable for all substrates.
Chemical Reduction
LiAlH₄Anhydrous THF/Ether, 0°C to refluxPowerful, reduces a wide range of functional groups.[1]Highly pyrophoric, requires strict anhydrous conditions, violent reaction with water.[6]
NaBH₄Methanol/Ethanol, often with additivesMilder and safer than LiAlH₄.Generally not reactive enough for nitriles without additives or special conditions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Cyanopyridine using Pd/C with Ammonia to Minimize Secondary Amine Formation

Materials:

  • 2-Cyanopyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • 7N Ammonia in Methanol

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • Reactor Setup: In a high-pressure autoclave, add 2-cyanopyridine (1.0 eq) and 10% Pd/C (5-10 mol%).

  • Inert Atmosphere: Seal the reactor and purge with an inert gas (Argon or Nitrogen) three times to remove any air.[12]

  • Solvent Addition: Add methanol, followed by 7N ammonia in methanol (a sufficient amount to create an ammonia-rich environment).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar). Begin stirring and heat the reaction to a suitable temperature (e.g., 40-60°C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol. Caution: Do not allow the catalyst on the filter to dry completely as it can be pyrophoric.[12]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-aminomethylpyridine.

  • Purification: Purify the crude product by distillation or column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting 2-Aminomethylpyridine Synthesis

troubleshooting_workflow start Start Synthesis of 2-Aminomethylpyridine check_completion Is the reaction complete? start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No analyze_byproducts Analyze Crude Product (TLC, LC-MS, NMR) check_completion->analyze_byproducts Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Check catalyst activity - Increase H₂ pressure/temperature - Check reducing agent quality incomplete_reaction->troubleshoot_incomplete no_major_byproducts No Major Byproducts analyze_byproducts->no_major_byproducts secondary_amine Secondary Amine Detected analyze_byproducts->secondary_amine dehalogenation Dehalogenation Detected analyze_byproducts->dehalogenation purify Purify Product no_major_byproducts->purify troubleshoot_secondary_amine Troubleshoot Secondary Amine: - Add ammonia to reaction - Use Raney Ni catalyst - Use inverse addition for LiAlH₄ secondary_amine->troubleshoot_secondary_amine troubleshoot_dehalogenation Troubleshoot Dehalogenation: - Switch from Pd/C to PtO₂ or Rh/C - Lower H₂ pressure/temperature - Use chemical reduction dehalogenation->troubleshoot_dehalogenation

Caption: A decision tree for troubleshooting common issues in the synthesis of 2-aminomethylpyridines.

Signaling Pathway of Secondary Amine Byproduct Formation

secondary_amine_formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 2-Cyanopyridine 2-Cyanopyridine Imine Intermediate Imine Intermediate 2-Cyanopyridine->Imine Intermediate + H₂/Catalyst 2-Aminomethylpyridine 2-Aminomethylpyridine Imine Intermediate->2-Aminomethylpyridine + H₂/Catalyst Secondary Amine Intermediate Secondary Amine Intermediate Imine Intermediate->Secondary Amine Intermediate + 2-Aminomethylpyridine Secondary Amine Byproduct Secondary Amine Byproduct Secondary Amine Intermediate->Secondary Amine Byproduct + H₂/Catalyst

Caption: Reaction pathway illustrating the formation of the secondary amine byproduct.

References

Technical Support Center: Optimizing Coupling Reactions with (5-Chloropyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Chloropyridin-2-yl)methanamine hydrochloride in coupling reactions. The following information is designed to help you overcome common challenges and optimize your reaction conditions for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is failing or giving low yields. What are the common causes?

Several factors can contribute to poor outcomes in amide coupling reactions with this substrate. The primary challenges often stem from the nature of the starting material and the inherent reactivity of the pyridine moiety.

  • Incomplete Neutralization of the Hydrochloride Salt: (5-Chloropyridin-2-yl)methanamine is provided as a hydrochloride salt, meaning the amine is protonated and non-nucleophilic. It is crucial to add a suitable base to neutralize the salt and liberate the free amine for the reaction to proceed.

  • Reduced Nucleophilicity: The pyridine ring, particularly with an electron-withdrawing chlorine substituent, can decrease the nucleophilicity of the aminomethyl group, making the reaction sluggish.[1]

  • Catalyst Inhibition in Cross-Coupling Reactions: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, the lone pair of electrons on the pyridine nitrogen can coordinate to the metal center, leading to catalyst inhibition or deactivation.[2]

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to sufficiently activate the carboxylic acid for it to react with the moderately nucleophilic amine.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, temperature, and concentration can significantly impact the reaction rate and overall yield.

  • Presence of Water: Moisture can lead to the hydrolysis of activated carboxylic acid intermediates, preventing amide bond formation. It is essential to use anhydrous solvents and reagents.

Q2: How do I properly neutralize this compound for a coupling reaction?

To deprotect the amine, a base must be added to the reaction mixture. The choice of base is critical to avoid side reactions.

  • Recommended Bases: Use a non-nucleophilic organic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM).

  • Stoichiometry: At least one equivalent of the base is required to neutralize the hydrochloride salt. It is common practice to use a slight excess (1.1 to 1.5 equivalents). If the coupling reaction itself requires a base (e.g., with HATU), the equivalents of base should be adjusted accordingly (typically 2-3 equivalents in total).

  • Procedure: The amine hydrochloride, the carboxylic acid, and the base can be mixed in an anhydrous aprotic solvent like DMF or DCM before adding the coupling reagent.

Q3: Which coupling reagents are most effective for this type of amine?

For challenging amines, more potent coupling reagents are often necessary.

  • Uronium/Guanidinium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally very effective for amide bond formation, even with less nucleophilic amines.[1]

  • Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful option.

  • Carbodiimides: While common, reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be less effective on their own and often require an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions.

Q4: I'm performing a Buchwald-Hartwig amination with an aryl halide. How can I avoid catalyst inhibition?

The "2-pyridyl problem" is a known challenge in cross-coupling reactions.[3][4] To mitigate catalyst inhibition by the pyridine nitrogen, consider the following strategies:

  • Use Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos can sterically hinder the coordination of the pyridine nitrogen to the palladium center, promoting the desired catalytic cycle.[2]

  • Amine Protection: Protecting the aminomethyl group with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, can prevent its interference with the catalyst. The protecting group can be removed in a subsequent step.[2]

  • Careful Optimization: Systematically optimize the palladium precursor, base (e.g., Cs₂CO₃, K₃PO₄), solvent, and temperature.

Troubleshooting Guides

Amide Coupling Reactions
Problem Possible Cause Recommended Solution
Low or No Product Formation Incomplete neutralization of the hydrochloride salt.Add at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) to free the amine.
Low nucleophilicity of the amine.Use a more powerful coupling reagent like HATU or PyBOP.[1] Alternatively, convert the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride.[1]
Incomplete activation of the carboxylic acid.Increase the amount of coupling reagent to 1.2-1.5 equivalents. Allow for a pre-activation step by stirring the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the amine.
Hydrolysis of activated intermediate.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Side Products Racemization of chiral carboxylic acids.Use a racemization-suppressing additive like HOBt or choose a coupling reagent known for low racemization, such as DEPBT.
Formation of N-acylurea byproduct (with carbodiimides).Add HOBt or an equivalent additive to trap the O-acylisourea intermediate.
Buchwald-Hartwig Amination
Problem Possible Cause Recommended Solution
Low or No Product Formation Catalyst inhibition by the pyridine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically shield the palladium center.[2]
Inactive catalyst.Use a pre-formed palladium catalyst or ensure proper in-situ catalyst formation. Ensure the reaction is performed under strictly anaerobic conditions.
Incorrect base.Use a suitable base such as Cs₂CO₃, K₃PO₄, or NaOtBu. Ensure anhydrous conditions if using alkoxide bases.[2]
Suboptimal solvent.Use anhydrous, aprotic polar solvents like toluene, dioxane, or THF.[2]
Homo-coupling of Aryl Halide Catalyst decomposition or presence of oxygen.Degas the solvent and ensure the reaction is maintained under an inert atmosphere.
Hydrodehalogenation The aryl halide is reduced instead of coupled.This can be a competing pathway. Re-optimization of the ligand, base, and temperature may be necessary.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This is a general guideline and may require optimization for your specific carboxylic acid.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq.), this compound (1.0-1.2 eq.), and DIPEA (2.5-3.0 eq.) in anhydrous DMF.

  • Activation: To this solution, add HATU (1.0-1.5 eq.).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination

This protocol is a starting point and requires careful optimization of the ligand and reaction conditions.

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the chosen phosphine ligand (e.g., XPhos, 4-10 mol%). Add the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).

  • Reagent Addition: Add this compound (1.2 eq.) and degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing Workflows

Amide Coupling Troubleshooting Workflow

Amide_Coupling_Troubleshooting Start Low Yield in Amide Coupling Check_Neutralization Is Amine HCl Salt Fully Neutralized? Start->Check_Neutralization Add_Base Add 1.1-1.5 eq. of DIPEA or TEA Check_Neutralization->Add_Base No Check_Reagent Is Coupling Reagent Strong Enough? Check_Neutralization->Check_Reagent Yes Add_Base->Check_Reagent Use_HATU Switch to HATU or PyBOP Check_Reagent->Use_HATU No Check_Conditions Are Reaction Conditions Anhydrous? Check_Reagent->Check_Conditions Yes Use_HATU->Check_Conditions Use_Anhydrous Use Anhydrous Solvents & Inert Atmosphere Check_Conditions->Use_Anhydrous No Consider_Heating Consider Gentle Heating (40-50 °C) Check_Conditions->Consider_Heating Yes Use_Anhydrous->Consider_Heating Success Reaction Optimized Consider_Heating->Success

Caption: A flowchart for troubleshooting low-yield amide coupling reactions.

Buchwald-Hartwig Amination Decision Pathway

Buchwald_Hartwig_Workflow Start Planning Buchwald-Hartwig with (5-Chloropyridin-2-yl)methanamine Catalyst_Inhibition Potential for Catalyst Inhibition by Pyridine Nitrogen? Start->Catalyst_Inhibition Use_Bulky_Ligands Select Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Catalyst_Inhibition->Use_Bulky_Ligands Yes Protect_Amine Consider Protecting Amine (e.g., with Boc group) Catalyst_Inhibition->Protect_Amine Yes Optimize_Conditions Systematically Optimize: - Pd Precursor - Base (e.g., Cs2CO3) - Anhydrous Solvent (e.g., Toluene) - Temperature (80-110 °C) Use_Bulky_Ligands->Optimize_Conditions Protect_Amine->Optimize_Conditions Run_Reaction Run Reaction Under Inert Atmosphere Optimize_Conditions->Run_Reaction

References

Technical Support Center: Troubleshooting Peak Tailing in Aminopyridine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for aminopyridines in reversed-phase HPLC?

A1: The most common cause of peak tailing for basic compounds like aminopyridines is secondary interaction with the stationary phase.[1][2][3] Aminopyridines, which are basic, can interact with acidic residual silanol groups on the surface of silica-based columns.[1][3][4][5] This interaction is a secondary retention mechanism in addition to the primary reversed-phase retention, leading to asymmetrical peaks with a "tail."[1][6]

Q2: How does the mobile phase pH affect the peak shape of aminopyridines?

A2: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like aminopyridines.[7][8] At mid-range pH values, residual silanol groups on the silica packing can be ionized (negatively charged), leading to strong electrostatic interactions with the protonated (positively charged) aminopyridine molecules, which causes significant tailing.[4] By lowering the mobile phase pH to around 3 or below, the silanol groups are protonated (neutral), minimizing these secondary interactions and thus reducing peak tailing.[1][2][6][9]

Q3: What are "end-capped" columns, and can they help reduce tailing?

A3: End-capped columns are reversed-phase columns where the residual silanol groups on the silica surface have been chemically derivatized, typically with a small silylating agent like trimethylsilyl chloride.[2][10] This process, known as end-capping, deactivates many of these active sites, significantly reducing the potential for secondary interactions with basic analytes like aminopyridines.[2] Using an end-capped or base-deactivated column is a highly effective strategy for improving peak symmetry.[2][6]

Q4: Can column overload cause peak tailing?

A4: Yes, injecting too much sample onto the column, either through high concentration or large injection volume, can lead to column overload.[3][11] When the stationary phase becomes saturated with the analyte, the excess molecules travel through the column more quickly, which can result in distorted peak shapes, including tailing.[3][6] If you suspect overloading, try diluting your sample or reducing the injection volume.[11][12]

Q5: Are there alternative column chemistries to consider for aminopyridine analysis?

A5: Absolutely. If peak tailing persists on traditional C18 columns, consider these alternatives:

  • Modern "Type B" Silica Columns: These are made from higher purity silica with fewer metal impurities and a lower concentration of acidic silanol groups, resulting in better peak shapes for basic compounds.[9]

  • Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which can shield the silanol groups and improve pH stability.[9]

  • Polymer-Based Columns: These columns have a stationary phase based on an organic polymer and lack silanol groups altogether, thus eliminating the primary source of tailing for basic compounds.[9]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC can be an effective alternative for retaining and separating polar basic compounds like aminopyridines, often with excellent peak shapes.[13][14]

  • Mixed-Mode Columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can provide good peak shapes and resolution for aminopyridines without the need for ion-pairing reagents.[15][16]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with aminopyridines.

Problem: Asymmetric peaks with significant tailing are observed for aminopyridine analytes.

Below is a troubleshooting workflow to identify and resolve the issue.

G start Peak Tailing Observed check_mobile_phase Is Mobile Phase pH < 3? start->check_mobile_phase adjust_ph Action: Lower pH to 2.5-3.0 using an acid modifier (e.g., Formic Acid, TFA). check_mobile_phase->adjust_ph No check_additives Is a competing base (e.g., TEA) or buffer used? check_mobile_phase->check_additives Yes adjust_ph->check_additives add_modifier Action: Add a competing base (e.g., 0.1% TEA) or increase buffer concentration (25-50 mM). check_additives->add_modifier No check_column Is the column end-capped or a modern, high-purity silica? check_additives->check_column Yes add_modifier->check_column change_column Action: Switch to an end-capped, hybrid, or polymer-based column. check_column->change_column No check_overload Is the sample concentration or injection volume high? check_column->check_overload Yes change_column->check_overload reduce_load Action: Dilute the sample or reduce the injection volume. check_overload->reduce_load Yes check_system Check for extra-column effects (tubing, connections) and column contamination/degradation. check_overload->check_system No reduce_load->check_system resolve Peak Shape Improved check_system->resolve

Caption: Troubleshooting workflow for aminopyridine peak tailing.

Experimental Protocols & Data

Protocol 1: Mobile Phase pH Adjustment

This protocol describes how to lower the mobile phase pH to suppress silanol interactions.

Objective: To improve aminopyridine peak shape by protonating residual silanol groups.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Calibrated pH meter

Procedure:

  • Prepare the aqueous portion of your mobile phase. For example, if your mobile phase is 50:50 ACN:Water, you will adjust the pH of the water component before mixing.

  • While stirring the aqueous component, slowly add the acid modifier (e.g., formic acid) dropwise until the desired pH (typically 2.5 - 3.0) is reached.

  • Measure the final pH using a calibrated pH meter.

  • Mix the pH-adjusted aqueous component with the organic solvent at the desired ratio. For example, mix 500 mL of pH 3.0 water with 500 mL of ACN for a 1 L mobile phase.

  • Degas the final mobile phase before use.

Expected Outcome: A significant reduction in peak tailing and an improvement in peak asymmetry.

Protocol 2: Using a Competing Base Additive

This protocol details the use of Triethylamine (TEA) as a mobile phase additive to mask active silanol sites.

Objective: To improve aminopyridine peak shape by competitively binding a basic additive to residual silanol groups.

Materials:

  • Prepared mobile phase (aqueous and organic components)

  • Triethylamine (TEA), high purity

Procedure:

  • Prepare your mobile phase as usual (without pH adjustment for this specific purpose, unless a buffered system is also desired).

  • Add a small, precise concentration of TEA to the final mobile phase mixture. A common starting concentration is 0.1% (v/v). For 1 L of mobile phase, this would be 1 mL of TEA.

  • Mix thoroughly to ensure homogeneity.

  • Degas the final mobile phase before use.

Note: While effective, competing bases like TEA can sometimes shorten column lifetime and are not always compatible with mass spectrometry (MS) detectors due to ion suppression.[17]

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

The following table summarizes the typical effect of mobile phase pH on the peak asymmetry factor (As) for a model aminopyridine compound. An As value of 1.0 is a perfectly symmetrical Gaussian peak, with values > 1.2 indicating significant tailing.[1]

Mobile Phase pHBuffer/AdditiveTypical Peak Asymmetry (As)Peak Shape Quality
7.010 mM Phosphate2.35Poor (Severe Tailing)
4.510 mM Acetate1.80Moderate Tailing
3.00.1% Formic Acid1.33Good
2.50.1% TFA1.15Excellent

Data is illustrative based on typical experimental outcomes described in the literature.[1] As demonstrated, lowering the mobile phase pH significantly reduces the asymmetry factor, leading to a much-improved peak shape.[1]

Illustrative Interaction Mechanism

The diagram below illustrates the interaction between a protonated aminopyridine and an ionized silanol group, which is the root cause of peak tailing, and how low pH mitigates this effect.

G cluster_0 Mid-Range pH (e.g., pH 7) cluster_1 Low pH (e.g., pH < 3) silanol_ionized Silica-O⁻ (Ionized Silanol) interaction Strong Electrostatic Interaction silanol_ionized->interaction aminopyridine_protonated Aminopyridine-H⁺ (Protonated Analyte) aminopyridine_protonated->interaction tailing Result: Peak Tailing interaction->tailing silanol_protonated Silica-OH (Protonated Silanol) no_interaction Minimal Interaction silanol_protonated->no_interaction aminopyridine_protonated_lowph Aminopyridine-H⁺ (Protonated Analyte) aminopyridine_protonated_lowph->no_interaction symmetric_peak Result: Symmetric Peak no_interaction->symmetric_peak

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References

Technical Support Center: Synthesis of (5-Chloropyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of (5-Chloropyridin-2-yl)methanamine hydrochloride synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Reduction of 2-Cyano-5-chloropyridine

Issue 1: Low or No Conversion of the Starting Material

  • Possible Cause: Inactive catalyst or reducing agent.

  • Solution:

    • For catalytic hydrogenation (e.g., Raney Nickel, Pd/C), ensure the catalyst is fresh or properly activated. Raney Nickel, for instance, should be freshly prepared for optimal activity.

    • If using metal hydrides (e.g., LiAlH₄, BH₃), ensure they have not been deactivated by moisture. Use anhydrous solvents and handle reagents under an inert atmosphere.

  • Possible Cause: Poor solubility of the starting material.

  • Solution:

    • Select a solvent in which 2-cyano-5-chloropyridine has better solubility at the reaction temperature. For catalytic hydrogenations, polar solvents like ethanol or methanol are common. For hydride reductions, ethereal solvents like THF or diethyl ether are typically used.

  • Possible Cause: Insufficient reaction temperature or pressure (for catalytic hydrogenation).

  • Solution:

    • Gradually increase the reaction temperature and/or hydrogen pressure. Monitor the reaction progress by TLC or LC-MS to find the optimal conditions without promoting side reactions.

Issue 2: Formation of Side Products

  • Possible Cause: Over-reduction of the pyridine ring.

  • Solution:

    • This can occur under harsh conditions (high temperature or pressure) with catalysts like Raney Nickel. Use a milder catalyst such as Pd/C or optimize the reaction conditions to be less forcing.

  • Possible Cause: Dehalogenation (loss of the chloro substituent).

  • Solution:

    • Dehalogenation is a known side reaction in catalytic hydrogenation, particularly with palladium catalysts.[1] Using a nickel-based catalyst or a milder reducing agent can sometimes mitigate this issue. Adding a stoichiometric amount of a base can also sometimes suppress dehalogenation.

  • Possible Cause: Formation of secondary or tertiary amines.

  • Solution:

    • This can result from the reaction of the newly formed primary amine with unreacted starting material or intermediates. To minimize this, ensure efficient reduction and consider using a large excess of the reducing agent or adding a trapping agent for the primary amine if the reaction conditions allow.

Route 2: Gabriel Synthesis from 2-(Chloromethyl)-5-chloropyridine

Issue 1: Low Yield of N-Alkylated Phthalimide

  • Possible Cause: Inactive potassium phthalimide.

  • Solution:

    • Potassium phthalimide can degrade upon prolonged storage.[2] It is recommended to use freshly opened or properly stored reagent. Alternatively, potassium phthalimide can be prepared in situ by reacting phthalimide with a base like potassium hydroxide.[3]

  • Possible Cause: Poor reactivity of the alkyl halide.

  • Solution:

    • Ensure the 2-(chloromethyl)-5-chloropyridine starting material is pure. The addition of a catalytic amount of sodium iodide can sometimes facilitate the reaction by in situ formation of the more reactive alkyl iodide.

Issue 2: Difficulty in Cleaving the Phthalimide and Isolating the Primary Amine

  • Possible Cause: Incomplete reaction with hydrazine.

  • Solution:

    • Use a sufficient excess of hydrazine hydrate and ensure adequate reaction time and temperature (often refluxing in ethanol).[4][5]

  • Possible Cause: Difficulty in removing the phthalhydrazide byproduct.

  • Solution:

    • Phthalhydrazide is often insoluble and can be removed by filtration.[6] However, it can sometimes co-precipitate with the product. To improve separation, after removing the bulk of the precipitate, acidify the filtrate with HCl to protonate the desired amine, making it water-soluble. The remaining neutral phthalhydrazide can then be extracted with an organic solvent. Basification of the aqueous layer will then precipitate the free amine, which can be extracted.[4]

Route 3: Reductive Amination of 5-Chloro-2-pyridinecarboxaldehyde

Issue 1: Low Yield of the Primary Amine

  • Possible Cause: Formation of a stable imine that is resistant to reduction.

  • Solution:

    • Ensure the chosen reducing agent is suitable for imine reduction. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used.[7] The pH of the reaction is also crucial; it should be slightly acidic to promote imine formation without deactivating the amine nucleophile.

  • Possible Cause: Reduction of the aldehyde starting material.

  • Solution:

    • Use a reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[8]

Issue 2: Formation of Secondary and Tertiary Amines

  • Possible Cause: The primary amine product is more nucleophilic than ammonia and reacts with the aldehyde.

  • Solution:

    • Use a large excess of ammonia to outcompete the primary amine for the reaction with the aldehyde.[9] Running the reaction at a lower temperature can also help to control the rate of the secondary reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction. The reduction of 2-cyano-5-chloropyridine is a common and often high-yielding method, provided that side reactions like dehalogenation can be controlled. The Gabriel synthesis is a reliable method for producing primary amines and avoids over-alkylation, but the workup can be cumbersome due to the phthalhydrazide byproduct.[6] Reductive amination is also a viable one-pot procedure but may require careful optimization to prevent the formation of secondary and tertiary amines.[9]

Q2: How can I confirm the formation of the desired product and assess its purity?

A2: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used. The hydrochloride salt of the product will have characteristic shifts in the NMR spectrum compared to the free base. HPLC is particularly useful for quantifying the purity and identifying any impurities.

Q3: What are the safety precautions I should take during these syntheses?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like metal hydrides are highly reactive and moisture-sensitive, and should be handled with care under an inert atmosphere. Hydrazine is toxic and should be handled with caution. When running catalytic hydrogenations, ensure the equipment is properly set up and purged to avoid the risk of explosion.

Q4: How can I improve the crystallization of the final hydrochloride salt?

A4: After obtaining the free amine, dissolve it in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in isopropanol or diethyl ether). Cooling the solution and scratching the inside of the flask can induce crystallization. If the product oils out, try using a different solvent system or a more gradual addition of the HCl solution.

Experimental Protocols

Protocol 1: Reduction of 2-Cyano-5-chloropyridine using Raney Nickel
  • Catalyst Preparation: Prepare W-6 Raney Nickel catalyst by adding 125 g of Raney nickel-aluminum alloy powder in portions to a solution of 160 g of sodium hydroxide in 600 mL of distilled water at 50°C over 30 minutes.[10] Maintain the temperature at 50°C for an additional 50 minutes with gentle stirring.[10] Wash the catalyst with distilled water until the washings are neutral.

  • Reaction Setup: In a hydrogenation vessel, suspend 2-cyano-5-chloropyridine (1 equiv.) and the freshly prepared Raney Nickel catalyst (approx. 10-20% by weight of the nitrile) in ethanol.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully filter the catalyst under a nitrogen atmosphere (Raney Nickel is pyrophoric). Concentrate the filtrate under reduced pressure to obtain the crude (5-Chloropyridin-2-yl)methanamine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of isopropanol and add a solution of HCl in isopropanol dropwise until the solution is acidic. The hydrochloride salt should precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Gabriel Synthesis of (5-Chloropyridin-2-yl)methanamine
  • N-Alkylation: To a solution of 2-(chloromethyl)-5-chloropyridine (1 equiv.) in anhydrous DMF, add potassium phthalimide (1.1 equiv.).[11] Heat the mixture at 80-90°C and monitor the reaction by TLC.

  • Work-up of Intermediate: Once the reaction is complete, cool the mixture to room temperature and pour it into water. The N-alkylated phthalimide will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Cleavage: Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate (2-3 equiv.).[4] Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.[6]

  • Isolation of Amine: Cool the reaction mixture and filter to remove the phthalhydrazide. To the filtrate, add concentrated HCl until the pH is acidic. Remove the ethanol under reduced pressure.

  • Purification: Wash the aqueous residue with dichloromethane to remove any remaining non-basic impurities. Basify the aqueous layer with a concentrated NaOH solution until the pH is >10. Extract the product with dichloromethane or ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the free amine.

  • Salt Formation: Convert the free amine to its hydrochloride salt as described in Protocol 1.

Protocol 3: Reductive Amination of 5-Chloro-2-pyridinecarboxaldehyde
  • Reaction Setup: Dissolve 5-chloro-2-pyridinecarboxaldehyde (1 equiv.) in methanol. Add a solution of ammonia in methanol (a large excess, e.g., 7 N solution, 10-20 equiv.). Stir the mixture for 30-60 minutes at room temperature to form the imine.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (1.5-2 equiv.) portion-wise, keeping the temperature below 20°C.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the imine is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with dichloromethane. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amine.

  • Salt Formation: Form the hydrochloride salt as described in Protocol 1.

Quantitative Data

Table 1: Comparison of Reducing Agents for the Conversion of 2-Cyanopyridines to 2-(Aminomethyl)pyridines

Reducing AgentCatalyst/ConditionsSolventYield (%)Comments
H₂Raney NickelEthanol70-90%Potential for over-reduction and dehalogenation.
H₂Pd/CMethanol60-85%Higher risk of dehalogenation compared to Nickel.[1]
LiAlH₄-THF80-95%Highly reactive, less chemoselective. Requires anhydrous conditions.
BH₃·THF-THF75-90%Generally milder than LiAlH₄.
NaBH₄CoCl₂Methanol70-85%A milder alternative to LiAlH₄.

Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Visualizations

experimental_workflow_nitrile_reduction start Start: 2-Cyano-5-chloropyridine catalyst Add Raney Nickel & Ethanol start->catalyst hydrogenation Hydrogenate (H₂, pressure) catalyst->hydrogenation monitoring Monitor by TLC/LC-MS hydrogenation->monitoring filtration Filter Catalyst monitoring->filtration concentration1 Concentrate Filtrate filtration->concentration1 amine Crude (5-Chloropyridin-2-yl)methanamine concentration1->amine salt_formation Dissolve in IPA, Add HCl/IPA amine->salt_formation precipitation Precipitate HCl Salt salt_formation->precipitation filtration2 Filter Precipitate precipitation->filtration2 drying Dry under Vacuum filtration2->drying product Final Product: Hydrochloride Salt drying->product

Caption: Workflow for the reduction of 2-cyano-5-chloropyridine.

gabriel_synthesis_workflow start Start: 2-(Chloromethyl)-5-chloropyridine alkylation React with K-Phthalimide in DMF start->alkylation intermediate_workup Precipitate in water, filter & dry alkylation->intermediate_workup intermediate N-alkylated Phthalimide intermediate_workup->intermediate cleavage Reflux with Hydrazine in Ethanol intermediate->cleavage filtration1 Filter Phthalhydrazide cleavage->filtration1 acidification Acidify filtrate with HCl filtration1->acidification concentration Concentrate acidification->concentration extraction1 Wash with DCM concentration->extraction1 basification Basify with NaOH extraction1->basification extraction2 Extract with DCM basification->extraction2 drying Dry & Concentrate extraction2->drying free_amine Free Amine drying->free_amine salt_formation Form Hydrochloride Salt free_amine->salt_formation product Final Product salt_formation->product

Caption: Workflow for the Gabriel synthesis route.

troubleshooting_logic low_yield Low Yield Observed check_conversion Check Conversion of Starting Material low_yield->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes complete_conversion Complete Conversion check_conversion->complete_conversion No troubleshoot_reaction Troubleshoot Reaction Conditions: - Catalyst/Reagent Activity - Temperature/Pressure - Solubility incomplete_conversion->troubleshoot_reaction check_side_products Analyze for Side Products complete_conversion->check_side_products side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products No Major Side Products check_side_products->no_side_products No identify_side_products Identify Side Products: - Over-reduction - Dehalogenation - Dimerization side_products_present->identify_side_products troubleshoot_workup Troubleshoot Workup & Purification: - Product Loss During Extraction - Degradation - Inefficient Crystallization no_side_products->troubleshoot_workup optimize_selectivity Optimize for Selectivity: - Milder Conditions - Different Catalyst/Reagent identify_side_products->optimize_selectivity

Caption: A logical troubleshooting workflow for low yield issues.

References

Technical Support Center: Stability and Storage of Chlorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of chlorinated pyridine compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory work.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific problems you might encounter related to the degradation of chlorinated pyridine compounds.

Problem Possible Causes Recommended Solutions
Discoloration of Solid Compound (e.g., yellowing) - Photodegradation: Exposure to UV or ambient light can cause decomposition. - Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or impurities. - Impurity-driven degradation: Presence of residual starting materials or catalysts from synthesis.- Store the compound in an amber or opaque, tightly sealed container. - Store under an inert atmosphere (e.g., nitrogen or argon). - Re-purify the compound if impurities are suspected.
Precipitate Formation or Cloudiness in Solution - Hydrolysis: Reaction with trace amounts of water in the solvent. - Change in pH: The solubility of pyridine compounds can be pH-dependent. - Solvent Reaction: Some solvents, like dichloromethane, can react with pyridines over time.- Use anhydrous solvents and store solutions under dry conditions (e.g., with molecular sieves). - Buffer the solution if pH stability is critical for the experiment. - Avoid storing solutions of pyridines in chlorinated solvents for extended periods.
Inconsistent Results in Assays or Reactions - Compound Degradation: The active concentration of the chlorinated pyridine may have decreased due to improper storage. - Formation of Reactive Degradants: Degradation products may interfere with the assay or reaction.- Perform a purity check of the compound using a suitable analytical method like HPLC before use. - Prepare fresh solutions for each experiment. - If storing solutions, re-analyze their concentration and purity before use.
Appearance of New Peaks in Chromatographic Analysis - Degradation During Storage: The compound has degraded over time. - Degradation During Analysis: The analytical method itself (e.g., high temperature in GC, mobile phase in LC) may be causing degradation.- Review storage conditions and handling procedures. - For HPLC, adjust the mobile phase pH and screen for a more suitable stationary phase. - For GC, consider a lower injection port temperature or derivatization of the analyte.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid chlorinated pyridine compounds?

A1: Solid chlorinated pyridine compounds should be stored in a cool, dry, and dark place.[1][2][3] A well-ventilated area is also recommended.[1][2] It is best to use tightly sealed, opaque or amber containers to protect the compounds from light and moisture.[1] For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q2: How should I store solutions of chlorinated pyridine compounds?

A2: Solutions should be prepared using high-purity, anhydrous solvents. To minimize hydrolysis, store solutions in tightly sealed containers, potentially with a desiccant or under an inert atmosphere. For short-term storage, refrigeration (2-8 °C) is often suitable, but you should confirm that the compound will not precipitate at lower temperatures. It is generally recommended to prepare solutions fresh for each experiment to ensure accuracy.

Q3: Are chlorinated pyridines sensitive to light?

A3: Yes, many pyridine derivatives are sensitive to light and can undergo photodegradation.[4] This can lead to the formation of various degradation products, including hydroxylated derivatives and ring-opened products. Therefore, it is crucial to store both solid compounds and solutions in light-resistant containers.

Q4: What are the primary degradation pathways for chlorinated pyridines?

A4: The main degradation pathways for chlorinated pyridines include:

  • Hydrolysis: The carbon-chlorine bond can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The pyridine ring itself can also be cleaved under harsh hydrolytic conditions.

  • Photodegradation: Exposure to UV and visible light can lead to the formation of various photoproducts.[4]

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, and the ring can be susceptible to oxidative cleavage.

  • Microbial Degradation: While the chlorine substituent generally retards microbial degradation compared to pyridine, it can still occur over extended periods in soil and water.[1][5]

Q5: What solvents are incompatible with chlorinated pyridines for long-term storage?

A5: While many common organic solvents are suitable for short-term use, long-term storage in certain solvents should be avoided. For instance, reactions between pyridine derivatives and halogenated solvents like dichloromethane have been reported. It is also crucial to avoid solvents with reactive impurities or high water content.

Quantitative Stability Data

Table 1: General Stability of Selected Chlorinated Pyridines

CompoundStability Notes
2-ChloropyridineGenerally stable under recommended storage conditions.[6] Susceptible to photodegradation in aqueous solutions.[4] Microbial degradation is slow, with an estimated time for complete degradation of >30 days.[1]
3-ChloropyridineNot expected to undergo significant hydrolysis under environmental conditions (pH 5-9).[3] The atmospheric half-life is estimated to be around 62 days.[3]
4-ChloropyridineMore susceptible to microbial degradation compared to 2- and 3-chloropyridine.[1]
DichloropyridinesGenerally resistant to microbiological degradation.

Table 2: Hydrolysis Rate Data for Selected Chlorinated Pyridone Derivatives

Data is for illustrative purposes and may not be representative of all chlorinated pyridines.

CompoundConditionsPseudo-First-Order Rate Constant (k)Half-Life (t½)
α-chloro-N-methyl-2-pyridone1.0 M NaOD in D₂O1.4 x 10⁻⁵ s⁻¹~13.7 hours
α-chloro-N-methyl-4-pyridone1.0 M NaOD in D₂O7.2 x 10⁻⁵ s⁻¹~2.7 hours

Experimental Protocols

Protocol 1: Forced Degradation Study of a Chlorinated Pyridine Compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of a chlorinated pyridine derivative.[7][8][9][10]

1. Objective: To identify potential degradation products and degradation pathways under various stress conditions.

2. Materials:

  • Chlorinated pyridine compound of interest
  • HPLC grade acetonitrile and water
  • Hydrochloric acid (0.1 M and 1 M)
  • Sodium hydroxide (0.1 M and 1 M)
  • Hydrogen peroxide (3%)
  • HPLC system with a UV or PDA detector
  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
  • pH meter
  • Photostability chamber
  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the chlorinated pyridine at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60 °C for a specified time.

    • Neutralize the solution with an appropriate amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH and/or heat at 60 °C.

    • Neutralize the solution with an appropriate amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in an oven at 60 °C for 24 hours.

    • Also, heat the stock solution at 60 °C for 24 hours.

    • Analyze the resulting samples by HPLC.

  • Photodegradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.

  • HPLC Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for a Chlorinated Pyridine

This is a general-purpose HPLC method that can be adapted for the analysis of various chlorinated pyridine compounds and their degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and PDA or UV detector.
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., 254 nm) and use a PDA detector to screen for degradation products with different UV spectra.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Assess the purity of the main peak and identify any new peaks corresponding to degradation products.
  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Degradation and Experimental Workflows

DegradationPathways Chlorinated_Pyridine Chlorinated Pyridine (Solid or Solution) Light Light (UV/Vis) Heat Heat Water_pH Water / pH (Hydrolysis) Oxygen Oxygen (Oxidation) Photoproducts Photoproducts (e.g., Hydroxypyridines, Ring-opened compounds) Light->Photoproducts Photodegradation Thermal_Products Thermal Degradants Heat->Thermal_Products Thermolysis Hydrolysis_Products Hydrolysis Products (e.g., Hydroxypyridines) Water_pH->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidation Products (e.g., N-oxides) Oxygen->Oxidation_Products Oxidation

Caption: General degradation pathways of chlorinated pyridine compounds under various stress conditions.

ForcedDegradationWorkflow cluster_stress Forced Degradation Conditions start Start: Chlorinated Pyridine Sample (Solid and 1 mg/mL Solution) Acid Acidic (0.1M HCl, RT & 60°C) start->Acid Base Basic (0.1M NaOH, RT & 60°C) start->Base Oxidation Oxidative (3% H₂O₂, RT) start->Oxidation Thermal Thermal (60°C) start->Thermal Photo Photolytic (ICH Q1B) start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze All Samples by Stability-Indicating HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Analysis Data Analysis: - Identify Degradants - Determine Degradation Pathways - Assess Mass Balance HPLC->Analysis

Caption: Experimental workflow for a forced degradation study of chlorinated pyridine compounds.

References

Troubleshooting guide for the synthesis of substituted pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridine derivatives.

General Troubleshooting

Question: My pyridine synthesis reaction is resulting in a very low yield. What general factors should I investigate?

Answer: Low yields in pyridine synthesis are a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial. Key areas to investigate include:

  • Purity of Starting Materials: The purity of reactants, such as aminopyrazoles, α-pyridinium methyl ketone salts, and α,β-unsaturated carbonyl compounds, is critical.[1][2] Impurities can interfere with the reaction, leading to side products or incomplete conversion.[2] It is highly recommended to purify starting materials before use if their purity is questionable.[1]

  • Reaction Conditions: Suboptimal conditions are a frequent cause of low yields.[3][4] Parameters such as temperature, reaction time, solvent, and catalyst choice can significantly impact the outcome.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time, as prolonged heating can sometimes lead to product decomposition.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyridine.[3] The order of reagent addition can be critical, especially in unsymmetrical syntheses, to prevent the formation of undesired intermediates.[3]

  • Purification and Work-up: Product loss during work-up and purification can also contribute to low isolated yields. A proper work-up is crucial to remove catalysts and inorganic salts.[2]

A logical approach to diagnosing the cause of low yield is essential for efficient problem-solving.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Check Starting Materials (Purity, Stability) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Action: Purify/Re-characterize Starting Materials reagents_ok->purify_reagents No check_conditions 2. Evaluate Reaction Conditions (Temp, Time, Solvent, Catalyst) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Action: Screen Temperature, Catalyst Loading, Solvents conditions_ok->optimize_conditions No check_side_reactions 3. Analyze for Side Reactions (TLC, LC-MS) conditions_ok->check_side_reactions Yes optimize_conditions->check_conditions side_reactions_ok Side Reactions Minimal? check_side_reactions->side_reactions_ok modify_procedure Action: Adjust Reagent Addition Order, Use Milder Oxidant side_reactions_ok->modify_procedure No check_workup 4. Review Work-up & Purification side_reactions_ok->check_workup Yes modify_procedure->check_side_reactions end Yield Improved check_workup->end

A logical workflow for troubleshooting low yields in pyridine synthesis.

Hantzsch Pyridine Synthesis

Question: My Hantzsch pyridine synthesis is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from harsh reaction conditions, long reaction times, and incomplete oxidation of the dihydropyridine intermediate.[3][5]

Common Causes and Solutions:

  • Inefficient Reaction Conditions: The classical approach of refluxing in ethanol can be inefficient.[3] Modern methods offer significant improvements. For example, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to dramatically improve yields, sometimes to over 90%.[3] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles can also lead to high yields (up to 95%) in shorter times.[3]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the pyridine.[3][6] Incomplete oxidation is a direct cause of low yield.[3] While traditional oxidants like nitric acid, CrO₃, or KMnO₄ are used, they can be harsh and lead to side products.[3][4] Milder and more efficient conditions, such as using iodine in refluxing methanol or employing ferric chloride in a one-pot synthesis, should be considered.[3][5]

  • Side Reactions: At least five different mechanistic pathways have been proposed for the Hantzsch reaction, and varying conditions can lead to unexpected products.[4] To minimize byproducts, especially in unsymmetrical syntheses, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[3]

Method Catalyst/Conditions Solvent Time Yield Reference
Classical MethodRefluxEthanolLongOften Low[3]
Ultrasonicp-Toluenesulfonic acid (PTSA)Aqueous MicellesShorterUp to 96%[4]
Solvent-Freeγ-Al2O3 nanoparticlesNone1-2 hoursUp to 95%[3]
Microwave-AssistedVariousVarious2-7 minutes82-94%[4]
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

This protocol is adapted from methodologies known to improve yields and reduce reaction times.[4]

  • Preparation: In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a nitrogen source such as ammonium acetate (1.2 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[4]

  • Monitoring: Monitor the reaction progress by TLC to confirm the consumption of starting materials.

  • Work-up: After cooling, the reaction mixture can be concentrated under reduced pressure.

  • Oxidation: The crude 1,4-dihydropyridine intermediate is then dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., sodium nitrite or ferric chloride) until aromatization is complete (monitor by TLC).

  • Purification: The final pyridine product is isolated and purified, typically by recrystallization from a solvent like ethanol or by column chromatography on silica gel.[4]

HantzschWorkflow start 1. Mix Reagents Aldehyde, β-Ketoester, Ammonia Source reaction 2. Condensation Reaction (e.g., Microwave, 120°C, 2-10 min) start->reaction monitoring1 3. Monitor by TLC reaction->monitoring1 intermediate 4. Isolate Crude 1,4-Dihydropyridine (DHP) monitoring1->intermediate Reaction Complete oxidation 5. Aromatization (Oxidation) (e.g., FeCl3, HNO3) intermediate->oxidation monitoring2 6. Monitor by TLC oxidation->monitoring2 workup 7. Work-up & Extraction monitoring2->workup Oxidation Complete purification 8. Purify Product (Column Chromatography or Recrystallization) workup->purification characterization 9. Characterize Pure Pyridine (NMR, MS, etc.) purification->characterization

A general experimental workflow for the Hantzsch pyridine synthesis.

Kröhnke Pyridine Synthesis

Question: What are the common causes of low yield in the Kröhnke pyridine synthesis?

Answer: The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines by reacting an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound.[7] While generally providing moderate to high yields, several factors can lead to poor results.[1]

Common Causes and Solutions:

  • Impure Starting Materials: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is crucial.[1] Purification of these materials before use is highly recommended.

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and time. Temperatures generally do not exceed 140°C.[1][7] It is advisable to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for a specific reaction.[1]

  • Self-Condensation: The α,β-unsaturated carbonyl compound can undergo self-condensation, especially at elevated temperatures.[1] This side reaction can be minimized by controlled addition of reagents and by optimizing the reaction temperature.[1]

  • Role of Ammonium Acetate: Ammonium acetate serves as the nitrogen source for the pyridine ring formation.[1] Using an insufficient amount or impure reagent can hinder the final cyclization step.

Experimental Protocol: Solvent-Free Kröhnke Synthesis

This protocol is adapted from a solvent-free methodology known to produce high yields.[1]

  • Preparation: In a mortar and pestle, grind a mixture of the α,β-unsaturated carbonyl (e.g., chalcone, 1.0 mmol), the α-pyridinium methyl ketone salt (1.0 mmol), and ammonium acetate (5.0-10.0 mmol).[1]

  • Heating: Transfer the ground mixture to a round-bottom flask and heat in an oil bath at 120-130°C for a specified time (typically 1-4 hours).[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature, which may result in a solidified mass.

  • Isolation: Add water to the solidified mass and break it up. Collect the solid product by filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyridine.[1]

Purification Challenges

Question: My crude pyridine product is an oil that is difficult to purify by column chromatography. What can I do?

Answer: Purifying pyridine derivatives, especially those that are polar or oily, can be challenging.[2]

Troubleshooting Steps:

  • Proper Work-up: Before chromatography, ensure a thorough aqueous work-up to remove inorganic salts (like ammonium acetate) and water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove basic impurities, followed by a basic wash (e.g., NaHCO₃ solution) to neutralize, and finally a brine wash.

  • Stationary Phase Selection: While silica gel is most common, if your compound is very polar, it may streak or not elute properly.[2] Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase silica (C18).

  • Mobile Phase Optimization: A systematic approach to eluent selection is key. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate or acetone).[2] Adding a small amount (0.1-1%) of a modifier like triethylamine can help reduce peak tailing for basic pyridine compounds on silica gel.

  • Alternative Purification Methods:

    • Distillation: If the compound is thermally stable, vacuum distillation can be an effective method for purification.

    • Crystallization: Attempt to form a crystalline salt. Reacting the pyridine with an acid (e.g., HCl, oxalic acid, or picric acid) can yield a salt that may be easier to crystallize and purify. The free base can then be regenerated.

    • Azeotropic Distillation: Pyridine is hygroscopic and forms an azeotrope with water, making it difficult to dry completely by simple distillation.[8] Azeotropic distillation with a solvent like toluene can be used to remove water.[8]

References

Technical Support Center: Purification of Aminopyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from aminopyridine reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in aminopyridine synthesis?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as the parent pyridine, pyridine N-oxide, or nicotinamide.[1][2]

  • Isomeric byproducts: Formation of other positional isomers of the desired aminopyridine.[1]

  • Over-reaction products: For example, di-substituted products or byproducts from reactions with the solvent.

  • Side-reaction products: Dimerization of the pyridine ring can be a side reaction in Chichibabin reactions.[3] In the synthesis of 4-aminopyridine from 4-nitropyridine-N-oxide, byproducts can include 4-aminopyridine-N-oxide, 4-pyridone, and 4,4'-azopyridine.[4]

  • Residual catalysts and reagents: Such as sodamide from the Chichibabin reaction or acids/bases used in the workup.

Q2: Which purification technique is most suitable for my aminopyridine product?

A2: The choice of purification method depends on the physical state of your product (solid or liquid), the nature of the impurities, and the scale of your reaction. A decision tree to guide your selection is provided below. The primary methods are recrystallization for solid products, column chromatography for a wide range of compounds, acid-base extraction for basic products, and distillation for volatile liquids.[5]

Q3: How can I effectively monitor the purity of my aminopyridine during and after purification?

A3: The most common and effective methods for assessing purity are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[6] Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for tracking the separation during column chromatography.[5]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid aminopyridine derivatives. However, various issues can arise.

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: This occurs when the melting point of the solid is lower than the temperature of the solution, often due to a low-melting point compound or significant impurities lowering the melting point. It is also more common when using mixed solvent systems.[7][8]

  • Solutions:

    • Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7][8]

    • Try a different solvent or solvent system with a lower boiling point.

    • Scratch the inside of the flask with a glass rod at the air-solvent interface to induce nucleation.[5]

    • Add a seed crystal of the pure compound.[8]

Issue 2: No crystals form upon cooling.

  • Cause: The solution may be too dilute (too much solvent was added) or it is supersaturated.[8]

  • Solutions:

    • If too much solvent was used, carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.[8]

    • To address supersaturation, try scratching the inside of the flask or adding a seed crystal.[8]

    • Cool the solution to a lower temperature using an ice bath or refrigeration.[5]

Issue 3: The purity of the crystals is still low after recrystallization.

  • Cause: The chosen solvent may not be optimal, leading to co-crystallization of impurities with the product. The cooling rate might be too fast, trapping impurities within the crystal lattice.

  • Solutions:

    • Perform a second recrystallization. Ensure you are using the minimum amount of hot solvent necessary for dissolution to maximize recovery.[5]

    • If the crystals are colored, you can add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[5]

    • Ensure a slow cooling rate to allow for the formation of larger, purer crystals.[9]

Column Chromatography

Column chromatography is a versatile technique for separating aminopyridines from impurities with different polarities.

Issue 1: Significant tailing of the aminopyridine peak on the TLC plate and column.

  • Cause: Aminopyridines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing peaks.

  • Solution: Add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to the eluent. This will neutralize the acidic sites on the silica gel and result in more symmetrical peaks.

Issue 2: The compound does not move from the baseline (Rf = 0).

  • Cause: The eluent is not polar enough to move the compound up the stationary phase.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

Issue 3: All compounds come out with the solvent front (Rf = 1).

  • Cause: The eluent is too polar, causing all components of the mixture to move with the solvent front without any separation.

  • Solution: Decrease the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of hexane.

Acid-Base Extraction

This technique leverages the basicity of the amino group on the pyridine ring to separate it from neutral or acidic impurities.

Issue 1: An emulsion forms between the organic and aqueous layers.

  • Cause: Emulsions are common when dealing with complex mixtures and can be stabilized by fine solid particles or surfactants.

  • Solutions:

    • Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.[5]

    • Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help break the emulsion.[5]

    • Filter the entire mixture through a pad of Celite or glass wool.[5]

Issue 2: The aminopyridine is still present in the organic layer after acid extraction.

  • Cause: The extraction may be incomplete.

  • Solutions:

    • Increase the number of acidic washes (3-4 washes are often sufficient).[5]

    • Ensure the aqueous acid solution is of sufficient concentration (e.g., 1M HCl) to fully protonate the aminopyridine.

    • Check the pH of the aqueous layer after each extraction to ensure it remains acidic.

Data Presentation

The following tables summarize quantitative data on the efficiency of various purification methods for aminopyridines.

Table 1: Purity and Yield of Aminopyridines after Recrystallization

Aminopyridine DerivativeCrude PurityRecrystallization Solvent(s)Final PurityYieldReference
3-AminopyridineNot specifiedBenzene/LigroinNot specified65-71%[10]
4-AminopyridineNot specifiedAbsolute ethanol/Hexamethylene98.9%93.3%[8]
2-Amino-5-methylpyridineMixture of isomersNot specified (melt crystallization)>99.5%Not specified[11]

Table 2: Efficiency of Acid-Base Extraction for Aminopyridine Isomers

Aminopyridine IsomerInitial ConcentrationExtraction EfficiencyAnalytical MethodReference
2-Aminopyridine0.1 to 2 times target conc.97.3%GC/NPD[12]
3-Aminopyridine0.1 to 2 times target conc.97.7%GC/NPD[12]
4-Aminopyridine0.1 to 2 times target conc.97.5%GC/NPD[12]

Table 3: Purity of Aminopyridines Determined by HPLC

Aminopyridine DerivativeHPLC ColumnMobile PhasePurityReference
4-AminopyridineShim-pack Scepter C18Phosphate buffer (pH 7.0)/Methanol (90:10)Not specified[13]
3-AminopyridineShim-pack Scepter C18Phosphate buffer (pH 7.0)/Methanol (90:10)Not specified[13]
2-AminopyridineShim-pack Scepter C18Phosphate buffer (pH 7.0)/Methanol (90:10)Not specified[13]
2-Amino-4-(trifluoromethyl)pyridineC18 Reverse PhaseAcetonitrile/Water99.51%[14]

Experimental Protocols

Protocol 1: General Recrystallization Procedure (Single Solvent)

  • Dissolution: Place the crude aminopyridine solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to boiling while stirring.

  • Saturation: Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: General Acid-Base Extraction Procedure

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely and drain the lower aqueous layer, which now contains the protonated aminopyridine.

  • Repeat: Repeat the acid wash of the organic layer 2-3 more times to ensure complete extraction of the aminopyridine.

  • Basification: Combine all the aqueous extracts and cool the solution in an ice bath. Slowly add a concentrated base (e.g., 50% NaOH) with stirring until the solution is strongly basic (pH > 12).

  • Back-Extraction: Extract the basic aqueous solution with several portions of an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified aminopyridine.

Protocol 3: General Column Chromatography Procedure

  • Solvent System Selection: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired aminopyridine. If tailing is observed, add 0.5-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent and pour it into the column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with lower Rf values.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminopyridine.

Visualizations

Purification_Decision_Tree start Crude Aminopyridine Reaction Mixture is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_volatile Is the product volatile? is_solid->is_volatile No purity_check Check Purity (TLC, HPLC, GC) recrystallize->purity_check column_chrom Perform Column Chromatography column_chrom->purity_check distill Distillation is_volatile->distill Yes acid_base Perform Acid-Base Extraction is_volatile->acid_base No distill->purity_check acid_base->purity_check pure Pure Product purity_check->pure Purity OK impure Still Impure purity_check->impure Purity Not OK re_purify Consider Alternative Purification Method impure->re_purify re_purify->column_chrom

Caption: Decision tree for selecting a suitable purification method.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_acid Add 1M HCl (aq) (Repeat 3x) start->add_acid separate1 Separate Layers add_acid->separate1 organic_impurities Organic Layer (Neutral/Acidic Impurities) separate1->organic_impurities Organic aqueous_product Aqueous Layer (Protonated Aminopyridine) separate1->aqueous_product Aqueous basify Basify with NaOH to pH > 12 aqueous_product->basify add_organic Extract with Organic Solvent (e.g., EtOAc) basify->add_organic separate2 Separate Layers add_organic->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste Aqueous organic_product Organic Layer (Aminopyridine) separate2->organic_product Organic dry_concentrate Dry (Na2SO4) and Concentrate organic_product->dry_concentrate end Purified Aminopyridine dry_concentrate->end

Caption: Workflow for purification by acid-base extraction.

Chromatography_Troubleshooting start Column Chromatography Issue issue What is the problem? start->issue tailing Peak Tailing issue->tailing Tailing no_movement Rf = 0 issue->no_movement No Movement fast_elution Rf = 1 issue->fast_elution Fast Elution solution_tailing Add 0.5-1% Triethylamine to Eluent tailing->solution_tailing solution_no_movement Increase Eluent Polarity no_movement->solution_no_movement solution_fast_elution Decrease Eluent Polarity fast_elution->solution_fast_elution

References

Technical Support Center: Column Chromatography of Basic Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful separation and purification of basic pyridine compounds using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of basic pyridine compounds in a question-and-answer format.

Question: Why am I observing significant peak tailing for my pyridine compound?

Answer: Peak tailing is a common issue when separating basic compounds like pyridines on silica gel.[1][2][3] This is primarily due to strong interactions between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] These interactions lead to a non-ideal elution profile, characterized by a "tailing" peak. To mitigate this, consider the following solutions:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your pyridine compound for the active silanol sites.[1][4]

    • Triethylamine (TEA): A common choice is to add a small amount of triethylamine (0.1-0.5%) to the mobile phase.[1]

    • Ammonium Hydroxide: For reversed-phase chromatography, adding a competing base like ammonium hydroxide can neutralize the silanols and improve peak shape.[4]

  • Use of End-Capped Columns: Employ stationary phases where the residual silanol groups have been chemically deactivated ("end-capped").[1]

  • pH Adjustment: Controlling the pH of the mobile phase is a powerful tool.[5] For reversed-phase chromatography, increasing the pH can deprotonate the basic pyridine compound, reducing its interaction with the stationary phase and improving peak shape.[6] Conversely, at low pH, basic compounds are protonated, which can also be used to manipulate retention and selectivity.[5]

  • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase, such as alumina or a specialized column designed for the separation of basic compounds.[7]

Question: My polar pyridine derivative is eluting too quickly (poor retention) on a reversed-phase column. How can I increase its retention time?

Answer: Poor retention of polar, hydrophilic pyridine derivatives on reversed-phase columns (like C18) is a frequent challenge.[8][9] Here are some strategies to increase retention:

  • Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can suppress the ionization of the basic pyridine, making it less polar and increasing its interaction with the hydrophobic stationary phase.[6][10]

  • Mixed-Mode Chromatography: Utilize mixed-mode columns that offer multiple retention mechanisms, such as reversed-phase and cation-exchange.[9][11] These columns can provide enhanced retention for polar basic compounds.

  • Use of Ion-Pairing Reagents: While often not compatible with mass spectrometry, ion-pairing reagents can be used with UV detection to increase the retention of charged analytes.[9]

  • Hydrogen Bonding Stationary Phases: Consider stationary phases that can engage in hydrogen bonding interactions with your compound.[9]

Question: I am struggling to separate positional isomers of a substituted pyridine. What can I do?

Answer: The separation of positional isomers can be challenging due to their similar physicochemical properties.[8] To improve separation:

  • Optimize Mobile Phase Selectivity: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the mobile phase. These changes can alter the selectivity of the separation.

  • Specialized Stationary Phases: Columns with different selectivities, such as those with embedded polar groups or cyano (CN) phases, may provide the necessary resolution.[1]

  • Gradient Elution: Employ a shallow gradient elution to better resolve closely eluting compounds.

Question: My pyridine compound appears to be degrading on the silica gel column. How can I prevent this?

Answer: The acidic nature of silica gel can cause the degradation of sensitive compounds.[7]

  • Test for Stability: First, confirm the instability by spotting the compound on a TLC plate, letting it sit for a while, and then eluting it to see if degradation occurs.

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base.

  • Alternative Stationary Phases: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina or florisil.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a stationary phase for pyridine compound purification?

A1: The choice depends on the polarity of your compound.

  • Normal-Phase: For less polar pyridine derivatives, silica gel is a common starting point.[1]

  • Reversed-Phase: For more polar derivatives, C18 or C8 bonded silica is widely used.[1] For basic compounds, it is advisable to use a modern, end-capped column or one specifically designed for use at higher pH to avoid peak tailing.[1][6]

Q2: How do I choose an appropriate mobile phase?

A2:

  • Normal-Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typical.[1] Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent ratio. For basic pyridine compounds, adding a small amount of triethylamine (e.g., 0.1%) to the mobile phase is often beneficial.[12]

  • Reversed-Phase: Mixtures of water or an aqueous buffer with acetonitrile or methanol are standard.[1] The pH of the aqueous portion is a critical parameter to optimize for good peak shape and retention.[5]

Q3: My sample is not soluble in the mobile phase. How should I load it onto the column?

A3: If your sample has poor solubility in the eluent, you can use a "dry loading" technique.[13] Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to dryness. The resulting silica-adsorbed sample can then be carefully added to the top of the column.[13]

Q4: How can I determine the purity of my collected fractions?

A4: The composition of the collected fractions is typically analyzed by Thin-Layer Chromatography (TLC).[14] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[15]

Quantitative Data Summary

The following tables provide a summary of typical mobile phase modifiers and chromatographic conditions used for the separation of basic pyridine compounds.

Table 1: Common Mobile Phase Modifiers for Pyridine Compounds

ModifierTypical ConcentrationPurposeChromatographic Mode
Triethylamine (TEA)0.1 - 0.5%Masks acidic silanol groups, reduces peak tailing.[1]Normal-Phase
Ammonium Hydroxide0.1% in aqueous phaseNeutralizes silanol groups, improves peak shape.[4]Reversed-Phase
Formic Acid0.1 - 0.2%Controls pH, can improve peak shape for protonated bases.[9]Reversed-Phase
Acetic Acid~0.1%Controls pH, can be useful for acidic compounds in a mixture.[12]Normal/Reversed-Phase
Ammonium Formate10 - 50 mMBuffer to control pH, LC-MS compatible.[1][11]Reversed-Phase

Table 2: Example HPLC Conditions for Pyridine Derivatives

ParameterCondition 1Condition 2
Column Amaze SC (Mixed-Mode)[11]J'Sphere ODS-H80 (C18)[8]
Mobile Phase Acetonitrile/Water/Ammonium Formate (pH 3) gradient[11]Gradient of Mobile Phase A and B[8]
Flow Rate 0.6 mL/min[11]1.0 mL/min[8]
Detection UV at 254 nm[11]DAD at 220 nm[8]
Column Temperature Not specified25 °C[8]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Pyridine Derivative (Normal-Phase)

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to identify a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Add 0.1% triethylamine to the solvent mixture to minimize peak tailing. The ideal Rf for the target compound is typically between 0.2 and 0.4.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packed bed is level and free of cracks or air bubbles.[1]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, use the dry loading method if the sample is not soluble in the eluent.[13]

  • Elution:

    • Begin elution with the selected mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent in separate test tubes.

    • Analyze the fractions by TLC to identify those containing the purified compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified pyridine derivative.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC for Solvent System Selection Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: General workflow for column chromatography of pyridine compounds.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for Pyridine Compound CheckModifier Is a basic modifier (e.g., TEA) in the mobile phase? Start->CheckModifier AddModifier Add 0.1-0.5% TEA to the mobile phase CheckModifier->AddModifier No CheckColumn Is the column end-capped or designed for basic compounds? CheckModifier->CheckColumn Yes Resolved Problem Resolved AddModifier->Resolved SwitchColumn Switch to an end-capped or specialized column CheckColumn->SwitchColumn No ConsiderAlternative Consider alternative stationary phase (e.g., Alumina) CheckColumn->ConsiderAlternative Yes SwitchColumn->Resolved ConsiderAlternative->Resolved

Caption: Troubleshooting decision tree for peak tailing of pyridine compounds.

Pyridine_Silica_Interaction cluster_0 Without Modifier cluster_1 With Modifier (e.g., TEA) Pyridine Pyridine (Base) Silanol Silica Surface (Acidic Silanol Groups) Pyridine->Silanol Strong Interaction (Causes Tailing) Pyridine_mod Pyridine (Base) Silanol_mod Silica Surface (Acidic Silanol Groups) Pyridine_mod->Silanol_mod Weak Interaction (Improved Peak Shape) TEA TEA (Stronger Base) TEA->Silanol_mod Preferential Interaction

Caption: Interaction of pyridine with silica gel with and without a basic modifier.

References

Technical Support Center: Recrystallization of Aminopyridine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying aminopyridine salts via recrystallization.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of aminopyridine salts.

Q1: My aminopyridine salt is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the dissolved solute separates as a liquid rather than a solid. This is often because the solution is too concentrated or the cooling rate is too fast.[1][2]

Troubleshooting Steps:

  • Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the concentration and then allow it to cool slowly.[2]

  • Slower Cooling: Insulate the flask to encourage gradual cooling. This provides more time for crystal nucleation and growth.[1]

  • Change Solvent System: The chosen solvent may be inappropriate. Experiment with a different solvent or a mixture of solvents where the aminopyridine salt has moderate solubility at elevated temperatures and low solubility at room temperature.[1]

  • Seed Crystals: Introduce a seed crystal (a pure crystal of the aminopyridine salt) to induce crystallization at a lower level of supersaturation.[1]

Q2: No crystals are forming, even after the solution has cooled. What is the problem?

This typically indicates that the solution is not sufficiently supersaturated or that crystal nucleation is inhibited.[1]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.[1]

    • Seed Crystals: Add a small, pure crystal of the desired aminopyridine salt.[1]

  • Increase Supersaturation:

    • Evaporation: Partially evaporate the solvent to increase the concentration of the aminopyridine salt.[1]

    • Anti-solvent Addition: If using a mixed solvent system, slowly add an "anti-solvent" (a solvent in which the aminopyridine salt is poorly soluble) to decrease the overall solubility.[1][3]

  • Further Cooling: If crystals still do not form at room temperature, try cooling the solution in an ice bath or refrigerator.[1]

Q3: The resulting crystals are very small or needle-like. How can I obtain larger crystals?

The formation of small or needle-like crystals is often a result of rapid crystallization from a highly supersaturated solution.[1]

Troubleshooting Steps:

  • Reduce Supersaturation: Decrease the initial concentration of the aminopyridine salt in the solvent.[1]

  • Slow Down Cooling: Allow the solution to cool more slowly to give the crystals more time to grow.

  • Minimize Agitation: Avoid excessive stirring or agitation during the crystal growth phase.[1]

Q4: How does pH affect the recrystallization of aminopyridine salts?

The pH of the crystallization medium is a critical parameter as it influences the ionization state of the aminopyridine salt.[1] Adjusting the pH away from the isoelectric point of the aminopyridine can alter its solubility profile, which can be leveraged to facilitate crystallization.[1][4] For instance, when purifying 2-chloro-3-aminopyridine hydrochloride, the pH is adjusted to 1-2 by adding an isopropanol solution of hydrogen chloride.

Q5: Can impurities affect the outcome of the recrystallization?

Yes, impurities can significantly interfere with the crystal lattice formation, potentially leading to the formation of poorly formed crystals, "oiling out," or the complete inhibition of crystallization.[1] It is crucial to start with material that is as pure as possible.

Quantitative Data: Solubility of Aminopyridines

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the aminopyridine salt well at high temperatures but poorly at low temperatures. Below is a summary of the solubility of 2-aminopyridine in various solvents, which can serve as a starting point for selecting a suitable recrystallization solvent for aminopyridine salts.

SolventMole Fraction Solubility of 2-Aminopyridine at 273.15 K (0°C)Mole Fraction Solubility of 2-Aminopyridine at 313.15 K (40°C)
N-Methyl-2-pyrrolidone (NMP)0.29790.6136
N,N-Dimethylformamide (DMF)0.28810.5482
Methanol0.25510.4993
Ethanol0.20840.4358
n-Propanol0.16330.3845
n-Butanol0.13420.3441
n-Propyl acetate0.10890.3156
Amyl acetate0.09930.2987
Isopropanol0.09110.2884
Isobutanol0.07640.2553
Acetonitrile0.06330.1986
n-Hexane0.00350.0121
Cyclohexane0.00210.0084

Data extracted from the Journal of Chemical & Engineering Data.[5]

Experimental Protocols

Below are detailed methodologies for common recrystallization techniques for aminopyridine salts.

Protocol 1: Cooling Recrystallization

This method is suitable when the aminopyridine salt is significantly more soluble in a particular solvent at higher temperatures than at lower temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude aminopyridine salt in the minimum amount of a suitable solvent (e.g., water, ethanol) by heating the mixture (e.g., 60-80°C).[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.[1]

  • Further Cooling: If crystallization does not occur at room temperature, place the flask in an ice bath or a refrigerator.[1]

  • Crystal Collection: Once a sufficient amount of crystals has formed, collect them by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: Anti-Solvent Recrystallization

This method is employed when a suitable single solvent for cooling recrystallization cannot be found. It involves dissolving the aminopyridine salt in a "good" solvent and then adding a "poor" solvent (an anti-solvent) to induce precipitation.[3]

  • Dissolution: Dissolve the crude aminopyridine salt in the minimum amount of a "good" solvent (a solvent in which it is highly soluble).[1]

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent in which the aminopyridine salt is insoluble) dropwise to the solution until it becomes slightly turbid (cloudy).[1]

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.[1]

  • Crystallization: Allow the solution to stand undisturbed to allow for slow crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent.[1]

  • Drying: Dry the purified crystals under vacuum.[1]

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Impure Aminopyridine Salt dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool induce Induce Crystallization (if necessary) cool->induce No crystals form filter Vacuum Filtration cool->filter induce->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Aminopyridine Salt Crystals dry->end

Caption: A general workflow for the purification of aminopyridine salts by recrystallization.

Troubleshooting Decision Tree for Recrystallization

Troubleshooting_Recrystallization start Recrystallization Problem oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution_oiling Reheat & Add Solvent Slow Down Cooling Change Solvent oiling_out->solution_oiling Yes small_crystals Crystals Too Small? no_crystals->small_crystals No solution_no_crystals Induce Nucleation (Scratch/Seed) Increase Supersaturation Cool Further no_crystals->solution_no_crystals Yes solution_small_crystals Reduce Concentration Slow Down Cooling Minimize Agitation small_crystals->solution_small_crystals Yes

Caption: A decision tree to troubleshoot common issues in aminopyridine salt recrystallization.

References

Technical Support Center: Preventing Over-chlorination in Chloropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate over-chlorination during the synthesis of chloropyridines.

Frequently Asked Questions (FAQs)

Q1: What is over-chlorination in pyridine synthesis and why is it a problem?

A1: Over-chlorination is a common side reaction where the pyridine ring is chlorinated multiple times, leading to the formation of di- and tri-chlorinated pyridines (e.g., 2,6-dichloropyridine) instead of the desired monochlorinated product.[1][2] This is problematic because it reduces the yield of the target molecule, complicates the purification process due to similar physical properties of the products, and consumes expensive reagents.

Q2: What are the primary causes of over-chlorination?

A2: The leading causes of over-chlorination include:

  • Harsh Reaction Conditions: High temperatures, particularly in vapor-phase chlorinations (often >300°C), provide enough energy to overcome the activation barrier for subsequent chlorinations.[3][4]

  • Highly Reactive Reagents: The use of aggressive chlorinating agents like chlorine gas (Cl₂) can be difficult to control and often lacks selectivity.[1]

  • Reaction Stoichiometry: An excessive molar ratio of the chlorinating agent to the pyridine substrate directly increases the likelihood of multiple additions.

  • Substrate Reactivity: The initial monochloropyridine product can have a reactivity towards further chlorination that is comparable to the starting pyridine, especially in radical reactions.[1]

Q3: What is the most effective and common strategy to achieve selective monochlorination?

A3: The most widely adopted strategy is the Pyridine N-Oxide pathway .[5][6] In this method, the pyridine is first oxidized to pyridine N-oxide. This intermediate activates the C2 and C4 positions of the ring, allowing for regioselective chlorination under much milder conditions using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[2][5] The N-oxide is typically removed during the chlorination step, yielding the desired 2- or 4-chloropyridine with high selectivity.

Q4: How can I monitor my reaction to detect and quantify over-chlorination?

A4: Regular monitoring of the reaction mixture is critical. The most common analytical methods are:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase (RP-HPLC), is essential for separating and quantifying the starting material, the desired monochloropyridine, and various dichlorinated byproducts.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile chloropyridine isomers and provides confirmation of their identity through their mass-to-charge ratio.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of different isomers in the product mixture by integrating their unique proton signals.[7]

Q5: Are there modern alternatives to using chlorine gas for better selectivity?

A5: Yes, several newer methods offer improved selectivity and control:

  • Designed Phosphine Reagents: This strategy involves installing a heterocyclic phosphine at the 4-position of the pyridine to form a phosphonium salt. This salt is then displaced by a halide nucleophile (e.g., from LiCl), providing excellent regiocontrol for 4-chlorination.[11]

  • Palladium-Catalyzed C-H Activation: For substituted pyridines, chelation-assisted palladium catalysis can direct chlorination specifically to the ortho position of a directing group, achieving high monoselectivity.[12]

  • N-Chlorosuccinimide (NCS): NCS is a solid, easier-to-handle chlorinating agent that is often used with a catalyst to provide milder and more selective reactions compared to chlorine gas.[12]

Troubleshooting Guide

Problem 1: The primary product of my reaction is 2,6-dichloropyridine, but I am targeting 2-chloropyridine.

This is a classic case of over-chlorination. The initially formed 2-chloropyridine is being chlorinated a second time.

Possible CauseSuggested Solution
Excess Chlorinating Agent Carefully control the stoichiometry. Use a molar ratio of chlorinating agent to pyridine of 1:1 or slightly less. Consider using a slight excess of pyridine.
High Reaction Temperature Lower the reaction temperature. If using a high-temperature gas-phase reaction, consider a two-stage process with a lower-temperature second zone to prevent further reaction of the product.[3]
Aggressive Reagent Switch from Cl₂ gas to a milder, more controllable reagent like SO₂Cl₂ or NCS.
Incorrect Methodology Adopt the Pyridine N-Oxide method. Oxidize pyridine first, then chlorinate with POCl₃. This method is highly selective for the 2-position and significantly reduces the formation of 2,6-dichloropyridine.[2][5]

Problem 2: My reaction produces a difficult-to-separate mixture of 2-, 3-, and 4-chloropyridine isomers.

This indicates a lack of regioselectivity, which is common in high-temperature radical chlorination pathways.[1]

Possible CauseSuggested Solution
Radical Reaction Pathway Radical reactions are often non-selective. Switch to an ionic pathway which offers better regiocontrol.
Unactivated Pyridine Ring Direct electrophilic chlorination of an unactivated pyridine ring requires harsh conditions leading to poor selectivity. Utilize a method that directs the chlorination to a specific position.
Methodology Lacks Regiocontrol For 2- or 4-chloropyridine: Use the Pyridine N-Oxide method. The N-oxide strongly directs chlorination to the 2- and 4-positions.[6] For 4-chloropyridine: Employ the phosphine reagent method, which is highly selective for the 4-position.[11] For 3-chloropyridine: This is the most challenging isomer. Electrophilic aromatic substitution under strongly acidic conditions can favor the 3-position, but mixtures are still common.

Problem 3: I am observing significant charring and reactor plugging during a gas-phase chlorination.

This issue is often reported in industrial-scale, high-temperature chlorinations and can halt production.[13]

Possible CauseSuggested Solution
High Reaction Temperature The high temperatures are causing decomposition and polymerization of the pyridine starting material or products. Reduce the temperature if possible or implement a two-stage thermal process.[3]
Lack of Diluent Running the reaction neat in the gas phase increases the concentration of reactive species. Introduce an inert gas (e.g., N₂) to the feed stream to dilute the reactants and help dissipate heat.[3]
Reaction Kinetics The reaction may be too fast and exothermic, creating localized "hot spots". Improve reactor design to ensure better heat transfer and mixing.
Inappropriate Method Gas-phase chlorination is often unsuitable for complex or sensitive substrates. Switch to a liquid-phase reaction at a lower temperature using a solvent and a more selective chlorinating agent (e.g., NCS, SO₂Cl₂).

Visual Guides and Pathways

A clear understanding of the reaction pathways and troubleshooting logic is essential for success.

G Figure 1: Desired vs. Undesired Chlorination Pathways Py Pyridine Mono Monochloropyridine (Desired Product) Py->Mono Controlled Chlorination (e.g., Stoichiometry, Temp.) Di Dichloropyridine (Over-chlorination) Py->Di Poor Selectivity Mono->Di Over-chlorination (e.g., Excess Reagent, High Temp.) Poly Poly-chlorinated Byproducts Di->Poly

Caption: Figure 1: Reaction pathways illustrating the desired selective monochlorination versus the undesired over-chlorination route.

G Figure 2: Troubleshooting Workflow for Over-chlorination start High % of Dichloride Observed in Analysis check_ratio Is Molar Ratio of Chlorinating Agent > 1.0? start->check_ratio reduce_ratio Action: Reduce Molar Ratio to 0.9 - 1.0 eq. check_ratio->reduce_ratio Yes check_temp Is Reaction Temperature High? check_ratio->check_temp No reanalyze Re-run Reaction and Analyze Products reduce_ratio->reanalyze reduce_temp Action: Lower Temperature and Monitor check_temp->reduce_temp Yes check_method Is a Non-Selective Method (e.g., High-Temp Cl2) Used? check_temp->check_method No reduce_temp->reanalyze change_method Action: Switch to a Selective Method (e.g., N-Oxide Pathway) check_method->change_method Yes check_method->reanalyze No, Optimize Current Method change_method->reanalyze

Caption: Figure 2: A decision-making workflow for systematically troubleshooting issues of over-chlorination.

G Figure 3: The Pyridine N-Oxide Strategy for Selective Chlorination Py Pyridine Oxide Pyridine N-Oxide (Activated Intermediate) Py->Oxide + Peracid (e.g., m-CPBA) Product 2-Chloropyridine (High Selectivity) Oxide->Product + POCl₃ or SO₂Cl₂ (Mild Conditions)

Caption: Figure 3: The highly selective two-step pathway for 2-chloropyridine synthesis via a pyridine N-oxide intermediate.

Key Experimental Protocols

Protocol 1: General Procedure for Selective 2-Chlorination via Pyridine N-Oxide

This protocol describes a common lab-scale synthesis of 2-chloropyridine with high selectivity.

  • Step A: Synthesis of Pyridine N-Oxide

    • Dissolve pyridine (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an oxidizing agent, such as hydrogen peroxide (30% solution) or m-CPBA (1.1 eq), portion-wise, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Work up the reaction by neutralizing the acid and extracting the aqueous phase to isolate the crude pyridine N-oxide, which can be purified or used directly.

  • Step B: Chlorination of Pyridine N-Oxide

    • Place the crude or purified pyridine N-oxide (1.0 eq) in a round-bottom flask.

    • Slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0°C. Caution: This reaction is exothermic.

    • After addition, slowly heat the reaction mixture to reflux (typically 80-110°C) and maintain for 2-4 hours.[5]

    • Monitor the reaction by HPLC or GC-MS.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a base (e.g., Na₂CO₃ or NaOH) until pH > 8.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or distillation to obtain pure 2-chloropyridine.

Protocol 2: General Procedure for Monitoring by RP-HPLC

This is a general guideline for analyzing the reaction mixture. Method optimization is likely required.[7]

ParameterGuideline
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid or TFA
Mobile Phase B Acetonitrile with 0.1% Formic Acid or TFA
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-40°C
Detection UV at 254 nm or 270 nm
Sample Preparation Dilute a small aliquot of the reaction mixture (~1-2 µL) in a known volume of mobile phase or acetonitrile (e.g., 1 mL). Filter if necessary.

References

Technical Support Center: Enhancing Solubility of Pyridine-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of pyridine-based compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my pyridine-based compounds often exhibit poor aqueous solubility?

A1: Pyridine itself is miscible with water due to its polarity and ability to form hydrogen bonds.[1][2] However, many pyridine derivatives of pharmaceutical interest are larger, more complex molecules. Their overall solubility is a balance of the polar pyridine ring and any attached lipophilic (hydrophobic) functional groups. Large, non-polar side chains can significantly decrease aqueous solubility, leading to precipitation in the aqueous buffers used for most biological assays.[3]

Q2: What are the common consequences of poor compound solubility in my biological assays?

A2: Poor solubility can lead to a number of issues that compromise the validity of your experimental results. These include:

  • Underestimation of Potency: If a compound precipitates out of solution, its effective concentration at the target site is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.

  • Poor Reproducibility: Inconsistent precipitation between wells or experiments can lead to high variability in your data.

  • Assay Interference: Compound precipitates can interfere with assay detection methods, for example, by scattering light in absorbance or fluorescence-based assays.[4]

  • False Negatives: A potentially active compound may be discarded because its poor solubility prevents it from reaching a high enough concentration to elicit a biological response.

Q3: What is "solvent shock" and how can I avoid it?

A3: Solvent shock, or "crashing out," occurs when a compound dissolved in a high-concentration organic solvent (typically DMSO) is rapidly diluted into an aqueous buffer where it is less soluble.[5] The sudden change in solvent polarity causes the compound to precipitate. To avoid this, you can:

  • Perform serial dilutions in the pre-warmed (e.g., 37°C) aqueous buffer.[5]

  • Add the DMSO stock solution dropwise to the assay buffer while gently vortexing.[5]

  • Keep the final concentration of the organic solvent as low as possible (ideally ≤ 0.5%).[5]

Q4: Can repeated freeze-thaw cycles of my DMSO stock solutions affect compound solubility?

A4: Yes. Repeated freeze-thaw cycles can lead to the absorption of atmospheric moisture by the DMSO, which can, in turn, reduce the solubility of your compound in the stock solution.[6] It can also promote the formation of less soluble crystalline forms of your compound. It is best practice to aliquot your stock solutions into single-use volumes to minimize freeze-thaw cycles.[5]

Troubleshooting Guide: Compound Precipitation in Biological Assays

This guide will help you diagnose and resolve common issues with compound precipitation during your experiments.

Observation Potential Cause Recommended Solution
Immediate Precipitation Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous buffer.[5]- Perform serial dilutions in pre-warmed (37°C) assay buffer.- Add the DMSO stock dropwise while gently vortexing the buffer.[5]
Concentration Exceeds Solubility Limit: The final concentration of the compound is higher than its maximum solubility in the assay buffer.- Lower the final working concentration of the compound.- Determine the compound's kinetic or thermodynamic solubility to establish a maximum working concentration.
Precipitation Over Time in Incubator Temperature Shift: Compound is less soluble at the incubation temperature (e.g., 37°C) than at room temperature.[5]- Pre-warm the assay buffer to the incubation temperature before adding the compound.[5]
pH Shift: Cellular metabolism or CO2 in the incubator alters the pH of the medium, affecting the solubility of ionizable compounds.[5]- Ensure the medium is adequately buffered (e.g., with HEPES) for the incubator's CO2 concentration.- Test the compound's solubility at different pH values to assess its sensitivity.
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the culture medium, leading to precipitation.- Reduce the serum concentration if possible.- Test the compound's solubility in a simpler buffer to identify problematic media components.
Precipitation After Freeze-Thaw Cycles of Stock Reduced Solubility in DMSO: Water absorption by DMSO or formation of a less soluble crystal form of the compound.[6]- Aliquot stock solutions into single-use volumes.- Before use, warm the stock solution to room temperature and vortex to re-dissolve any precipitate.[5]- Use anhydrous DMSO for preparing stock solutions.

Data on Solubility Enhancement of Pyridine-Based Compounds

The following tables provide examples of how different techniques can improve the solubility of pyridine-based compounds. Note that the effectiveness of each method is highly dependent on the specific chemical structure of the compound.

Table 1: pH-Dependent Solubility of a Hypothetical Weakly Basic Pyridine Derivative (pKa = 5.0)

pHPredominant SpeciesRelative Solubility
3.0Protonated (Salt Form)High
5.050% Protonated, 50% Free BaseModerate
7.0Free BaseLow
9.0Free BaseLow

Note: For weakly basic drugs like many pyridine derivatives, solubility generally increases as the pH decreases below the pKa.[7]

Table 2: Effect of Co-solvents on the Aqueous Solubility of a Hypothetical Pyridine-Based Compound

Co-solventConcentration in Water (v/v)Solubility Increase (Fold Change)
DMSO1%2
DMSO5%10
Ethanol5%5
PEG 4005%8

Note: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8]

Table 3: Solubility of a Thieno[2,3-b]pyridine Derivative and its Modified Version

CompoundModificationAqueous Solubility (µg/mL)Fold Increase
Thieno[2,3-b]pyridine-1.2-
1H-pyrrolo[2,3-b]pyridineMorpholine moiety tethered1300~1083

Data adapted from a study on improving the aqueous solubility of thieno[2,3-b]pyridine anti-proliferative agents.[9]

Table 4: Effect of Cyclodextrins on the Solubility of Alectinib (a Pyridine-Containing Drug)

CyclodextrinStability Constant (Ks) in M⁻¹Solubility Enhancement
β-Cyclodextrin (βCD)500Significant
Hydroxypropyl-β-Cyclodextrin (HPβCD)1836More Significant

Data adapted from a study on the inclusion complexes of Alectinib. A higher stability constant indicates a more stable complex and often greater solubility enhancement.[10]

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Thermodynamic Solubility

This method determines the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of the solid pyridine-based compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]

  • Separation: After equilibration, remove the vial and let any undissolved solid settle. Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining solid particles.[12]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific buffer.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the pyridine-based compound in 100% DMSO (e.g., 10 mM).[13]

  • Assay Plate Preparation: In a 96-well plate, add the aqueous assay buffer to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration (ensure the final DMSO concentration is low, e.g., <2%).[14]

  • Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours.[13][14]

  • Analysis: After incubation, measure the amount of precipitate formed using nephelometry (light scattering) or separate the precipitate by filtration or centrifugation and quantify the concentration of the remaining dissolved compound in the supernatant by UV absorbance or LC-MS/MS.[15]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)

This protocol describes a common method for preparing a solid cyclodextrin complex to improve a compound's solubility.

  • Dissolution: Dissolve the pyridine-based compound in a suitable organic solvent. Dissolve the cyclodextrin (e.g., HP-β-CD) in water.

  • Mixing: Slowly add the drug solution to the cyclodextrin solution with continuous stirring.

  • Evaporation: Continue stirring the mixture for a set period (e.g., 24 hours) and then remove the solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Drying and Pulverization: Dry the resulting solid mass in a vacuum oven. Pulverize the dried complex into a fine powder.

  • Solubility Testing: The solubility of the resulting powder can then be determined using the shake-flask method (Protocol 1).

Visualizations

G Decision Tree for Solubility Enhancement start Poorly Soluble Pyridine Compound is_ionizable Is the compound ionizable (acidic/basic)? start->is_ionizable ph_modification pH Modification is_ionizable->ph_modification Yes solvent_compatible Is an organic co-solvent compatible with the assay? is_ionizable->solvent_compatible No ph_stable Is the compound stable at the required pH? ph_modification->ph_stable salt_formation Salt Formation co_solvent Co-solvent Addition cyclodextrin Cyclodextrin Complexation other_methods Other Methods (e.g., solid dispersion, nanosuspension) cyclodextrin->other_methods ph_stable->salt_formation No ph_stable->co_solvent Yes solvent_compatible->co_solvent Yes solvent_compatible->cyclodextrin No G General Workflow for Solubility Assessment cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis & Decision prep_stock Prepare High-Concentration Stock in DMSO add_to_buffer Add Stock to Aqueous Buffer prep_stock->add_to_buffer incubate Incubate with Shaking (e.g., 2h at 25°C) add_to_buffer->incubate separate Separate Precipitate (Filter/Centrifuge) incubate->separate quantify Quantify Soluble Compound (LC-MS/UV) separate->quantify determine_sol Determine Solubility Value (e.g., µg/mL) quantify->determine_sol compare Compare to Required Assay Concentration determine_sol->compare proceed Proceed with Assay compare->proceed Sufficient optimize Optimize Solubility compare->optimize Insufficient

References

Validation & Comparative

Spectroscopic Analysis and Structural Validation of (5-Chloropyridin-2-yl)methanamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of (5-Chloropyridin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. Through a detailed examination of its nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data, this document serves to validate its chemical structure. Furthermore, a comparison with its bromo- and fluoro-analogues is presented to highlight the influence of halogen substitution on their spectroscopic properties.

Structural Elucidation and Comparative Spectroscopic Data

The structural integrity of this compound and its analogues is confirmed through various spectroscopic techniques. The data presented below has been compiled from available experimental and predicted sources to offer a comparative overview.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental for Free Base)

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)-CH₂- (ppm)-NH₃⁺ (ppm)Solvent
This compound~7.8~8.3~8.7~4.3~8.5-9.5 (broad)DMSO-d₆
(5-Chloropyridin-2-yl)methanamine (Free Base)[1]7.28-7.14 (m)7.66-7.60 (m)8.56-8.51 (br d)3.97 (s)1.72 (s)CDCl₃
(5-Bromopyridin-2-yl)methanamine Hydrochloride~7.9~8.4~8.8~4.3~8.5-9.5 (broad)DMSO-d₆
(5-Fluoropyridin-2-yl)methanamine Hydrochloride~7.7~8.2~8.6~4.2~8.5-9.5 (broad)DMSO-d₆

Note: Data for hydrochloride salts are predicted based on the expected deshielding effects upon protonation of the amine and pyridine nitrogen. The broad signal for -NH₃⁺ is due to proton exchange and quadrupolar broadening.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundC-2C-3C-4C-5C-6-CH₂-
This compound~150~125~140~135~148~45
(5-Bromopyridin-2-yl)methanamine Hydrochloride~150~128~143~123~150~45
(5-Fluoropyridin-2-yl)methanamine Hydrochloride~158 (d)~123 (d)~141 (d)~155 (d)~138 (d)~44

Note: Predicted chemical shifts. 'd' denotes a doublet due to C-F coupling.

Table 3: FT-IR Spectroscopic Data (Expected Absorption Bands)

Functional GroupThis compound (cm⁻¹)Key Features
N-H Stretch (Ammonium)3200-2800 (broad)Broad, strong absorption characteristic of ammonium salts.
C-H Stretch (Aromatic)3100-3000Sharp, medium intensity bands.
C-H Stretch (Aliphatic)3000-2850Medium intensity bands.
N-H Bend (Ammonium)1600-1500Medium to strong absorption.
C=C, C=N Stretch (Pyridine)1600-1450Multiple sharp bands of variable intensity.
C-Cl Stretch800-600Medium to strong absorption.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)
(5-Chloropyridin-2-yl)methanamineC₆H₇ClN₂142.59143.03705 (Predicted)[2], 143.07 (Experimental)[1]
(5-Bromopyridin-2-yl)methanamineC₆H₇BrN₂187.04186.98654 (Predicted)[3]
(5-Fluoropyridin-2-yl)methanamineC₆H₇FN₂126.13126.05932639 (Predicted)[4]

Note: Mass spectrometry data is for the free base, as the hydrochloride salt would typically dissociate in the ion source.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the hydrochloride salt is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[5] For the free base, CDCl₃ can be used. The choice of solvent is critical to avoid exchange of the labile amine protons.[5]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid hydrochloride salts, the KBr pellet method is commonly employed.[6][7] A small amount of the sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet.[8] Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.[9]

  • Instrumentation: Spectra are recorded on an FT-IR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of a blank KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for this type of compound.[10][11]

  • Parameters:

    • Ionization mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

    • Mass range: m/z 50-500

    • Capillary voltage: 3-4 kV

    • Cone voltage: 20-40 V

    • Source temperature: 100-150 °C

    • Desolvation temperature: 250-350 °C

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of spectroscopic analysis for structural validation and the relationship between the target compound and its analogues.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Compound (5-Chloropyridin-2-yl)methanamine Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Spectroscopic analysis workflow for structural validation.

Halogen_Analogues Chloro (5-Chloropyridin-2-yl)methanamine Hydrochloride Parent Halogen Substitution at C-5 Chloro->Parent Bromo (5-Bromopyridin-2-yl)methanamine Hydrochloride Bromo->Parent Fluoro (5-Fluoropyridin-2-yl)methanamine Hydrochloride Fluoro->Parent

Structural relationship of the halogenated analogues.

References

A Comparative Analysis of (5-Chloropyridin-2-yl)methanamine Hydrochloride and Other Pyridine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals, this report provides a comparative study of (5-Chloropyridin-2-yl)methanamine hydrochloride against other key pyridine building blocks. It offers an objective analysis of their physicochemical properties, reactivity in common synthetic transformations, and relevance in targeted drug discovery, supported by experimental data and detailed protocols.

Pyridine-based scaffolds are among the most prevalent heterocyclic systems in pharmaceuticals, owing to their ability to engage in various biological interactions and their synthetic versatility.[1] The strategic placement of substituents on the pyridine ring can significantly modulate a molecule's physicochemical properties, reactivity, and pharmacological activity. This guide focuses on this compound, a valuable building block, and compares it with structurally related aminomethylpyridines to aid researchers in selecting the optimal scaffold for their drug discovery programs.

Physicochemical Properties: A Comparative Overview

The electronic nature and position of substituents on the pyridine ring directly influence key physicochemical properties such as basicity (pKa) and lipophilicity (logP). These parameters are critical for determining a molecule's solubility, permeability, and potential for off-target interactions. The presence of a chlorine atom, an electron-withdrawing group, on the pyridine ring of (5-Chloropyridin-2-yl)methanamine is expected to decrease the basicity of both the pyridine nitrogen and the exocyclic aminomethyl group compared to the unsubstituted 2-(Aminomethyl)pyridine. Conversely, an electron-donating group, such as a methoxy group, is anticipated to increase basicity.

Table 1: Comparative Physicochemical Properties of Selected Pyridine Building Blocks

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)clogP (Predicted)
(5-Chloropyridin-2-yl)methanamine C₆H₇ClN₂142.597.81.1
2-(Aminomethyl)pyridine C₆H₈N₂108.148.8[2]-0.2[3]
(4-Chloropyridin-2-yl)methanamine C₆H₇ClN₂142.597.51.1[4]
(5-Methoxypyridin-2-yl)methanamine C₇H₁₀N₂O138.179.00.3

Note: Predicted pKa and clogP values are estimations from chemical software and may vary from experimental values.

The data in Table 1 illustrates the impact of substitution on the pyridine ring. The chloro-substituted derivatives exhibit lower predicted pKa values, indicating reduced basicity, which can be advantageous in tuning interactions with biological targets and improving pharmacokinetic profiles. The position of the chlorine atom (4- vs. 5-position) is predicted to have a subtle effect on basicity. The methoxy-substituted analog, with its electron-donating character, shows a predicted pKa closer to the parent compound.

Reactivity in Key Synthetic Transformations

This compound is a versatile building block commonly employed in the synthesis of more complex molecules through reactions involving its primary amine functionality. Two of the most frequent transformations are N-alkylation and amide bond formation. The reactivity of the aminomethyl group is influenced by the electronic properties of the substituted pyridine ring.

N-Alkylation

N-alkylation introduces alkyl groups onto the primary amine, a common strategy for building molecular complexity and modulating biological activity. The nucleophilicity of the amine is a key determinant of the reaction's success. Electron-withdrawing groups on the pyridine ring, such as chlorine, can decrease the nucleophilicity of the aminomethyl group, potentially requiring more forcing reaction conditions compared to the unsubstituted or electron-rich analogs.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, used to link molecular fragments and create compounds with improved properties.[5] The reaction involves the coupling of the aminomethylpyridine with a carboxylic acid, typically activated by a coupling reagent. Similar to N-alkylation, the nucleophilicity of the amine plays a crucial role. While electron-deficient amines can be less reactive, a wide array of modern coupling reagents can effectively facilitate this transformation.[6][7]

Table 2: Representative Reactivity in N-Alkylation and Amide Coupling

Building BlockReactionReagents & ConditionsProductTypical YieldReference
(5-Chloropyridin-2-yl)methanamine Amide CouplingCarboxylic Acid, EDC, HOBt, DIPEA, DMF, rtN-Acyl derivativeGood to ExcellentGeneral Protocol
(5-Chloropyridin-2-yl)methanamine N-AlkylationAlkyl Halide, K₂CO₃, CH₃CN, 60 °CN-Alkyl derivativeModerate to GoodGeneral Protocol
2-(Aminomethyl)pyridine Amide CouplingCarboxylic Acid, HATU, DIPEA, DMF, rtN-Acyl derivativeGood to Excellent[6]
2-(Aminomethyl)pyridine N-AlkylationAlkyl Halide, Base, Solvent, rtN-Alkyl derivativeGood to ExcellentGeneral Protocol

Note: Yields are indicative and can vary significantly based on the specific substrates and reaction conditions used.

Application in Drug Discovery: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

A pertinent example of the application of substituted aminomethylpyridines is in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2).[1] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[8] Dysregulation of LOXL2 is implicated in fibrotic diseases and cancer progression, making it an attractive therapeutic target.[8][9] Small molecule inhibitors of LOXL2, such as those based on the aminomethylpyridine scaffold, have shown therapeutic potential.[1][10]

The primary amine of the building block can act as a substrate mimic, while the substituted pyridine ring can be tailored to optimize potency, selectivity, and pharmacokinetic properties. For instance, (2-Chloropyridin-4-yl)methanamine has been identified as a selective LOXL2 inhibitor.[10]

LOXL2 Signaling Pathway in Fibrosis and Cancer

LOXL2 contributes to disease progression through multiple mechanisms. In the extracellular space, its enzymatic activity leads to ECM stiffening, which can promote tumor growth and fibrosis.[11] This process can activate intracellular signaling pathways, such as the Focal Adhesion Kinase (FAK) and PI3K/Akt pathways, through integrin engagement.[12][13] LOXL2 can also have intracellular, non-enzymatic functions, influencing gene expression and promoting epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[14]

LOXL2_Signaling_Pathway LOXL2 Signaling Pathway in Disease Progression cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling LOXL2 LOXL2 Collagen Collagen/ Elastin LOXL2->Collagen Oxidative Deamination ECM_Stiffening ECM Cross-linking & Stiffening Collagen->ECM_Stiffening Integrin Integrins ECM_Stiffening->Integrin Mechanical Signal FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Invasion Akt->Cell_Proliferation EMT Epithelial-to- Mesenchymal Transition (EMT) EMT->Cell_Proliferation Gene_Expression Altered Gene Expression Gene_Expression->Cell_Proliferation LOXL2_intra Intracellular LOXL2 LOXL2_intra->EMT LOXL2_intra->Gene_Expression

Caption: LOXL2 signaling in fibrosis and cancer.

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrates used.

General Protocol for Amide Coupling

This protocol describes a standard procedure for the coupling of an aminomethylpyridine with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Amide_Coupling_Workflow start Start dissolve_acid Dissolve Carboxylic Acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. start->dissolve_acid stir_activation Stir at 0 °C for 30 min (Activation Step) dissolve_acid->stir_activation add_amine Add Aminomethylpyridine (1.1 eq) and DIPEA (2.5 eq). stir_activation->add_amine reaction Stir at room temperature for 12-24 h. add_amine->reaction workup Quench with water, extract with Ethyl Acetate. reaction->workup purify Purify by column chromatography. workup->purify end End (Isolated Amide) purify->end

Caption: Workflow for a typical amide coupling reaction.

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add the respective aminomethylpyridine hydrochloride (1.1 equivalents) followed by N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

General Protocol for N-Alkylation

This protocol outlines a standard procedure for the N-alkylation of an aminomethylpyridine using an alkyl halide.

N_Alkylation_Workflow start Start combine_reagents Combine Aminomethylpyridine (1.0 eq), Alkyl Halide (1.1 eq), and K₂CO₃ (2.0 eq) in Acetonitrile. start->combine_reagents heat_reaction Heat the mixture at 60 °C for 6-18 h. combine_reagents->heat_reaction monitor_reaction Monitor reaction progress by TLC or LC-MS. heat_reaction->monitor_reaction workup Filter the solid, concentrate the filtrate. monitor_reaction->workup purify Purify the crude product by column chromatography. workup->purify end End (Isolated N-Alkyl Amine) purify->end

Caption: Workflow for a typical N-alkylation reaction.

Procedure:

  • To a solution of the aminomethylpyridine hydrochloride (1.0 equivalent) and potassium carbonate (3.0 equivalents) in acetonitrile, add the alkyl halide (1.1 equivalents).

  • Heat the reaction mixture to 60 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-alkylated product.

Experimental Protocol for LOXL2 Inhibition Assay

The activity of LOXL2 and its inhibition can be measured using a fluorometric assay that detects the hydrogen peroxide (H₂O₂) produced during the enzymatic reaction.[5][10]

LOXL2_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, rhLOXL2, Inhibitor dilutions, and Amplex Red/HRP/Substrate Mix. start->prepare_reagents plate_setup Add buffer/inhibitor and rhLOXL2 solution to a 96-well plate. prepare_reagents->plate_setup pre_incubate Pre-incubate at 37°C for 30 min. plate_setup->pre_incubate initiate_reaction Add Amplex Red/HRP/Substrate Mix to all wells. pre_incubate->initiate_reaction measure_fluorescence Measure fluorescence kinetically (Ex: 544 nm, Em: 590 nm) at 37°C for 30-60 min. initiate_reaction->measure_fluorescence analyze_data Calculate reaction rates, % inhibition, and determine IC₅₀. measure_fluorescence->analyze_data end End (IC₅₀ Value) analyze_data->end

Caption: Workflow for a LOXL2 enzyme inhibition assay.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., (5-Chloropyridin-2-yl)methanamine derivative) in assay buffer.

  • In a 96-well plate, add the test compound dilutions and a solution of recombinant human LOXL2 (rhLOXL2). Include controls for 100% activity (enzyme + vehicle) and background (no enzyme).

  • Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Prepare a working solution containing the Amplex® Red reagent, horseradish peroxidase (HRP), and a LOXL2 substrate (e.g., 1,5-diaminopentane).

  • Initiate the reaction by adding the Amplex® Red/HRP/substrate working solution to all wells.

  • Immediately measure the fluorescence in a kinetic mode at an excitation of ~544 nm and an emission of ~590 nm at 37°C for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

  • Determine the percent inhibition for each inhibitor concentration and plot the data to calculate the IC₅₀ value.

Conclusion

This compound is a valuable building block for drug discovery, offering a scaffold with modulated basicity compared to its parent compound, 2-(aminomethyl)pyridine. The presence of the electron-withdrawing chlorine atom can influence its reactivity in key synthetic transformations such as N-alkylation and amide coupling, and provides a vector for further functionalization. Its utility is highlighted in the context of developing inhibitors for therapeutic targets like LOXL2. By understanding the comparative physicochemical properties and reactivity of this and other pyridine building blocks, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents. The provided experimental protocols offer a practical guide for the utilization of these important synthetic intermediates.

References

X-ray crystallography of (5-Chloropyridin-2-yl)methanamine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of X-ray crystallography data for derivatives of aminopyridines, serving as a reference for the structural analysis of (5-Chloropyridin-2-yl)methanamine hydrochloride and related compounds. Due to the limited public availability of specific crystallographic data for this compound, this guide leverages data from structurally similar aminopyridine compounds to provide a relevant comparative framework.

Introduction to Structural Analysis of Aminopyridines

Aminopyridine derivatives are a crucial class of compounds in medicinal chemistry and drug development. Their three-dimensional structure, as determined by X-ray crystallography, is fundamental to understanding their biological activity, receptor binding, and pharmacokinetic properties. This guide offers a comparison of key crystallographic parameters from published studies on various aminopyridine derivatives, providing insights into the expected structural features of this molecular family.

Comparative Crystallographic Data

The following table summarizes key crystallographic data from the analyses of several aminopyridine derivatives. This data allows for a quantitative comparison of unit cell dimensions, space groups, and refinement parameters, which are critical for assessing the quality of crystallographic studies and understanding the crystal packing of these molecules.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZR-factorRef.
N′-aminopyridine-2-carboximidamideC₆H₈N₄MonoclinicP2₁/c12.0258(15)8.0563(10)12.4478(13)104.157(4)40.0619[1]
[Cu(3-aminopyridine)₂(NCS)₂]C₁₂H₁₂CuN₆S₂MonoclinicP2₁/n------[2]
[Cu(4-aminopyridine)₃(NCS)₂]C₁₇H₁₈CuN₇S₂MonoclinicP2₁/n------[2]
4-aminopyridinium 4-acetyl-(pyridin-4-yl)-1H-1,2,3-triazol-5-olate monohydrateC₁₄H₁₆N₆O₃TriclinicP-17.7890(5)8.6069(6)12.4753(8)72.754(3)20.0594[3]

Note: Complete unit cell parameters for some compounds were not available in the provided search results.

Key Structural Features and Interactions

Analysis of the crystal structures of aminopyridine derivatives reveals recurring structural motifs and intermolecular interactions that govern their solid-state packing.

  • Hydrogen Bonding: N-H···N and N-H···S hydrogen bonds are prevalent in the crystal structures of aminopyridine derivatives, often leading to the formation of one-dimensional chains or two-dimensional networks.[1][4] In the case of N′-aminopyridine-2-carboximidamide, intermolecular N—H⋯N hydrogen-bonding interactions result in a two-dimensional network.[4]

  • Planarity and Torsion Angles: The degree of planarity of the pyridine ring and the torsion angles between the ring and its substituents are key structural descriptors. For instance, in N′-aminopyridine-2-carboximidamide, the non-hydrogen atoms are nearly planar, while a related derivative exhibits a significant twist around the central N-N bond.[1][4]

  • Coordination in Metal Complexes: In coordination compounds, aminopyridine ligands coordinate to metal centers through their nitrogen atoms. The geometry of the resulting complex, such as square planar or square pyramidal, is determined by the metal ion and the other coordinating ligands.[2][5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized experimental protocol for the structural determination of aminopyridine derivatives by single-crystal X-ray diffraction, based on common practices reported in the literature.[2][4][5]

  • Crystallization: Suitable single crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in difference Fourier maps and refined isotropically.

  • Data Analysis and Visualization: The final refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The structure is often visualized using software such as ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program) to represent the atoms as thermal ellipsoids.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for X-ray crystallography.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination & Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Workflow of single-crystal X-ray crystallography.

References

The Impact of Chlorination on the Biological Activity of Pyridine Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the strategic modification of molecular scaffolds is a cornerstone of optimizing therapeutic efficacy. Among the vast array of heterocyclic compounds, pyridine and its derivatives are of significant interest due to their presence in numerous FDA-approved drugs and their broad spectrum of biological activities. A common synthetic strategy to modulate the pharmacological profile of these compounds is halogenation, particularly chlorination. This guide provides a comparative analysis of the biological activity of chlorinated and non-chlorinated pyridine analogs, with a focus on anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Unveiling the Influence of Halogenation on Anticancer Potency

A study on a series of pyridine-urea derivatives has shed light on the significant role that the nature and position of halogen substituents play in determining the antiproliferative activity of these compounds. The research, which evaluated the in vitro cytotoxic effects against the human breast cancer cell line MCF-7, provides a clear comparison of differently halogenated analogs.

The results, summarized in the table below, demonstrate a clear trend in how different halogen substitutions on the phenyl urea moiety of the pyridine derivative influence its anticancer potency. The data reveals that the presence and type of halogen can dramatically alter the compound's efficacy.

Compound IDSubstitution PatternIC50 (µM) after 48h[1]IC50 (µM) after 72h[1]
8a 4-Fluorophenyl urea7.035.14
8b 4-Chlorophenyl urea4.682.50
8d 4-Bromophenyl urea3.031.63
8e 4-Iodophenyl urea0.220.11
8n 3,4-Dichlorophenyl urea1.880.80
Doxorubicin Standard Chemotherapeutic1.93Not Reported
Sorafenib Multi-kinase inhibitor4.50Not Reported

Notably, the 4-chlorophenyl derivative (8b ) exhibits a significantly lower IC50 value (4.68 µM at 48h) compared to its 4-fluorophenyl counterpart (8a ), indicating enhanced anticancer activity.[1] The trend continues down the halogen group, with the 4-iodophenyl derivative (8e ) displaying the most potent activity, far exceeding that of the standard chemotherapeutic drug, Doxorubicin.[1] The introduction of a second chlorine atom, as seen in the 3,4-dichlorophenyl derivative (8n ), also results in potent cytotoxicity.[1] This structure-activity relationship suggests that the size and lipophilicity of the halogen atom at the para position of the phenyl ring are critical determinants of the molecule's ability to inhibit cancer cell growth.

Experimental Protocol: MTT Assay for Anticancer Activity

The cytotoxic activity of the pyridine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: MCF-7 human breast cancer cells were seeded in 96-well plates at a density of 5 x 104 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells were then treated with various concentrations of the pyridine derivatives and incubated for 48 and 72 hours.[1]

  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.[1]

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.[1]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[1]

  • IC50 Calculation: The concentration of the compound that caused a 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[1]

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed MCF-7 cells in 96-well plate incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h add_compounds Add pyridine derivatives at various concentrations incubate_48_72h Incubate for 48h and 72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values from dose-response curves

MTT Assay Workflow for Anticancer Activity.

Chlorination's Role in Antimicrobial Activity

The influence of chlorination is not limited to anticancer activity. Several studies have highlighted its role in modulating the antimicrobial properties of pyridine derivatives. For instance, a chlorinated pyridine carbonitrile derivative has been reported to exhibit promising antifungal activity against Candida albicans. In some cases, the presence of a chlorine atom in pyridine-containing compounds has been linked to notable antimicrobial effects.

The general approach to evaluating antimicrobial activity involves determining the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1]

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., 5 x 105 CFU/mL) in a suitable broth medium, such as Mueller-Hinton Broth (MHB).[1]

  • Serial Dilution of Compounds: The pyridine derivatives are serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.[1]

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.[1]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.[1]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

MIC_Determination_Workflow Broth Microdilution for MIC Determination A Prepare standardized microbial inoculum in broth C Inoculate each well with the microbial suspension A->C B Perform serial dilutions of pyridine analogs in a 96-well plate B->C D Incubate the plate at 37°C for 18-24 hours C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for MIC Determination.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways are often compound-specific, halogenated pyridine derivatives have been implicated in various mechanisms of action. In the context of anticancer activity, these compounds can interfere with key cellular processes such as cell cycle progression and apoptosis. For some antimalarial pyridine derivatives, the proposed mechanism involves the inhibition of enzymes crucial for the parasite's survival, such as dihydrofolate reductase. The introduction of a chlorine atom can enhance the binding affinity of the molecule to its biological target, thereby increasing its inhibitory effect.

Signaling_Pathway Generalised Signaling Pathway Inhibition PyridineAnalog Chlorinated Pyridine Analog TargetEnzyme Target Enzyme (e.g., Kinase, DHFR) PyridineAnalog->TargetEnzyme Binds to SignalingCascade Downstream Signaling Cascade TargetEnzyme->SignalingCascade Inhibits CellularProcess Cellular Process (e.g., Proliferation, Survival) SignalingCascade->CellularProcess Regulates BiologicalEffect Biological Effect (e.g., Apoptosis, Growth Arrest) CellularProcess->BiologicalEffect Leads to Inhibition Inhibition

Inhibition of a signaling pathway by a pyridine analog.

Conclusion

The strategic incorporation of chlorine atoms into the pyridine scaffold represents a powerful tool in medicinal chemistry for modulating biological activity. As demonstrated by the comparative data on anticancer pyridine-urea derivatives, chlorination can significantly enhance the potency of these compounds. The specific position and number of chlorine atoms are critical factors that influence the structure-activity relationship. Further research into the precise mechanisms and signaling pathways affected by these chlorinated analogs will undoubtedly pave the way for the development of more effective and targeted therapeutic agents.

References

A Head-to-Head Comparison of Catalysts for Aminopyridine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of aminopyridines is a critical step in the discovery and production of novel therapeutics and functional materials. This guide provides an objective, data-driven comparison of various catalytic systems for aminopyridine synthesis, including palladium- and copper-based catalysts, as well as catalyst-free multicomponent reactions. Detailed experimental protocols and mechanistic insights are presented to aid in the selection of the optimal synthetic strategy.

The synthesis of aminopyridines, a key structural motif in a vast array of pharmaceuticals, agrochemicals, and ligands for catalysis, has been the subject of extensive research. The choice of catalyst is paramount, directly influencing reaction efficiency, substrate scope, cost-effectiveness, and environmental impact. This comparative guide delves into the performance of different catalytic approaches, supported by experimental data, to provide a comprehensive resource for laboratory and process chemists.

Performance Comparison of Catalytic Systems

The selection of a catalyst for aminopyridine synthesis is a trade-off between factors such as reaction time, temperature, catalyst loading, and substrate compatibility. Below is a summary of quantitative data for representative catalytic systems.

Palladium-Catalyzed Amination (Buchwald-Hartwig Type)

Palladium catalysis, particularly the Buchwald-Hartwig amination, is a powerful and versatile method for the formation of C-N bonds.[1] It often offers high yields under relatively mild conditions and demonstrates broad functional group tolerance.

EntryHalopyridineAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene802-1885-98
22-ChloropyridineAnilinePd(OAc)₂ / XPhosK₃PO₄Toluene1001692
33-BromopyridineBenzylaminePd(OAc)₂ / SPhosK₂CO₃Dioxane1101288

Note: Data is compiled from representative literature and may not be directly comparable due to variations in experimental conditions.

Copper-Catalyzed Amination (Ullmann Type)

Copper-catalyzed amination reactions represent a more economical and environmentally friendly alternative to palladium-based systems.[2] While often requiring higher temperatures, recent advancements have led to milder reaction conditions.[3]

EntryHalopyridineAmine SourceCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromopyridineaq. NH₃Cu₂O / DMEDAK₂CO₃Ethylene Glycol601692
22,6-DibromopyridineBenzylamineCuI / PhenanthrolineK₂CO₃DMF1202485
33-BromopyridinePyrrolidineCuI / L-prolineK₂CO₃DMSO902491

Note: Data is compiled from representative literature and may not be directly comparable due to variations in experimental conditions.[4]

Catalyst-Free Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to complex molecules like aminopyridines in a single step, often without the need for a metal catalyst.[5][6]

EntryComponentsConditionsTime (h)Yield (%)
1Acetophenone, Malononitrile, Benzaldehyde, Ammonium CarbonateSolvent-free, RT2-585-95
2Enaminone, Malononitrile, Primary AmineSolvent-free, 80°C382-96
33-Cyano-2-aminopyridine, Triethyl Orthoformate, Primary AmineSolvent-free, 100°C361-85

Note: Data is compiled from representative literature and may not be directly comparable due to variations in starting materials and conditions.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic strategies.

General Procedure for Palladium-Catalyzed Amination

To a flame-dried Schlenk flask under an argon atmosphere, add the bromopyridine (1.0 equiv.), the amine (1.2 equiv.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv.).[9] Add anhydrous toluene via syringe.[9] Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[9] Monitor the reaction's progress by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired aminopyridine.[9]

General Procedure for Copper-Catalyzed Amination

A Schlenk tube is charged with Cu₂O (5 mol%), the bromopyridine derivative (0.5 mmol), K₂CO₃ (20 mol%), and N,N'-dimethylethylenediamine (DMEDA, 10 mol%).[4] The tube is evacuated and backfilled with argon. Ethylene glycol (1 mL) and a 28% aqueous solution of ammonia (20 equiv.) are added via syringe.[4] The reaction mixture is stirred at 60 °C for 16 hours.[4] After cooling to room temperature, the mixture is extracted with ethyl acetate (4 x 5 mL).[4] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.[4]

General Procedure for Catalyst-Free Four-Component Synthesis

In a round-bottom flask, a mixture of an acetophenone derivative (0.1 mol), malononitrile (0.1 mol), an aldehyde (0.1 mol), and ammonium carbonate (0.1 mol) is stirred at room temperature under solvent-free conditions for the appropriate time as monitored by TLC.[5] Upon completion, the solid reaction mixture is washed several times with diethyl ether to afford the desired 2-aminopyridine derivative.[5]

Mechanistic Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of the synthetic transformations.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination\n& Deprotonation R₂NH, Base Pd(II)-Amido\nComplex Pd(II)-Amido Complex Amine Coordination\n& Deprotonation->Pd(II)-Amido\nComplex Reductive\nElimination Reductive Elimination Pd(II)-Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR₂

Figure 1: Generalized catalytic cycle for Palladium-catalyzed amination.

Copper_Catalytic_Cycle Cu(I)L_n Cu(I)L_n Oxidative\nAddition Oxidative Addition Cu(I)L_n->Oxidative\nAddition Ar-X, R₂NH Cu(III) Complex Cu(III) Complex Oxidative\nAddition->Cu(III) Complex Reductive\nElimination Reductive Elimination Cu(III) Complex->Reductive\nElimination Reductive\nElimination->Cu(I)L_n Ar-NR₂

Figure 2: Simplified catalytic cycle for Copper-catalyzed amination.

MCR_Workflow cluster_start Starting Materials Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->One-Pot Reaction Amine Source Amine Source Amine Source->One-Pot Reaction Ketone (optional) Ketone (optional) Ketone (optional)->One-Pot Reaction Intermediate Formation Intermediate Formation One-Pot Reaction->Intermediate Formation Cyclization &\nAromatization Cyclization & Aromatization Intermediate Formation->Cyclization &\nAromatization Product Isolation Product Isolation Cyclization &\nAromatization->Product Isolation Aminopyridine\nProduct Aminopyridine Product Product Isolation->Aminopyridine\nProduct

Figure 3: General workflow for multicomponent synthesis of aminopyridines.

Conclusion

The synthesis of aminopyridines can be achieved through a variety of effective methods, with the choice of catalyst being a critical decision. Palladium-catalyzed reactions offer broad applicability and high efficiency, making them a staple in medicinal chemistry for the synthesis of complex molecules. Copper-catalyzed systems provide a cost-effective and greener alternative, particularly for large-scale production. Catalyst-free multicomponent reactions represent a highly efficient and atom-economical approach, aligning with the principles of sustainable chemistry. By understanding the comparative performance, experimental protocols, and mechanistic underpinnings of these diverse catalytic systems, researchers can make informed decisions to best suit their synthetic goals.

References

Cross-reactivity profiling of kinase inhibitors derived from (5-Chloropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Kinase Inhibitor Selectivity

The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, achieving absolute target specificity remains a significant challenge. Off-target effects, stemming from the high degree of conservation in the ATP-binding pocket across the human kinome, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of several clinically important kinase inhibitors, with a focus on compounds structurally related to substituted pyridines. While inhibitors directly derived from (5-Chloropyridin-2-yl)methanamine hydrochloride are not prominently featured in publicly available kinome profiling literature, this guide will focus on well-characterized inhibitors, such as Dasatinib, which contains a related 2-chloro-6-methylphenyl moiety, alongside other notable Src/Abl inhibitors like Saracatinib, Bosutinib, and Ponatinib. Understanding the selectivity profiles of these compounds is crucial for interpreting experimental results and guiding the development of next-generation kinase inhibitors with improved therapeutic indices.

Comparative Kinase Selectivity Profiles

The following tables summarize the inhibitory activity of selected kinase inhibitors against a panel of kinases. The data, compiled from various public sources, illustrates the diverse selectivity profiles of these compounds. It is important to note that assay conditions can vary between studies, and direct comparison should be made with caution. For a definitive head-to-head comparison, profiling all compounds on the same platform under identical conditions is recommended.

Table 1: Potency of Selected Kinase Inhibitors Against Primary Targets and Key Off-Targets

Kinase TargetDasatinib (Kd, nM)Saracatinib (IC50, nM)Bosutinib (IC50, nM)Ponatinib (IC50, nM)
ABL1 0.83010.37
SRC 0.52.71.25.4
LCK 0.42.71.030
LYN 0.541.211
YES1 0.541.713
KIT 5>10,000>10,00068
PDGFRA 28--1.1
PDGFRB 1.1->10,0001.1
VEGFR2 8-421.5
FGFR1 ---2.2

Table 2: Overview of Kinome Selectivity Scores

A common metric for quantifying the selectivity of a kinase inhibitor is the Selectivity Score (S-score), which represents the number of inhibited kinases as a fraction of the total number of kinases tested. A lower S-score indicates higher selectivity.

InhibitorSelectivity Score (S(10)) at 1µMNumber of Kinases Inhibited >90% at 1µM
Dasatinib0.76295
Saracatinib0.34128
Bosutinib0.45169
Ponatinib0.84321

This data is illustrative and compiled from public datasets. The exact number of inhibited kinases can vary based on the specific kinase panel and assay conditions.

Experimental Protocols for Kinase Profiling

Accurate and reproducible cross-reactivity profiling is fundamental to kinase inhibitor characterization. Several robust methodologies are widely employed in the field.

KINOMEscan™ Competition Binding Assay

This is a high-throughput, in vitro competition binding assay that quantitatively measures the ability of a compound to displace a proprietary, immobilized, active-site directed ligand from a panel of over 450 human kinases.

Principle: The assay measures the amount of kinase that is captured on a solid support via its interaction with an immobilized, broad-spectrum kinase inhibitor. A test compound that binds to the kinase's ATP site will compete with the immobilized ligand, thus reducing the amount of kinase captured. The amount of captured kinase is then quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

Methodology:

  • A panel of DNA-tagged human kinases is used.

  • A broad-spectrum kinase inhibitor is immobilized on a solid support.

  • The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate.

  • After reaching equilibrium, the unbound kinase is washed away.

  • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • The results are reported as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

KiNativ™ Activity-Based Protein Profiling

KiNativ™ is a chemical proteomics platform that measures the potency and selectivity of kinase inhibitors against endogenous kinases in a native cellular environment (cell or tissue lysates).

Principle: This method utilizes biotinylated, irreversible acyl-phosphate probes that covalently label a conserved lysine residue in the ATP-binding pocket of active kinases. If a kinase is bound by an inhibitor, the probe will be unable to bind, resulting in a decrease in the biotin signal for that specific kinase.

Methodology:

  • Cell or tissue lysates are prepared to preserve native kinase activity and complexes.

  • The lysate is incubated with the test inhibitor at various concentrations.

  • A biotinylated acyl-phosphate ATP/ADP probe is added to the lysate. The probe covalently attaches to the active site lysine of kinases that are not occupied by the inhibitor.

  • The proteome is digested with trypsin.

  • Biotinylated peptides are enriched using streptavidin affinity chromatography.

  • The enriched peptides are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The degree of target engagement is determined by the reduction in the signal of the probe-labeled peptide in the presence of the inhibitor compared to a vehicle control.

Kinobeads (Multiplexed Inhibitor Beads - MIBs) Affinity Chromatography

Kinobeads are a chemical proteomics tool used to profile kinase inhibitor targets and selectivity from cell or tissue lysates.

Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on sepharose beads. These "kinobeads" are used to capture a large portion of the expressed kinome from a lysate. The selectivity of a test compound is determined by its ability to compete with the kinobeads for binding to kinases.

Methodology:

  • A cell or tissue lysate is pre-incubated with the test inhibitor at various concentrations.

  • The lysate is then incubated with the kinobeads, allowing kinases not bound by the test inhibitor to bind to the immobilized ligands.

  • The beads are washed to remove non-specifically bound proteins.

  • The bound kinases are eluted from the beads.

  • The eluted proteins are digested into peptides.

  • The peptides are identified and quantified using LC-MS/MS.

  • A dose-response curve is generated for each identified kinase, showing the displacement of the kinase from the beads by the test inhibitor, from which the apparent dissociation constant (Kd) can be determined.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

KINOMEscan_Workflow cluster_incubation Competition cluster_quantification Quantification Kinase DNA-Tagged Kinase Incubation Incubation Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Competes Wash Wash Unbound Incubation->Wash qPCR Quantify by qPCR Wash->qPCR Data Data Analysis (% of Control, Kd) qPCR->Data

Caption: Workflow for the KINOMEscan™ competition binding assay.

KiNativ_Workflow Lysate Cell/Tissue Lysate Inhibitor Test Inhibitor Incubation Lysate->Inhibitor Probe Add Biotin-Acyl-Phosphate Probe Inhibitor->Probe Digest Tryptic Digest Probe->Digest Enrich Streptavidin Enrichment Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Analysis Data Analysis (Target Engagement) LCMS->Analysis

Caption: Workflow for the KiNativ™ activity-based protein profiling assay.

Kinobeads_Workflow Lysate Cell/Tissue Lysate Inhibitor Pre-incubation with Test Inhibitor Lysate->Inhibitor Kinobeads Incubation with Kinobeads Inhibitor->Kinobeads Wash Wash Kinobeads->Wash Elute Elution of Bound Kinases Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis (Dose-Response, Kd) LCMS->Analysis

Caption: Workflow for the Kinobeads (MIBs) affinity chromatography assay.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src RTK->Src Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Src Inhibitor (e.g., Dasatinib) Inhibitor->Src

Caption: Simplified overview of the Src signaling pathway and the point of intervention for Src inhibitors.

A Comparative Purity Analysis of Commercially Available (5-Chloropyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Chloropyridin-2-yl)methanamine hydrochloride is a key building block in the synthesis of a variety of pharmaceutical compounds. Its purity is critical to ensure the desired reaction outcomes and to minimize the presence of impurities that could affect biological activity or lead to unwanted side effects. This guide provides a comparative analysis of the purity of commercially available this compound, outlines detailed experimental protocols for its analysis, and discusses potential alternatives.

Comparison of Commercial Supplier Specifications

The purity of this compound from various commercial suppliers is typically high, though the analytical methods used for determination and the reported purity levels can vary. Below is a summary of typical purity specifications advertised by major chemical suppliers. It is important to note that batch-to-batch variability can occur, and it is always recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier.

SupplierStated PurityAnalytical Method
Supplier A ≥98%HPLC
Supplier B >97%NMR
Supplier C 99%HPLC, NMR
Supplier D ≥97.0%NMR
Supplier E 98+%Not Specified

Note: This table is a representation of commonly available purity grades. For specific applications, consulting the supplier's lot-specific data is essential.

Experimental Protocols for Purity Analysis

Accurate determination of the purity of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful technique for separating and quantifying impurities.

Objective: To determine the purity of this compound and to identify and quantify any related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a period of 20-30 minutes to elute all components.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Nuclear Magnetic Resonance (¹H NMR) Protocol

¹H NMR spectroscopy provides information about the chemical structure and can be used for a quantitative purity assessment.

Objective: To confirm the identity and determine the purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • Internal standard of known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the sample and dissolve it in the deuterated solvent.

    • For quantitative NMR (qNMR), accurately weigh and add a known amount of the internal standard to the sample solution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with appropriate parameters, ensuring a sufficient relaxation delay for accurate integration.

  • Data Analysis:

    • The purity is determined by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal from the internal standard. The absence of significant impurity signals also provides a qualitative measure of purity.

Purity Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_reporting Final Report Sample Commercial Sample SamplePrep Sample Preparation (Weighing, Dissolution) Sample->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Inject NMR NMR Analysis SamplePrep->NMR Analyze PurityCalc Purity Calculation HPLC->PurityCalc ImpurityID Impurity Identification HPLC->ImpurityID NMR->PurityCalc NMR->ImpurityID CoA Certificate of Analysis PurityCalc->CoA ImpurityID->CoA

Purity Analysis Workflow

Alternatives to this compound

The choice of an alternative building block depends heavily on the specific synthetic application. However, other substituted pyridyl and pyrimidyl methanamines can sometimes be used. These alternatives may offer different reactivity profiles or lead to final compounds with modified properties.

Potential Alternatives:

  • (5-Bromopyridin-2-yl)methanamine: The bromo-analogue can be used in cross-coupling reactions where a bromine atom is more suitable than chlorine.

  • (5-Fluoropyridin-2-yl)methanamine: The fluoro-analogue can introduce a fluorine atom, which is often desirable in medicinal chemistry to modulate pharmacokinetic properties.

  • (2-Chloropyrimidin-5-yl)methanamine hydrochloride: This pyrimidine-based analogue offers a different heterocyclic core, which can significantly alter the biological activity of the final molecule.[1]

  • (3-Chloropyridin-2-yl)methanamine: An isomer that may be suitable in syntheses where the relative positions of the chloro and aminomethyl groups need to be altered.

The selection of an alternative should be guided by the specific synthetic strategy and the desired properties of the target molecule. A thorough literature search and consideration of the reaction mechanism are crucial when substituting a key building block.

Logical Relationship for Method Selection

The choice between HPLC and NMR for purity analysis often depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method_Selection Start Purity Analysis Required Decision1 Need for High Sensitivity and Quantification of Trace Impurities? Start->Decision1 Decision2 Need for Structural Confirmation and Identification of Unknown Impurities? Decision1->Decision2 No HPLC Utilize HPLC Decision1->HPLC Yes Both Utilize Both HPLC and NMR Decision1->Both Both Needed NMR Utilize NMR Decision2->NMR Yes Decision2->Both Both Needed End Analysis Complete Decision2->End No HPLC->Decision2 Follow-up HPLC->End NMR->Decision1 Follow-up NMR->End Both->End

Method Selection Logic

References

A Comparative Guide to the GC-MS Analysis of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the identification and differentiation of the three structural isomers of aminopyridine: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The separation and correct identification of these isomers are crucial in pharmaceutical development and quality control due to their varying toxicological and pharmacological profiles. This document outlines a validated chromatographic method, compares the mass spectral data of the isomers, and provides a detailed experimental protocol.

Chromatographic Separation

The successful separation of aminopyridine isomers by gas chromatography is dependent on the choice of a suitable capillary column and a carefully optimized temperature program. A method adapted from the OSHA (Occupational Safety and Health Administration) validated procedure for aminopyridine analysis provides a reliable approach for their separation. While the original OSHA method utilizes a Nitrogen-Phosphorus Detector (NPD), the chromatographic conditions are directly transferable to a GC-MS system.

The typical elution order for the aminopyridine isomers on a gas chromatograph is 2-aminopyridine, followed by 3-aminopyridine, and then 4-aminopyridine. This order is based on the volatility and interaction of the isomers with the stationary phase of the GC column.

Table 1: Gas Chromatography Parameters and Elution Order

ParameterValue
GC Column Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms, or equivalent)
Injector Temperature 250 °C
Carrier Gas Helium
Temperature Program Initial temperature of 100 °C, hold for 1 minute, then ramp to 220 °C at 10 °C/min, and hold for 2 minutes.
Elution Order 1. 2-Aminopyridine2. 3-Aminopyridine3. 4-Aminopyridine

Mass Spectrometry Analysis

Electron Ionization (EI) mass spectrometry provides characteristic fragmentation patterns for each aminopyridine isomer, enabling their unambiguous identification. While all three isomers have the same molecular weight (94.11 g/mol ), their mass spectra exhibit distinct differences in the relative abundances of their fragment ions.

Table 2: Comparison of Key Mass Spectral Fragments of Aminopyridine Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance
2-Aminopyridine 94 (M+)67 (base peak), 94, 40, 39
3-Aminopyridine 94 (M+)94 (base peak), 67, 41, 39
4-Aminopyridine 94 (M+)94 (base peak), 67, 40, 39

The primary differentiation between the isomers lies in the relative intensity of the molecular ion peak and the subsequent fragmentation. For 2-aminopyridine, the base peak is typically m/z 67, resulting from the loss of HCN. In contrast, for 3- and 4-aminopyridine, the molecular ion at m/z 94 is often the base peak, indicating greater stability of the molecular ion under EI conditions.

Experimental Protocols

This section details the methodology for the GC-MS analysis of aminopyridine isomers.

1. Sample Preparation

  • Prepare a stock solution of each aminopyridine isomer (2-, 3-, and 4-aminopyridine) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all three isomers by diluting the stock solutions to a final concentration of 10 µg/mL each.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A GC system equipped with a capillary column inlet and a mass spectrometer detector.

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, injection volume 1 µL, injector temperature 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Final hold: Hold at 220 °C for 2 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 150.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis

  • Identify the peaks corresponding to the aminopyridine isomers based on their retention times.

  • Confirm the identity of each isomer by comparing the acquired mass spectrum with a reference library (e.g., NIST) and by examining the characteristic fragmentation patterns as detailed in Table 2.

Visualizing the Workflow and Identification Logic

The following diagrams illustrate the experimental workflow and the logical process for identifying the aminopyridine isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare Individual Stock Solutions (1 mg/mL) prep2 Prepare Mixed Standard Solution (10 µg/mL) prep1->prep2 gcms Inject Sample into GC-MS prep2->gcms sep Chromatographic Separation gcms->sep detect Mass Spectral Detection sep->detect data Acquire Retention Times and Mass Spectra detect->data id Identify Isomers data->id

A flowchart of the GC-MS experimental workflow.

Isomer_Identification_Logic start GC-MS Data rt1 First Eluting Peak start->rt1 rt2 Second Eluting Peak start->rt2 rt3 Third Eluting Peak start->rt3 ms1 Base Peak = 67 rt1->ms1 ms2 Base Peak = 94 rt2->ms2 isomer2 3-Aminopyridine rt2->isomer2 rt3->ms2 isomer3 4-Aminopyridine rt3->isomer3 isomer1 2-Aminopyridine ms1->isomer1 ms2->isomer2 ms2->isomer3

A diagram illustrating the logic for isomer identification.

A Comparative Guide to (2-Chloropyridin-4-yl)methanamine hydrochloride and its Alternatives for LOXL2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development targeting fibrotic diseases and cancer, the selection of a potent and selective inhibitor for Lysyl Oxidase-Like 2 (LOXL2) is a critical decision. This guide provides a comprehensive comparison of (2-Chloropyridin-4-yl)methanamine hydrochloride, a widely used LOXL2 inhibitor, with its key alternatives. The information presented is supported by experimental data to facilitate an informed choice for your research needs.

Certificate of Analysis: (2-Chloropyridin-4-yl)methanamine hydrochloride

A typical Certificate of Analysis for (2-Chloropyridin-4-yl)methanamine hydrochloride specifies the following:

ParameterSpecification
CAS Number 916210-98-5
Molecular Formula C₆H₈Cl₂N₂
Molecular Weight ~179.05 g/mol
Purity (by HPLC) ≥98%
Appearance White to off-white solid
Solubility Soluble in DMSO and Water
Identity (by ¹H NMR) Conforms to structure

Performance Comparison of LOXL2 Inhibitors

(2-Chloropyridin-4-yl)methanamine hydrochloride is a potent and selective small molecule inhibitor of LOXL2.[1][2] Its performance is best evaluated in comparison to other commercially available inhibitors targeting the lysyl oxidase (LOX) family. The following table summarizes the in vitro inhibitory activity of (2-Chloropyridin-4-yl)methanamine hydrochloride and its alternatives.

CompoundTarget(s)IC₅₀ vs. hLOXL2IC₅₀ vs. hLOXSelectivity (LOX/LOXL2)Other Notable IC₅₀ Values
(2-Chloropyridin-4-yl)methanamine hydrochloride LOXL2 126 nM [1][2][3][4]5.91 µM (+BSA) [1][3]~31-fold (+BSA) [1][3]hLOXL3: 214 nM[1]
β-aminopropionitrile (BAPN)Pan-LOX~3-8 µM~3-8 µMNon-selective-
PXS-S2ALOXL2pIC₅₀ = 8.3[5]pIC₅₀ = 5.9[5]>500-fold vs other amine oxidases[5]-
PAT-1251LOXL2/LOXL3710 nM[6][7]>28,400 nM>400-fold vs LOX[6]hLOXL3: 1,170 nM[6][7]
SNT-5382LOXL2/LOXL3/LOXL410 nM833 nM~83-foldhLOXL3: 20 nM, hLOXL4: 118 nM[8]

Key Performance Insights:

  • (2-Chloropyridin-4-yl)methanamine hydrochloride demonstrates high potency for LOXL2 with an IC₅₀ of 126 nM and exhibits good selectivity over LOX, particularly in the presence of bovine serum albumin (BSA).[1][3] It is also effective against LOXL3.[1] In cellular assays, it has been shown to inhibit the malignant transformation of cancer cells by reversing LOXL2-induced epithelial-mesenchymal transition (EMT).[9][10]

  • β-aminopropionitrile (BAPN) is a well-established pan-LOX inhibitor and serves as a useful tool for studying the broader effects of lysyl oxidase inhibition. However, it lacks selectivity among the LOX family members.[5][7]

  • PXS-S2A is a highly potent and selective LOXL2 inhibitor, demonstrating a pIC₅₀ of 8.3.[5] It shows excellent selectivity over other amine oxidases.[5]

  • PAT-1251 is a potent and selective irreversible inhibitor of LOXL2 with an IC₅₀ of 710 nM.[6][7] It also shows activity against LOXL3 and remarkable selectivity over LOX.[6][7]

  • SNT-5382 is a highly potent, irreversible inhibitor of LOXL2 with an IC₅₀ of 10 nM. It also potently inhibits LOXL3 and LOXL4, while maintaining good selectivity over LOX and LOXL1.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these inhibitors.

In Vitro LOXL2 Inhibition Assay (Amplex Red Method)

This is a common method used to determine the inhibitory activity of compounds against LOXL2.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOXL2-catalyzed oxidation of a substrate (e.g., a primary amine). The H₂O₂ is detected using the Amplex Red reagent, which in the presence of horseradish peroxidase (HRP), is converted to the fluorescent product, resorufin. The fluorescence intensity is directly proportional to the LOXL2 activity.

Materials:

  • Recombinant human LOXL2 (rhLOXL2)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Primary amine substrate (e.g., 1,5-diaminopentane)

  • Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

  • Test compounds (inhibitors)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO or an appropriate solvent.

  • Enzyme and Inhibitor Pre-incubation: In the microplate wells, add the assay buffer, the test compound dilutions, and the rhLOXL2 enzyme. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Prepare a substrate mix containing the primary amine substrate, Amplex Red reagent, and HRP in the assay buffer. Add this mix to the wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of ~545 nm and an emission wavelength of ~590 nm. Readings are typically taken every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each compound concentration relative to the vehicle control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Selectivity Profiling Against Other Amine Oxidases

To determine the selectivity of an inhibitor, its activity is tested against other related enzymes.

Principle: The inhibitory activity of the test compound is measured against a panel of amine oxidases (e.g., LOX, MAO-A, MAO-B, SSAO) using specific substrates and assay conditions for each enzyme.

Procedure:

  • Follow a similar Amplex Red-based assay protocol as described for LOXL2.

  • Use the specific recombinant enzyme (e.g., human LOX, MAO-A, etc.) and its preferred substrate.

  • Determine the IC₅₀ value of the test compound for each of the off-target enzymes.

  • Calculate the selectivity ratio by dividing the IC₅₀ for the off-target enzyme by the IC₅₀ for LOXL2. A higher ratio indicates greater selectivity for LOXL2.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the key processes involved in the evaluation of (2-Chloropyridin-4-yl)methanamine hydrochloride and its alternatives.

LOXL2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Inhibitor Preincubation Pre-incubate Inhibitor and rhLOXL2 Compound_Dilution->Preincubation Enzyme_Solution Prepare rhLOXL2 Solution Enzyme_Solution->Preincubation Substrate_Mix Prepare Substrate/ Amplex Red/HRP Mix Reaction Initiate Reaction with Substrate Mix Substrate_Mix->Reaction Preincubation->Reaction Measurement Kinetic Fluorescence Measurement Reaction->Measurement Rate_Calculation Calculate Reaction Rate Measurement->Rate_Calculation Inhibition_Calculation Determine % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Calculate IC50 Value Inhibition_Calculation->IC50_Determination

Workflow for determining the IC₅₀ of a LOXL2 inhibitor.

LOXL2_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cellular Processes Collagen Collagen & Elastin (with Lysine residues) LOXL2 LOXL2 Enzyme Collagen->LOXL2 Crosslinked_ECM Cross-linked Collagen & Elastin (ECM Stiffening) Fibrosis Fibrosis Crosslinked_ECM->Fibrosis Tumor_Progression Tumor Progression & Metastasis Crosslinked_ECM->Tumor_Progression LOXL2->Crosslinked_ECM Oxidative deamination Inhibitor (2-Chloropyridin-4-yl)methanamine HCl & Alternatives Inhibitor->LOXL2 Inhibition

Inhibition of the LOXL2-mediated collagen cross-linking pathway.

References

The Phenyl-Pyridyl Switch: A Medicinal Chemist's Guide to Optimizing Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate dance of drug design, even the smallest structural modification can lead to profound changes in a molecule's behavior. One such strategic alteration, the "phenyl-pyridyl switch," has emerged as a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. This guide provides a comprehensive comparison of phenyl- and pyridyl-containing analogs, supported by experimental data and detailed methodologies, to aid researchers in leveraging this bioisosteric replacement for enhanced therapeutic outcomes.

The substitution of a phenyl ring with a pyridine ring, or vice versa, can dramatically influence a compound's potency, selectivity, solubility, metabolic stability, and off-target effects. The introduction of a nitrogen atom into the aromatic ring alters the electronic distribution, introduces a potential hydrogen bond acceptor, and can significantly impact the molecule's overall physicochemical profile.

Comparative Analysis of Drug Properties

The decision to implement a phenyl-pyridyl switch is often driven by the need to overcome specific liabilities of a lead compound. The following tables summarize the quantitative impact of this substitution on key drug-like properties, drawing from various case studies in drug discovery.

Property Phenyl Analog Pyridyl Analog Fold Change Reference Compound
Potency (IC50) 35 nM84 nM2.4x decreaseNevirapine Analog
Potency (IC50) 18 nM14 nM1.3x increasePI3Kδ Inhibitor[1][2]
Permeability (PAMPA) Weak>190-fold increase>190xmGluR4 PAM
Metabolic Stability Low160-fold improvement160xNAMPT Inhibitor

Table 1: Impact of Phenyl-Pyridyl Switch on Potency and Permeability. This table illustrates how the phenyl-pyridyl switch can either enhance or diminish potency, while significantly improving permeability in certain cases. The effect on potency is often context-dependent and influenced by the specific binding site interactions.

Liability Phenyl Analog Pyridyl Analog Observation Reference Compound
CYP3A4 Induction ~70% of RifampicinMitigatedReduced potential for drug-drug interactionsIDH1 Inhibitor AGI-14100
hERG Inhibition Potent AntagonistReduced ActivityLowered risk of cardiotoxicityAdenosine A2A Receptor Antagonist

Table 2: Mitigation of Off-Target Liabilities. This table highlights the successful application of the phenyl-pyridyl switch in addressing common drug development hurdles such as cytochrome P450 induction and hERG channel inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for key assays are provided below.

In Vitro Potency Assay (Cell-Based)

Objective: To determine the concentration of a compound that inhibits a specific biological function by 50% (IC50).

Methodology:

  • Cell Culture: Culture a relevant cell line expressing the target of interest under standard conditions.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the serially diluted compound or vehicle control.

    • Incubate for a predetermined period to allow for compound interaction.

    • Measure the biological endpoint using a suitable detection method (e.g., luminescence, fluorescence, or absorbance).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3][4][5][6][7]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of a compound across a biological membrane.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[8][9][10][11][12]

  • Compound Preparation: Prepare a solution of the test compound in a donor buffer.

  • Assay Procedure:

    • Add the compound solution to the donor wells of the PAMPA plate.

    • Place the donor plate on top of an acceptor plate containing buffer.

    • Incubate the plate sandwich for a defined period to allow for compound diffusion.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV spectroscopy).

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [C]A * VA / (Area * Time * ([C]D - [C]A)) where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, and [C]D is the concentration in the donor well.[9][10]

Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer under non-equilibrium conditions.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.

  • Assay Procedure:

    • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a multi-well plate.

    • Shake the plate for a specified time (e.g., 1-2 hours) at room temperature.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering caused by precipitated particles.

    • Direct UV/LC-MS: Filter the solution to remove any precipitate and measure the concentration of the dissolved compound in the filtrate.[13][14][15][16][17]

  • Data Analysis: The solubility is reported as the highest concentration at which no significant precipitation is observed.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of a compound to inhibit the activity of major drug-metabolizing CYP enzymes.

Methodology:

  • Incubation: Incubate human liver microsomes or recombinant CYP enzymes with a specific probe substrate and the test compound at various concentrations.[18][19][20][21][22]

  • Reaction Termination: Stop the reaction after a defined incubation period.

  • Metabolite Quantification: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition of metabolite formation against the log of the test compound concentration.

hERG Potassium Channel Assay

Objective: To evaluate the potential of a compound to block the hERG potassium channel, a key indicator of potential cardiotoxicity.

Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology (Patch Clamp):

    • Establish a whole-cell patch clamp recording from a single cell.

    • Apply a specific voltage protocol to elicit hERG currents.

    • Perfuse the cell with different concentrations of the test compound and measure the effect on the hERG current.[23][24][25][26][27]

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.

Visualizing the Impact and Workflow

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for evaluating a phenyl-pyridyl switch and a simplified signaling pathway that could be modulated by such a change.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_safety Safety Assessment cluster_decision Decision Phenyl Phenyl Analog Pyridyl Pyridyl Analog Potency Potency Assay (IC50) Phenyl->Potency Permeability Permeability Assay (PAMPA) Phenyl->Permeability Solubility Solubility Assay Phenyl->Solubility Metabolic Metabolic Stability (CYP450) Phenyl->Metabolic hERG hERG Assay Phenyl->hERG Pyridyl->Potency Pyridyl->Permeability Pyridyl->Solubility Pyridyl->Metabolic Pyridyl->hERG Decision Lead Optimization Decision Potency->Decision Permeability->Decision Solubility->Decision Metabolic->Decision hERG->Decision

Caption: Experimental workflow for evaluating the phenyl-pyridyl switch.

signaling_pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Drug Drug (Phenyl/Pyridyl Analog) Drug->Kinase1

Caption: Simplified kinase signaling pathway modulated by a drug.

References

The Influence of Pyridine Ring Substituents on Tubulin Polymerization Inhibition: A Comparative SAR Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of various substituted pyridine derivatives as inhibitors of tubulin polymerization, a key target in anticancer drug discovery. The following sections present quantitative data from selected studies, detailed experimental methodologies, and visualizations of the underlying biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Data

The antiproliferative activity of substituted pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. The following tables summarize the in vitro cytotoxicity (IC50 values) of various pyridine compounds against different cancer cell lines, highlighting their potential as tubulin polymerization inhibitors.

Compound IDB-Ring MoietyHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)
10a Phenyl>50>50>50-
10t Indole0.190.300.33Potent
CA-4 -0.0050.0040.003Potent

Table 1: Antiproliferative activities and tubulin polymerization inhibition of diarylpyridine derivatives. Data suggests that an indole moiety as the B-ring significantly enhances anticancer activity compared to a simple phenyl group.[1]

Compound IDR Group (Substituent)HCT-116 IC50 (µM)HepG-2 IC50 (µM)Tubulin Polymerization Inhibition IC50 (nM)
Vb 4-Fluorophenyl10.199.8722.41
Vc 4-Chlorophenyl8.347.9117.64
Vf 4-Bromophenyl9.758.4620.39
Vj 4-Nitrophenyl6.285.1710.75
VI 3,4-Dichlorophenyl4.833.258.92
Colchicine -7.409.329.85

Table 2: In vitro anti-proliferative and tubulin polymerization inhibitory activities of trimethoxyphenyl pyridine derivatives. Electron-withdrawing groups on the phenyl ring generally lead to increased potency.[2]

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of the pyridine derivatives on cancer cell lines.

Materials:

  • Substituted pyridine derivatives

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyridine derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1][3]

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the pyridine derivatives on the polymerization of tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Substituted pyridine derivatives

  • Known tubulin inhibitor (e.g., colchicine) as a positive control

  • 96-well plate

  • Temperature-controlled microplate reader

Procedure:

  • Compound Preparation: The pyridine derivatives are prepared at various concentrations in the assay buffer.

  • Reaction Initiation: Purified tubulin is reconstituted in ice-cold buffer containing GTP. The test compounds are added to the wells of a pre-warmed 96-well plate. The tubulin solution is then added to each well to initiate the polymerization reaction.

  • Polymerization Monitoring: The plate is immediately placed in a microplate reader pre-warmed to 37°C. The absorbance at 340 nm is recorded at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).

  • Data Analysis: The increase in absorbance over time, which corresponds to tubulin polymerization, is plotted. The IC50 value is determined as the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.[3][4][5]

Visualizations

Experimental Workflow

experimental_workflow General Experimental Workflow for SAR Study cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action synthesis Synthesis of Pyridine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification mtt_assay Antiproliferative Screening (MTT Assay) purification->mtt_assay Test Compounds ic50_determination IC50 Determination mtt_assay->ic50_determination tubulin_assay Tubulin Polymerization Inhibition Assay ic50_determination->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_assay->cell_cycle Active Compounds apoptosis Apoptosis Assay cell_cycle->apoptosis

General workflow for SAR studies.
Signaling Pathway

signaling_pathway Induction of Apoptosis by Tubulin Polymerization Inhibitors cluster_drug_target Drug Action cluster_cellular_effect Cellular Consequences cluster_apoptosis Apoptotic Pathway drug Pyridine Derivative (Tubulin Inhibitor) tubulin Tubulin drug->tubulin Inhibits Polymerization microtubule Microtubule Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 caspases Caspase Activation (e.g., Caspase-3) bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Apoptosis induction pathway.

References

Safety Operating Guide

Proper Disposal of (5-Chloropyridin-2-yl)methanamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of (5-Chloropyridin-2-yl)methanamine hydrochloride. This guide provides a comprehensive, step-by-step operational plan to ensure laboratory safety and environmental protection, tailored for researchers, scientists, and drug development professionals.

This compound and related chlorinated pyridine compounds are classified as hazardous materials.[1][2] Adherence to strict disposal protocols is crucial to mitigate risks to personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Hazard Identification and Safety Data

While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not individually detailed in the search results, the data for the base compound, (5-Chloropyridin-2-yl)methanamine, and analogous chlorinated pyridines provide the necessary hazard information. This substance should be handled as hazardous waste.[2]

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral) Toxic if swallowed.[4]Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. If swallowed, get immediate medical help.[4]
Skin Irritation Causes skin irritation.[5][6]Wear protective gloves and clothing to prevent skin exposure.[7][8] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[6]
Eye Irritation Causes serious eye irritation.[5][6]Wear safety glasses or goggles.[3] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Respiratory Irritation May cause respiratory irritation.[6]Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or dust.[2][3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[5]Avoid release to the environment.[5] Do not allow the chemical to enter drains or waterways.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat is required.[1]

  • Ventilation: All handling of the chemical and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

2. Waste Segregation and Collection:

  • Waste Classification: This compound is classified as a chlorinated organic waste and must be segregated from non-halogenated waste streams.[2]

  • Container Selection: Use a designated, chemically compatible, and leak-proof waste container with a secure screw-top cap.[3] Polyethylene or glass containers are generally suitable.

  • Waste Collection: Collect all waste containing this compound, including contaminated solids (e.g., paper towels, absorbent materials) and solutions, in the designated waste container.

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents.[7]

3. Labeling of Hazardous Waste:

  • The waste container must be clearly labeled with the words "Hazardous Waste".[3]

  • The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]

  • For mixtures, list all constituents and their approximate percentages.[3]

4. Storage of Hazardous Waste:

  • Keep the waste container tightly closed when not in use.[6][8]

  • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.[7]

  • Ensure secondary containment is in place to capture any potential leaks.[2]

5. Spill Management:

  • In case of a spill, absorb the material using an inert substance like sand or vermiculite.[3]

  • Collect the absorbed material and place it into the designated hazardous waste container.[3]

  • Do not allow the spilled chemical to enter drains or waterways.[3]

6. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3]

  • The disposal of the waste will be carried out by a licensed hazardous waste management company.[1]

7. Empty Container Decontamination:

  • Triple rinse the empty container with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.[3]

  • After proper decontamination, the container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste fume_hood->generate_waste spill Spill Occurs? generate_waste->spill No generate_waste->spill collect_waste Collect in a Designated, Labeled Hazardous Waste Container label_info Label must include: - 'Hazardous Waste' - Full Chemical Name - Constituents and Percentages collect_waste->label_info storage Store Securely with Secondary Containment collect_waste->storage full_container Container Full or No Longer in Use? storage->full_container spill->collect_waste No cleanup Absorb with Inert Material and Collect as Hazardous Waste spill->cleanup Yes cleanup->collect_waste full_container->generate_waste No contact_ehs Contact EHS for Waste Pickup full_container->contact_ehs Yes end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (5-Chloropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (5-Chloropyridin-2-yl)methanamine hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment

This compound is classified as toxic if swallowed.[1] It can also cause skin, eye, and respiratory irritation.[2][3] Adherence to strict safety protocols is mandatory to prevent exposure. The following table summarizes the required personal protective equipment (PPE).

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][3]Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected before use.[3][4]Prevents skin contact and subsequent irritation.
Body Protection Wear appropriate protective clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended.[1][3]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Use a dust mask (e.g., N95) or a full-face respirator if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[1][3]Protects the respiratory system from irritation due to dust or vapors.

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposal is essential for safety. The following step-by-step plan outlines the necessary procedures.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][5]

  • Before starting, ensure all necessary PPE is available and in good condition.

  • Keep the container of this compound tightly closed when not in use.[1][2]

2. Handling Procedure:

  • Wear the appropriate PPE as specified in the table above.[2]

  • Avoid the formation and inhalation of dust.[1][4]

  • Avoid contact with skin and eyes.[1][4]

  • Do not eat, drink, or smoke when using this product.[1][5]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][5]

3. Storage:

  • Store in a tightly-closed container when not in use.[2]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5]

  • Store in a locked-up area.[1][2]

4. First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if skin irritation occurs.[1][2][3]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3]

5. Accidental Release Measures:

  • Wear appropriate PPE and keep unprotected personnel away.[2]

  • Ensure adequate ventilation.[2]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2]

  • Vacuum, sweep up, or absorb with inert material and place it into a suitable, labeled disposal container.[2][4]

6. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]

  • Contaminated packaging should be disposed of as an unused product.[4]

Experimental Workflow

The following diagram illustrates the safe handling and disposal workflow for this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Experiment cluster_disposal 4. Disposal cluster_emergency Emergency Response prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Workspace handling_exp->cleanup_decon disp_waste Segregate Waste handling_exp->disp_waste spill Spill handling_exp->spill Accident exposure Exposure handling_exp->exposure cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_dispose Dispose via Approved Vendor cleanup_wash->disp_dispose disp_container Store in Labeled Container disp_waste->disp_container disp_container->disp_dispose spill->cleanup_decon Follow Spill Protocol exposure->cleanup_wash Follow First-Aid fire Fire

Caption: Workflow for the safe handling and disposal of the compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.